2'-Thioadenosine
Description
Properties
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(19)6(17)4(1-16)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRCFULRQZKFRM-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435431 | |
| Record name | 2'-Thioadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136904-69-3 | |
| Record name | 2'-Thioadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2'-Thioadenosine chemical properties and structure
An In-Depth Technical Guide to 2'-Thioadenosine: Chemical Properties, Structure, and Therapeutic Potential
This guide provides a comprehensive technical overview of this compound, a pivotal nucleoside analogue with significant applications in medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core chemical properties, structural features, synthesis, and biological significance of this molecule, offering field-proven insights and detailed methodologies.
Nucleoside analogues are a cornerstone of modern therapeutics, exhibiting a wide range of biological activities, including antiviral and anticancer properties. The strategic modification of the sugar moiety or the nucleobase can profoundly alter the molecule's metabolic stability, receptor binding affinity, and overall efficacy. This compound, characterized by the substitution of the 2'-hydroxyl group of the ribose sugar with a thiol group, represents a critical class of these modified nucleosides. Its importance is underscored by its role as a key intermediate in the synthesis of potent antiplatelet agents, most notably Cangrelor.[1][2] This guide will explore the fundamental aspects of this compound, providing a robust resource for its study and application.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in both research and development settings.
Core Chemical Properties
The key chemical identifiers and properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione | [3] |
| Molecular Formula | C₁₀H₁₃N₅O₄S | [3] |
| Molecular Weight | 299.31 g/mol | [3] |
| CAS Number | 43157-50-2 | [3] |
| Appearance | White to off-white solid | |
| Melting Point | >178°C (decomposes) | |
| Solubility | Soluble in DMSO and methanol. |
Structural Confirmation and Spectroscopic Profile
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. While raw spectral data is dispersed across various literature sources, the expected characteristic signatures are well-understood based on its molecular structure and data from closely related analogues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the purine base and the ribose sugar. The anomeric proton (H-1') typically appears as a doublet in the downfield region. The protons on the ribose ring (H-2', H-3', H-4', and H-5') will exhibit complex splitting patterns due to spin-spin coupling. The amino protons of the adenine base will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbons in the purine ring will be in the aromatic region, while the ribose carbons will be in the aliphatic region.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum will show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight.[2] Fragmentation patterns typically involve the cleavage of the glycosidic bond, separating the purine base from the thiosugar moiety.
-
UV-Vis Spectroscopy: this compound is expected to exhibit characteristic UV absorbance maxima due to the purine chromophore. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and pH.
Synthesis and Purification Methodologies
The synthesis of this compound is a critical process, particularly for its use as a precursor in the manufacture of pharmaceuticals like Cangrelor.[1][2] The following sections outline a representative synthetic approach and purification strategy based on established literature.
Synthetic Pathway Overview
A common synthetic route to this compound starts from adenosine. The key transformation involves the stereospecific introduction of the thiol group at the 2'-position of the ribose ring. This is often achieved through a multi-step process involving protection of the hydroxyl groups, activation of the 2'-position, nucleophilic substitution with a sulfur-containing nucleophile, and subsequent deprotection.
Caption: A generalized synthetic pathway for this compound from adenosine.
Detailed Experimental Protocol (Representative)
The following protocol is a composite representation from synthetic procedures for similar thio-nucleosides and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Protection of Adenosine
-
Dissolve adenosine in a suitable solvent (e.g., anhydrous pyridine).
-
Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) in excess to protect the 3'- and 5'-hydroxyl groups.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction mixture and purify the protected adenosine by column chromatography.
Step 2: Activation of the 2'-Hydroxyl Group
-
Dissolve the protected adenosine in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0°C and add a suitable activating agent (e.g., triflic anhydride) and a non-nucleophilic base (e.g., 2,6-lutidine).
-
Stir the reaction at low temperature until the starting material is consumed.
-
Quench the reaction and extract the product.
Step 3: Nucleophilic Substitution with a Thiolating Agent
-
Dissolve the activated intermediate in a polar aprotic solvent (e.g., DMF).
-
Add a sulfur nucleophile (e.g., potassium thioacetate).
-
Heat the reaction mixture to facilitate the SN2 reaction.
-
Monitor the reaction progress by TLC. Upon completion, perform an aqueous workup and extract the thioester intermediate.
Step 4: Deprotection
-
Dissolve the thioester intermediate in a suitable solvent (e.g., methanol).
-
Add a base (e.g., sodium methoxide) to cleave the thioester and form the free thiol.
-
To remove the silyl protecting groups, treat the intermediate with a fluoride source (e.g., TBAF) in THF.
-
Monitor the deprotection steps by TLC.
-
Purify the final product, this compound, by column chromatography.
Purification and Characterization Workflow
The purification of this compound is crucial to remove any unreacted starting materials, reagents, and byproducts.
Caption: A typical workflow for the purification and characterization of this compound.
Biological Activity and Mechanism of Action
This compound and its derivatives are of significant interest due to their potent biological activities, particularly as inhibitors of platelet aggregation.[4]
P2Y₁₂ Receptor Antagonism
The primary mechanism of action for the therapeutic effects of this compound derivatives is the antagonism of the P2Y₁₂ receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets.[2][5] Adenosine diphosphate (ADP) is a key agonist that binds to the P2Y₁₂ receptor, initiating a signaling cascade that leads to platelet activation and aggregation, a critical process in thrombosis.[6]
Signaling Pathway
By acting as a competitive antagonist, this compound derivatives block the binding of ADP to the P2Y₁₂ receptor. This inhibition prevents the Gαi-mediated downstream signaling, which includes the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][6] Elevated cAMP levels are associated with the inhibition of platelet activation.
Caption: Simplified signaling pathway of the P2Y₁₂ receptor and the inhibitory action of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is classified as harmful if swallowed and may cause skin and eye irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Perspectives
This compound is a molecule of considerable scientific and pharmaceutical interest. Its unique chemical structure imparts it with valuable biological properties, making it a crucial building block in the synthesis of life-saving antithrombotic drugs. The methodologies for its synthesis and purification are well-established, though continuous improvements are sought to enhance efficiency and yield. Future research will likely focus on the development of novel derivatives of this compound with improved pharmacokinetic profiles and selectivity for various adenosine receptor subtypes, potentially expanding their therapeutic applications beyond platelet aggregation inhibition.
References
-
PubChem. (n.d.). 2-Thioadenosine. National Center for Biotechnology Information. Retrieved from [Link][3]
-
Scilit. (n.d.). Synthesis of 2′-thioadenosine. Retrieved from [Link][7]
-
Xiang, J., Jiang, B., Sun, W., Zhang, F., & Yu, J. (2023). Synthesis and Impurity Research of 2-Thioadenosine Monohydrate. ResearchGate. Retrieved from [Link][1][2]
-
Jacobson, K. A., & Müller, C. E. (2016). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. RSC Advances, 11(52), 27369-27376. [Link][8][9]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link][10]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][11]
-
Xiang, J., Jiang, B., Sun, W., Zhang, F., & Yu, J. (2023). Synthesis and Impurity Research of 2-Thioadenosine Monohydrate. Thieme Connect. [Link][4]
-
Obligacion, J. V., et al. (2024). Development of a Thiophosphorylation Process for the Synthesis of 2′F-Thio-Adenosine Monophosphate. Organic Process Research & Development. [Link][12]
-
Armstrong, D. R. (2025). Antiplatelet drugs mechanisms of action; Inhibit P2Y12 receptor, thromboxane A2 production. YouTube. [Link][13]
-
da Silva, A. B., et al. (2025). Complete1H and13C NMR spectral assignment of α- and β-adenosine, 2′-deoxyadenosine and their acetate derivatives. ResearchGate. [Link][14]
-
Agilent. (n.d.). Interpretation of 2D NMR Spectra. [Link][15]
-
Hechler, B., et al. (2011). Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function. Journal of Thrombosis and Haemostasis, 9(1), 150-159. [Link][5]
-
Dorsam, R. T., & Kunapuli, S. P. (2004). Central role of the P2Y12 receptor in platelet activation. The Journal of clinical investigation, 113(3), 340–345. [Link][6]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Thioadenosine | C10H13N5O4S | CID 6451965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. angenechemical.com [angenechemical.com]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. nmr.tamu.edu [nmr.tamu.edu]
An In-Depth Technical Guide to the Stability and Degradation Pathways of 2'-Thioadenosine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2'-Thioadenosine, a structurally unique nucleoside analog where the 2'-hydroxyl group of the ribose moiety is replaced by a thiol group, is a molecule of significant interest in medicinal chemistry and drug development. Its incorporation into therapeutic oligonucleotides or its use as a standalone agent necessitates a thorough understanding of its stability profile and degradation pathways. This in-depth technical guide provides a comprehensive overview of the chemical and enzymatic stability of this compound, detailing its degradation mechanisms under various stress conditions. Furthermore, this guide presents detailed, field-proven experimental protocols for assessing its stability and characterizing its degradation products, empowering researchers to generate robust and reliable data for drug development programs.
Introduction: The Significance of this compound in Drug Development
The landscape of therapeutic nucleoside analogs is continually evolving, with novel modifications being explored to enhance efficacy, selectivity, and pharmacokinetic properties. This compound emerges as a promising candidate due to the unique physicochemical properties imparted by the 2'-thio modification. This substitution can influence the sugar pucker conformation, which in turn affects the overall structure of nucleic acids, and potentially enhances resistance to nuclease degradation when incorporated into oligonucleotides. Moreover, this compound derivatives have been investigated as P2Y receptor agonists, highlighting their potential as small molecule therapeutics.
A critical aspect of the preclinical development of any new chemical entity is the rigorous evaluation of its stability. Understanding how a molecule degrades under physiological and stress conditions is paramount for:
-
Predicting Shelf-life and Storage Conditions: Ensuring the drug product maintains its integrity and potency over time.
-
Identifying Potential Toxic Degradants: Ensuring the safety of the therapeutic agent.
-
Developing Stable Formulations: Designing formulations that protect the active pharmaceutical ingredient (API) from degradation.
-
Elucidating Bioavailability and Metabolism: Understanding how the molecule will behave in vivo.
This guide will delve into the core aspects of this compound stability, providing both theoretical insights and practical, step-by-step methodologies for its assessment.
The Chemical Landscape of this compound Stability
The stability of this compound is governed by the chemical reactivity of its constituent parts: the adenine base, the 2'-thio-modified ribose sugar, and the N-glycosidic bond that links them.
Hydrolytic Stability: The Impact of the 2'-Thio Group
Hydrolysis is a primary degradation pathway for many pharmaceuticals. For nucleosides, the N-glycosidic bond is often the most susceptible linkage, particularly under acidic conditions.
Key Insight: The 2'-thio modification is anticipated to significantly enhance the stability of the N-glycosidic bond of this compound towards acid-catalyzed hydrolysis compared to its natural counterpart, adenosine, and even 2'-deoxyadenosine. Research on related 4'-thionucleosides has demonstrated that purine thionucleosides are 40 to 70 times more stable to acidic hydrolysis than their unmodified counterparts[1]. This increased stability is attributed to the electronic effects of the sulfur atom, which can alter the electron distribution in the ribose ring, thereby strengthening the N-glycosidic bond.
-
Acidic Conditions: In acidic environments, the primary degradation pathway is the cleavage of the N-glycosidic bond, leading to the formation of adenine and the 2-thio-ribose sugar.
-
Alkaline Conditions: Under basic conditions, the ribose ring itself can be susceptible to degradation. However, compared to RNA, which is rapidly hydrolyzed in alkaline solutions due to the presence of the 2'-hydroxyl group, this compound is expected to be more stable. The 2'-thiol group is less prone to acting as an intramolecular nucleophile to attack the adjacent phosphodiester bond (in the context of an oligonucleotide) or facilitate ring opening compared to the 2'-hydroxyl group[2].
Oxidative Stability: A Key Consideration for a Thio-Modified Nucleoside
The presence of a sulfur atom in this compound introduces a potential vulnerability to oxidation. Oxidative stress is a relevant degradation pathway both in vitro during manufacturing and storage and in vivo.
Plausible Oxidation Pathways:
-
Sulfoxide and Sulfone Formation: The thiol group can be oxidized to a sulfoxide and subsequently to a sulfone. These transformations would significantly alter the polarity and hydrogen bonding capacity of the molecule, potentially impacting its biological activity.
-
Disulfide Bond Formation: Two molecules of this compound could potentially form a disulfide-linked dimer under oxidative conditions.
-
Desulfurization: More aggressive oxidation could lead to the removal of the sulfur atom, potentially resulting in the formation of 2'-deoxyadenosine or other degradation products[3][4].
The specific oxidative degradation products will depend on the nature of the oxidizing agent (e.g., hydrogen peroxide, metal ions, light) and the reaction conditions.
Enzymatic Degradation: Navigating the Metabolic Maze
The in vivo stability of this compound is largely determined by its susceptibility to metabolic enzymes. The 2'-thio modification can profoundly influence how the molecule is recognized and processed by these enzymes.
Adenosine Deaminase (ADA)
Adenosine deaminase is a key enzyme in purine metabolism that catalyzes the deamination of adenosine to inosine[3].
Expected Resistance: It is highly probable that this compound is a poor substrate for, or even resistant to, adenosine deaminase. The specificity of ADA is highly dependent on the structure of the ribose ring, and modifications at the 2'-position often hinder enzymatic activity[5]. This resistance to deamination would significantly increase the in vivo half-life of this compound compared to adenosine.
Nucleoside Phosphorylases
These enzymes cleave the N-glycosidic bond in the presence of phosphate. The susceptibility of this compound to these enzymes is not well-documented, but modifications to the sugar moiety can impact their activity.
Kinases
For this compound to be incorporated into DNA or RNA by cellular polymerases or to exert its effects as a phosphorylated metabolite, it must first be phosphorylated by nucleoside kinases. The 2'-thio modification may affect the efficiency of this phosphorylation step.
Metabolism in Liver Preparations
In vitro models using liver microsomes and hepatocytes are the gold standard for predicting hepatic metabolism[6][7][8]. These systems contain a wide array of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).
-
Liver Microsomes: These preparations are enriched in CYP enzymes and are excellent for studying Phase I metabolic reactions (e.g., oxidation). Given the presence of the thiol group, it is plausible that CYPs could catalyze the oxidation of the sulfur atom in this compound.
-
Hepatocytes: As a more complete system, hepatocytes contain both Phase I and Phase II enzymes, as well as transporters. They provide a more comprehensive picture of metabolic fate, including conjugation reactions (e.g., glucuronidation) that might occur on the remaining hydroxyl groups of the ribose.
Experimental Protocols for Stability Assessment
The following protocols are designed as self-validating systems to provide robust and reproducible data on the stability of this compound.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods[9][10][11].
Objective: To generate degradation products of this compound under various stress conditions to elucidate degradation pathways and validate the analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Protect from light. Collect samples at 0, 1, 2, 4, and 8 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C. Analyze at 1, 3, and 7 days.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber (ICH Q1B guidelines).
-
-
Sample Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method (see Protocol 4.2).
Data Interpretation:
-
Aim for 5-20% degradation of the parent compound.
-
Characterize the major degradation products using mass spectrometry.
-
Establish a mass balance to account for all degradation products.
Stability-Indicating HPLC-UV/MS Method
Objective: To develop a validated chromatographic method that can separate this compound from its potential degradation products and impurities.
Instrumentation:
-
HPLC system with a UV detector (or photodiode array detector) and a mass spectrometer (e.g., Q-TOF or triple quadrupole).
Chromatographic Conditions (A Starting Point for Method Development):
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase, 150 x 4.6 mm, 3.5 µm | Provides good retention and separation for nucleosides. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.0 | Volatile buffer compatible with MS detection. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | For reproducible retention times. |
| Detection (UV) | 260 nm | Wavelength of maximum absorbance for adenosine analogs. |
| Detection (MS) | ESI positive mode | To detect protonated molecular ions of this compound and its degradation products. |
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products generated during forced degradation studies.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the reliability of the method with respect to deliberate variations in method parameters.
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of this compound by Phase I enzymes.
Methodology:
-
Incubation Mixture Preparation (in a 96-well plate):
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Phosphate Buffer (100 mM, pH 7.4)
-
This compound (final concentration 1 µM)
-
-
Initiation of Reaction: Add NADPH (final concentration 1 mM) to start the reaction. For a negative control, add buffer instead of NADPH.
-
Incubation: Incubate at 37°C.
-
Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
Data Analysis:
-
Plot the natural log of the percentage of remaining this compound versus time.
-
Determine the half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLᵢₙₜ).
Visualizing Degradation and Experimental Workflows
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Postulated Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for understanding and evaluating the stability of this compound. The 2'-thio modification likely confers enhanced stability against acidic hydrolysis, a desirable property for many drug candidates. However, the presence of the sulfur atom introduces a potential liability to oxidative degradation. The resistance of this compound to key metabolic enzymes like adenosine deaminase is a significant advantage, potentially leading to a longer in vivo half-life.
The experimental protocols detailed herein provide a robust starting point for researchers to generate high-quality stability data. It is crucial to adapt and optimize these methods for specific applications and to thoroughly characterize any observed degradation products to ensure the safety and efficacy of this compound-based therapeutics.
Future research should focus on obtaining more quantitative data on the degradation kinetics of this compound under a wider range of conditions and in different biological matrices. A deeper understanding of its metabolic fate in vivo will be essential for its successful clinical translation.
References
-
Elzagheid, M. I. (2015). Synthesis, Hydrolytic Stability, and Biological Evaluation of Thionucleosides and Their Analogs. International Journal of Current Research, 7(11), 23238-23243. [Link]
-
Study.com. (n.d.). Alkaline Hydrolysis of RNA. [Link]
-
PPD. (n.d.). Force Degradation of an Oligonucleotide – A Case Study. [Link]
-
Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
-
Separation Science. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Agilent. (2025). Forced Degradation Studies of Synthetic Oligonucleotide. [Link]
-
Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831-841. [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
Cristalli, G., et al. (2001). Adenosine deaminase: functional implications and different classes of inhibitors. Medicinal Research Reviews, 21(2), 105-128. [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]
-
Goddard-Borger, E. D., et al. (2022). Oxidative desulfurization pathway for complete catabolism of sulfoquinovose by bacteria. Proceedings of the National Academy of Sciences, 119(4), e2116022119. [Link]
-
Wang, J., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis, 131, 429-435. [Link]
-
The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. [Link]
-
Rajeev, K. G., et al. (2003). 2'-modified-2-thiothymidine oligonucleotides. Organic Letters, 5(17), 3005-3008. [Link]
-
Tsuji, M. (2023). Development of an lc-ms/ms method for quantification of methylthioadenosine using freshly prepared isotope-labelled internal standard. Pharmaceutical and Analytical Acta. [Link]
-
MDPI. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. [Link]
-
Gomez-Lechon, M. J., et al. (2004). Human hepatic cell cultures: in vitro and in vivo drug metabolism. ATLA-Alternatives to Laboratory Animals, 32(Suppl 1), 221-226. [Link]
-
MDPI. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. [Link]
-
Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831-841. [Link]
-
ResearchGate. (n.d.). Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. [Link]
-
Watts, J. K., et al. (2007). Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). Organic & Biomolecular Chemistry, 5(7), 1168-1176. [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]
-
ResearchGate. (n.d.). Structural confirmation of ms²ϵA by LC‐MS/MS analysis of the... [Link]
-
Olson, K. R. (2020). Sulfide Oxidation Evidences the Immediate Cellular Response to a Decrease in the Mitochondrial ATP/O2 Ratio. Antioxidants, 9(10), 996. [Link]
-
Van den Berg, M., et al. (2004). In vitro metabolism of thyroxine by rat and human hepatocytes. Xenobiotica, 34(3), 229-244. [Link]
-
Savarese, T. M., et al. (1983). Structural analogs of 5'-methylthioadenosine as substrates and inhibitors of 5'-methylthioadenosine phosphorylase. Biochemical Pharmacology, 32(1), 181-184. [Link]
-
Jian, W., et al. (2012). Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate. Journal of Chromatography B, 895-896, 158-166. [Link]
-
Frederiksen, S. (1966). Specificity of adenosine deaminase toward adenosine and 2'-deoxyadenosine analogues. Archives of Biochemistry and Biophysics, 113(2), 383-388. [Link]
-
ResearchGate. (n.d.). 5 Sulfur oxidation pathways in sulfur oxidizers forming zero-valent... [Link]
-
MDPI. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. [Link]
-
Dahl, C. (2018). Biochemistry of Sulfur Oxidation: News, Views and Omics Approaches. Microbiology, 164(6), 687-690. [Link]
-
ResearchGate. (n.d.). Deoxyadenosine and adenosine analogues containing 2′ substituents... [Link]
-
Savarese, T. M., et al. (1983). 5'-Deoxy-5'-methylthioadenosine phosphorylase--II. Role of the enzyme in the metabolism and antineoplastic action of adenine-substituted analogs of 5'-deoxy-5'-methylthioadenosine. Biochemical Pharmacology, 32(12), 1881-1893. [Link]
-
Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. [Link]
-
Wakade, A. R., et al. (1996). Quantitative analysis of similarities and differences in neurotoxicities caused by adenosine and 2'-deoxyadenosine in sympathetic neurons. Journal of Neurochemistry, 67(2), 778-786. [Link]
-
Study.com. (n.d.). Alkaline Hydrolysis of RNA. [Link]
-
Wetmore, S. D., et al. (2017). Hydrolytic Glycosidic Bond Cleavage in RNA Nucleosides: Effects of the 2'-Hydroxy Group and Acid-Base Catalysis. The Journal of Physical Chemistry B, 121(1), 1-13. [Link]
-
Kumar, A., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 150, 215-224. [Link]
-
Polmar, S. H., et al. (1976). Adenosine deaminase (ADA) and other enzyme abnormalities in immune deficiency states. Ciba Foundation Symposium, 48, 27-46. [Link]
-
Adams, A., & Harkness, R. A. (1976). Adenosine deaminase activity in thymus and other human tissues. Clinica Chimica Acta, 69(3), 515-517. [Link]
-
Li, X., et al. (2011). Determination of physicochemical properties and degradation kinetics of triamcinolone acetonide palmitate in vitro. Drug Development and Industrial Pharmacy, 37(3), 261-267. [Link]
-
DukeSpace. (n.d.). Elucidating the pathogenesis of adenosine deaminase 2 deficiency: current status and unmet needs. [Link]
-
Abdel-Moety, E. M., et al. (2014). Development and Application of Degradation Kinetics of Thin Layer Chromatographic Densitometry and Conductometric Methods for Butoconazole Nitrate Determination. Journal of Chromatographic Science, 52(8), 859-867. [Link]
-
Charoenphun, N., et al. (2025). Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation. Scientific Reports. [Link]
-
Ayuso, C., et al. (2021). Metabolite and thymocyte development defects in ADA-SCID mice receiving enzyme replacement therapy. Cell Death & Disease, 12(12), 1133. [Link]
-
Lybrate. (n.d.). Culture and Sensitivity - Adenosine Deaminase ( ADA ) Test. [Link]
Sources
- 1. journalcra.com [journalcra.com]
- 2. study.com [study.com]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative desulfurization pathway for complete catabolism of sulfoquinovose by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. Human hepatic cell cultures: in vitro and in vivo drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dls.com [dls.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Promise of Modified Nucleosides
An In-Depth Technical Guide to the Biological Activity of 2'-Thioadenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
Nucleoside analogs represent a cornerstone of modern chemotherapy and antiviral therapy.[1] By mimicking endogenous nucleosides, these synthetic molecules can deceptively enter cellular metabolic pathways, ultimately interfering with nucleic acid synthesis and other vital cellular processes.[2] This guide delves into a specific and promising class of these compounds: this compound analogs. The substitution of the 2'-hydroxyl group of the ribose sugar with a thiol group imparts unique stereochemical and electronic properties, leading to a diverse range of biological activities. This document will provide a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of this compound analogs, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.
Synthetic Strategies: Crafting the 2'-Thio Moiety
The synthesis of this compound analogs is a nuanced area of organic chemistry that requires precise control over stereochemistry.[3] A common and effective strategy involves the nucleophilic displacement of a leaving group at the 2'-position of a suitably protected adenosine precursor.
A representative synthetic workflow is outlined below. The choice of protecting groups for the 3' and 5' hydroxyl groups is critical to prevent side reactions and ensure regioselectivity. The stereochemistry of the final product is dictated by the nature of the nucleophilic substitution reaction (e.g., SN2), which typically results in an inversion of configuration at the 2'-carbon.
Caption: A generalized workflow for the synthesis of this compound analogs.
Core Mechanisms of Action: A Multi-pronged Approach
Once inside the cell, this compound analogs, like other nucleoside analogs, must be phosphorylated to their active triphosphate forms.[2][4] This activation is carried out by cellular kinases. The resulting triphosphate analog can then exert its biological effects through several mechanisms:
-
Chain Termination: Incorporation of the analog into a growing DNA or RNA strand can halt further elongation due to the modified 2'-position, which may not be recognized by polymerases for the addition of the next nucleotide.[2]
-
Enzyme Inhibition: The triphosphate analogs can act as competitive inhibitors of enzymes that utilize natural nucleoside triphosphates, such as DNA and RNA polymerases or ribonucleotide reductase.[2]
-
Induction of Apoptosis: Disruption of nucleic acid synthesis and other cellular processes can trigger programmed cell death, or apoptosis.[2]
The specific mechanism and resulting biological activity are highly dependent on the other modifications present on the nucleoside analog and the specific cellular context.
Caption: The intracellular activation and mechanisms of action of this compound analogs.
Diverse Biological Activities and Therapeutic Targets
The unique structural features of this compound analogs have led to their exploration in a variety of therapeutic areas.
Antiviral Activity
A significant area of research for this compound analogs has been in the development of antiviral agents. For instance, certain 4'-thionucleoside analogs have demonstrated activity against the Hepatitis C virus (HCV) by targeting the NS5B RNA-dependent RNA polymerase.[5][6] Other 2'-deoxy-4'-thio nucleoside analogs have shown significant activity against some herpesviruses.[7] The antiviral efficacy of these compounds often stems from their ability to be incorporated into the viral genome, leading to chain termination and inhibition of viral replication.
Anticancer Activity
This compound analogs have also emerged as promising candidates for cancer therapy. A particularly innovative strategy involves targeting tumors with a specific genetic vulnerability: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[8][9][10] This deletion is found in a significant percentage of human cancers.
The rationale for this targeted approach is as follows:
-
Normal cells (MTAP-positive) can metabolize 5'-methylthioadenosine (MTA) to adenine.
-
In the presence of excess MTA, the resulting adenine can compete with and protect the cells from the toxic effects of certain purine analogs, such as 2'-fluoroadenine (a related adenosine analog).[8][9]
-
MTAP-deleted cancer cells cannot produce adenine from MTA and are therefore not protected, leading to selective cytotoxicity.[8][9][10]
This "MTAP protection strategy" highlights the potential for developing highly selective cancer therapies based on the genetic makeup of the tumor.
Caption: The differential effect of MTA in MTAP-positive versus MTAP-negative cells.
Enzyme Inhibition and Receptor Modulation
Beyond their roles in nucleic acid synthesis, this compound analogs can also modulate the activity of various enzymes and receptors. For example, 2-alkylthio analogues of adenosine 5'-triphosphate have been synthesized and evaluated as P2Y purinoceptor agonists.[11] Additionally, analogs of 5'-methylthioadenosine have been investigated as inhibitors of MTAP, which could have therapeutic implications in diseases with dysregulated polyamine biosynthesis.[12][13][14] Some adenosine analogs have also been shown to possess immunomodulatory properties by interacting with adenosine receptors, such as the A2A receptor.[15][16]
Key Experimental Protocols for Biological Evaluation
Rigorous and reproducible in vitro assays are essential for characterizing the biological activity of novel this compound analogs.
Cytotoxicity Assessment: The MTT Assay
A fundamental step in evaluating any potential therapeutic agent is to determine its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2][4][17]
Principle: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[17]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 250,000 cells/mL) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate controls (untreated cells and vehicle control).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.[17]
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Quantitative Data Summary
The results from cytotoxicity assays are typically summarized in tables to facilitate comparison between different compounds and cell lines.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 4 (2-thioxoimidazolidin-4-one derivative) | HepG2 | 0.017 | [18] |
| Compound 2 (2-thioxoimidazolidin-4-one derivative) | HepG2 | 0.18 | [18] |
| Fludarabine vs. Clofarabine | HapMap Cell Lines | r = 0.732 (correlation) | [4] |
| 5'-deoxy-5'-methylthiotubercidin | Murine Lymphoid Cells | ~10 | [19] |
Challenges and Future Directions
While this compound analogs hold considerable promise, several challenges remain in their development as therapeutic agents. These include optimizing their pharmacokinetic properties, minimizing off-target effects, and overcoming mechanisms of drug resistance.[2][20] Future research will likely focus on:
-
Prodrug Strategies: Designing prodrugs to enhance cellular uptake and targeted delivery.[5]
-
Combination Therapies: Exploring the synergistic effects of this compound analogs with other anticancer or antiviral agents.[8][9][10]
-
Structural Optimization: Further synthetic modifications to improve potency, selectivity, and metabolic stability.[6][21]
The continued exploration of this fascinating class of molecules will undoubtedly lead to new and improved therapies for a range of human diseases.
References
- A Researcher's Guide to Cytotoxicity Assays for 7-Deazapurine Nucleoside Analogs - Benchchem. (n.d.).
- Application Notes and Protocols for Testing Cytotoxicity of Nucleoside Analogs - Benchchem. (n.d.).
- DiVA portal. (n.d.). Nucleoside analog cytotoxicity ‐focus on enzyme regulation, metabolism, and development of resistance.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Biochemical Significance of 2-Thioadenosine and its Analogues.
- Scilit. (n.d.). Synthesis of 2′-thioadenosine.
- (1993). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 2-THIO DERIVATIVES OF ATP. Nucleosides Nucleotides, 12(1), 1-20.
- (2022). Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker®.
- PubMed. (2018). Specific Targeting of MTAP-Deleted Tumors with a Combination of 2'-Fluoroadenine and 5'-Methylthioadenosine.
- AACR Journals. (2014). Abstract 5562: Screening of in vitro cytotoxicity of nucleoside analogs in HapMap cell lines to identify predictive markers of drug sensitivity.
- ResearchGate. (n.d.). (PDF) Specific Targeting of MTAP-Deleted Tumors with a Combination of 2′-Fluoroadenine and 5′-Methylthioadenosine.
- PMC. (n.d.). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon.
- PubMed. (n.d.). The synthesis and antiviral activity of some 4'-thio-2'-deoxy nucleoside analogues.
- Frontiers. (2023). Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target.
- PubMed. (2020). Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs.
- ACS Publications. (2024). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon | The Journal of Organic Chemistry.
- PubMed. (n.d.). Second generation transition state analogue inhibitors of human 5'-methylthioadenosine phosphorylase.
- ResearchGate. (2025). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
- PubMed. (n.d.). methylthioadenosine phosphorylase--II. Role of the enzyme in the metabolism and antineoplastic action of adenine-substituted analogs of 5'-deoxy-5'.
- (n.d.). Adenosine analogs have a dual immunomodulatory and antiviral function and are potential therapeutic agents against SARS-CoV-2.
- LSU Health Digital Scholar. (n.d.). Adenosine analogs have immunomodulatory antiviral properties through the Adenosine A2A Receptor pathway.
- PubMed. (2024). An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode.
- PMC. (n.d.). Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B.
- ResearchGate. (2025). Second Generation Transition State Analogue Inhibitors of Human 5'-Methylthioadenosine Phosphorylase | Request PDF.
- (n.d.). Targeting 5'-deoxy-5'-(methylthio)adenosine phosphorylase by 5'-haloalkyl analogues of 5'.
- PMC. (2014). NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS.
- PubMed. (1982). Structural analogs of 5'-methylthioadenosine as substrates and inhibitors of 5'-methylthioadenosine phosphorylase and as inhibitors of human lymphocyte transformation.
- PMC. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches.
- PubMed. (2010). Preclinical studies of methylthioadenosine for the treatment of multiple sclerosis.
- PubMed. (n.d.). Adenosine analogues as substrates and inhibitors of S-adenosylhomocysteine hydrolase in intact lymphocytes.
- PubMed. (1973). Platelet aggregation inhibitors. 6. 2-Thioadenosine derivatives.
- PMC. (n.d.). Transition State Analogues Enhanced by Fragment-Based Structural Analysis: Bacterial Methylthioadenosine Nucleosidases.
- (n.d.).
- PubMed. (n.d.). Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase.
- PubMed. (1990). Chemical synthesis and biological activities of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives.
- PubMed. (2011). Therapeutic potential of adenosine analogues and conjugates.
- (n.d.). 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities.
- Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives.
- PubMed. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines.
- (n.d.). Effects of Apigenin on Pharmacokinetics of Dasatinib and Probable Interaction Mechanism.
- MDPI. (2024). 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives.
- MDPI. (n.d.). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. nbinno.com [nbinno.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The synthesis and antiviral activity of some 4'-thio-2'-deoxy nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific Targeting of MTAP-Deleted Tumors with a Combination of 2'-Fluoroadenine and 5'-Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 11. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 2-THIO DERIVATIVES OF ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Second generation transition state analogue inhibitors of human 5'-methylthioadenosine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural analogs of 5'-methylthioadenosine as substrates and inhibitors of 5'-methylthioadenosine phosphorylase and as inhibitors of human lymphocyte transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 16. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of 5''-methylthioadenosine and its analogs on murine lymphoid cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Apigenin on Pharmacokinetics of Dasatinib and Probable Interaction Mechanism [mdpi.com]
- 21. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]
in vitro transcription with 2'-Thioadenosine triphosphate
An In-Depth Technical Guide to In Vitro Transcription with 2'-Thioadenosine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of RNA therapeutics and advanced molecular biology, the precise engineering of RNA molecules is paramount. In vitro transcription (IVT) stands as a cornerstone technology, enabling the synthesis of bespoke RNA sequences for a myriad of applications, from mRNA vaccines to functional genomics.[1][2] The strategic incorporation of modified nucleotides during IVT offers a powerful means to enhance the stability, functionality, and therapeutic potential of synthetic RNA. This guide provides a comprehensive technical overview of utilizing this compound triphosphate (2'-Thio-ATP) in IVT reactions. We will delve into the fundamental principles of IVT, the unique properties conferred by the 2'-thio modification, and provide field-proven insights and detailed protocols for its successful incorporation and analysis. This document is intended to serve as a practical resource for researchers aiming to leverage the benefits of thio-modified RNA in their work.
PART 1: Foundational Principles of In Vitro Transcription
In vitro transcription is an enzymatic process that synthesizes RNA molecules from a DNA template in a cell-free environment.[3] The workhorse of this process is typically a bacteriophage RNA polymerase, most commonly T7, T3, or SP6 RNA polymerase, due to their high specificity for their cognate promoter sequences and robust activity.[4]
The core components of a standard IVT reaction include:
-
DNA Template: A linearized plasmid or a PCR product containing the target sequence downstream of a specific phage polymerase promoter (e.g., T7 promoter).[3] The consensus T7 promoter sequence is TAATACGACTCACTATAGGG.[5]
-
RNA Polymerase: The enzyme responsible for catalyzing the synthesis of RNA. T7 RNA polymerase is a single-subunit enzyme that does not require additional protein factors for transcription.[4]
-
Ribonucleoside Triphosphates (NTPs): ATP, GTP, CTP, and UTP, the building blocks of the RNA molecule.
-
Transcription Buffer: Provides the optimal chemical environment for the polymerase, typically containing magnesium ions (a critical cofactor for the polymerase), buffering agents to maintain pH, and salts.[6]
The process can be conceptually divided into three main phases: initiation, elongation, and termination.
-
Initiation: The RNA polymerase recognizes and binds to the promoter sequence on the DNA template.[5] The DNA duplex unwinds at the transcription start site, forming a transcription bubble. The polymerase then begins to synthesize short "abortive" transcripts before transitioning to the elongation phase.
-
Elongation: The polymerase moves along the DNA template, reading the sequence and sequentially adding complementary ribonucleotides to the growing RNA chain in a 5' to 3' direction.
-
Termination: Transcription concludes when the polymerase encounters a termination signal in the DNA template or, more commonly in IVT, when it reaches the end of a linearized template.
The resulting RNA products are then typically purified to remove the DNA template, unincorporated NTPs, and the polymerase enzyme.[3][7] Common purification methods include lithium chloride precipitation, spin column purification, and HPLC.[7][8]
PART 2: this compound Triphosphate: A Key Modification for Enhanced RNA Functionality
The introduction of modified nucleotides during IVT is a powerful strategy to alter the properties of the resulting RNA.[2] this compound triphosphate (2'-Thio-ATP) is a structural analog of adenosine triphosphate where the hydroxyl group at the 2' position of the ribose sugar is replaced by a thiol group. This seemingly subtle change imparts significant and advantageous characteristics to the RNA molecule.
Chemical Structure and Properties
The replacement of the 2'-hydroxyl with a thiol group introduces several key changes:
-
Increased Nuclease Resistance: The 2'-hydroxyl group is a primary site for nucleophilic attack by ribonucleases (RNases), which are ubiquitous and can rapidly degrade RNA. The presence of the 2'-thio modification provides steric hindrance and alters the electronic properties of the ribose sugar, rendering the phosphodiester backbone significantly more resistant to cleavage by endo- and exonucleases.[9][10]
-
Modulation of Duplex Stability: The 2'-thio modification can influence the thermal stability (Tm) of RNA:RNA and RNA:DNA duplexes. While some modifications can be destabilizing, the 2'-thio group, in certain contexts, can contribute to favorable hybridization properties.[11]
-
Altered Protein Interactions: The 2'-position of the ribose sugar is a critical interface for interactions with RNA-binding proteins. The substitution of a hydroxyl with a thiol group can modulate these interactions, which can be advantageous in applications such as aptamer development and studying protein-RNA recognition.
PART 3: Experimental Workflow for In Vitro Transcription with 2'-Thio-ATP
The successful incorporation of 2'-Thio-ATP into an RNA transcript requires careful optimization of the IVT reaction. The following section provides a detailed, step-by-step methodology, grounded in practical experience.
Workflow Diagram
Caption: Workflow for in vitro transcription with 2'-Thio-ATP.
Detailed Protocol
1. DNA Template Preparation
-
Linearization of Plasmid DNA: If using a plasmid template, linearize it completely with a restriction enzyme that cuts downstream of the insert. Incomplete linearization is a common cause of heterogeneous and longer-than-expected transcripts. Verify complete digestion by agarose gel electrophoresis.
-
PCR Amplification: For PCR-generated templates, ensure high-fidelity amplification to minimize the introduction of mutations. The forward primer should incorporate the full T7 promoter sequence. Purify the PCR product to remove primers and dNTPs.
-
Template Quantification: Accurately quantify the DNA template concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). A typical starting concentration for the IVT reaction is 1 µg of template DNA in a 20 µL reaction.
2. Preparation of the NTP Mix
-
Stock Solutions: Prepare high-concentration, RNase-free stock solutions of ATP, GTP, CTP, UTP, and 2'-Thio-ATP.
-
Optimizing the Ratio: The ratio of 2'-Thio-ATP to canonical ATP is a critical parameter. A 1:1 molar ratio is a good starting point for significant incorporation without drastically reducing the overall yield. This ratio can be adjusted based on the desired level of modification and experimental outcomes. For some applications, a lower ratio may be sufficient to confer the desired properties.
Table 1: Example NTP Mix for a 20 µL IVT Reaction
| Component | Stock Concentration | Volume to Add | Final Concentration |
| GTP | 100 mM | 2 µL | 10 mM |
| CTP | 100 mM | 2 µL | 10 mM |
| UTP | 100 mM | 2 µL | 10 mM |
| ATP | 100 mM | 1 µL | 5 mM |
| 2'-Thio-ATP | 100 mM | 1 µL | 5 mM |
3. In Vitro Transcription Reaction Setup
-
Assemble the reaction on ice to prevent premature transcription.
-
A typical 20 µL reaction is as follows:
| Component | Volume |
| RNase-Free Water | to 20 µL |
| 5X Transcription Buffer | 4 µL |
| NTP Mix (from Table 1) | 8 µL |
| DNA Template | 1 µg |
| T7 RNA Polymerase | 2 µL |
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2 to 4 hours. The optimal incubation time may vary depending on the template and desired yield.
4. Post-Transcription Processing
-
DNase I Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes.
-
RNA Purification: Purify the RNA to remove the polymerase, DNase I, and unincorporated NTPs. Several methods are suitable:
-
Spin Column Purification: This is a rapid and effective method for removing proteins, salts, and free nucleotides.[7] Ensure the chosen column has the appropriate size cutoff for your transcript.
-
Lithium Chloride (LiCl) Precipitation: This method is effective for recovering RNA transcripts longer than 300 nucleotides and can remove a significant portion of unincorporated nucleotides and enzymes.[7]
-
Phenol:Chloroform Extraction and Ethanol Precipitation: A traditional method that effectively removes proteins, but is less efficient at removing free nucleotides.[7]
-
5. Quality Control and Analysis
-
Quantification: Determine the RNA concentration using a spectrophotometer. The A260/A280 ratio should be ~2.0 for pure RNA.
-
Integrity Assessment: Analyze the integrity and size of the transcript by denaturing agarose or polyacrylamide gel electrophoresis. A single, sharp band at the expected size indicates a successful transcription.
-
Confirmation of Incorporation: While not always necessary for routine applications, the incorporation of 2'-Thio-ATP can be confirmed by techniques such as mass spectrometry or by specific chemical probing methods that react with the thiol group.
PART 4: Applications and Future Directions
The incorporation of 2'-Thio-ATP into RNA transcripts opens up a wide range of applications in research and drug development:
-
Aptamer Development: The altered binding properties of thio-modified RNA can be exploited in the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process to generate aptamers with novel binding specificities and enhanced stability.
-
Structural and Mechanistic Studies: The thiol group can be used as a reactive handle for cross-linking studies to investigate RNA-protein interactions and to probe the three-dimensional structure of RNA molecules.[12]
-
Diagnostics: Thio-modified probes can offer increased stability in diagnostic assays.
The continued exploration of novel nucleotide modifications, including various thio-analogs, will undoubtedly expand the toolkit for RNA engineering.[13][14] As our understanding of the interplay between RNA structure and function deepens, the rational design of modified RNA molecules will play an increasingly important role in the development of next-generation RNA-based technologies.
Conclusion
The incorporation of this compound triphosphate during in vitro transcription is a robust and accessible method for enhancing the stability and modulating the properties of synthetic RNA. By understanding the core principles of IVT and carefully optimizing the reaction conditions, researchers can effectively produce high-quality, thio-modified RNA for a diverse array of applications. This guide provides a solid foundation and practical protocols to empower scientists in their pursuit of innovative RNA-based research and development.
References
-
HPLC purification of in vitro transcribed long RNA. PubMed. [Link]
-
Synthesis and characterization of 2'-modified-4'-thioRNA: a comprehensive comparison of nuclease stability. PubMed. [Link]
-
Synthesis, Thermal Stability, Biophysical Properties, and Molecular Modeling of Oligonucleotides of RNA Containing 2′-O-2-Thiophenylmethyl Groups. The Journal of Organic Chemistry. [Link]
-
Large-Scale in Vitro Transcription, RNA Purification and Chemical Probing Analysis. JoVE. [Link]
-
Kinetic Modeling and Simulation of In Vitro Transcription by Phage T7 RNA Polymerase. Caltech. [Link]
-
T7 RNA Polymerase – discovery and uses (in vitro transcription & protein overexpression). Just a Little Biologist. [Link]
-
Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability. Nucleic Acids Research. [Link]
-
Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter. PMC. [Link]
-
T7 RNA Polymerase Mechanism and Structure. Martin Lab. [Link]
-
Transcription of RNA templates by T7 RNA polymerase. Oxford Academic. [Link]
-
Synthesis and Properties of RNA Modified with Thioamide Internucleoside Linkage. PMC. [Link]
-
In Vitro Selection Using Modified or Unnatural Nucleotides. PMC. [Link]
-
Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Publications. [Link]
-
The chemical synthesis of LNA-2-thiouridine and it's influence on stability and selectivity of oligonucleotide binding to RNA. PMC. [Link]
-
In vitro transcription for mRNA synthesis. Cytiva. [Link]
-
Analysis of RNA Modifications by Second- and Third-Generation Deep Sequencing: 2020 Update. MDPI. [Link]
-
Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing. Oxford Academic. [Link]
-
Expanding the Scope of 2′-SCF3 Modified RNA. PMC. [Link]
-
In Vitro Transcription and the Use of Modified Nucleotides. Promega Connections. [Link]
-
A selective and sensitive detection system for 4-thiouridine modification in RNA. PMC. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 2-THIO DERIVATIVES OF ATP. NIH. [Link]
-
Improving the fidelity of uridine analog incorporation during in vitro transcription. bioRxiv. [Link]
-
Identification of Potent, Selective P2Y-Purinoceptor Agonists: Structure–Activity Relationships for 2-Thioether Derivatives of Adenosine 5′-Triphosphate. PMC. [Link]
-
Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega. [Link]
-
2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets. PubMed. [Link]
-
Thiol modifiers in oligonucleotide synthesis. Bio-Synthesis. [Link]
-
2-Thioadenosine. PubChem. [Link]
-
Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase. NIH. [Link]
-
Transcription Terminator, 2-Thio- and 4-Thio-Thymidine. Glen Research. [Link]
- T7 rna polymerase and methods for the generation of fully 2'-modified nucleic acid transcripts.
Sources
- 1. T7 RNA Polymerase – discovery and uses (in vitro transcription & protein overexpression) – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. promega.jp [promega.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. T7 RNA Polymerase Mechanism and Structure - Martin Lab [martinlab.chem.umass.edu]
- 6. Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. HPLC purification of in vitro transcribed long RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of 2'-modified-4'-thioRNA: a comprehensive comparison of nuclease stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiol modifiers in oligonucleotide synthesis [biosyn.com]
- 13. Synthesis and Properties of RNA Modified with Thioamide Internucleoside Linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The chemical synthesis of LNA-2-thiouridine and it’s influence on stability and selectivity of oligonucleotide binding to RNA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Enzymatic Incorporation of 2'-Deoxy-2'-Thioadenosine into RNA
Executive Summary & Mechanistic Rationale
The incorporation of 2'-deoxy-2'-thioadenosine (2'-SH-A) into RNA is a specialized technique primarily used for "Atomic Mutagenesis." Unlike standard fluorescent labeling, this modification is structural. By replacing the 2'-hydroxyl (OH) with a thiol (SH), researchers can probe the role of specific 2'-OH groups in RNA tertiary folding and ribozyme catalysis.
The Mechanistic Insight:
-
Hydrogen Bonding: The thiol group (–SH) is a much poorer hydrogen bond acceptor than hydroxyl (–OH) but a comparable donor. If replacing a 2'-OH with 2'-SH disrupts function, that 2'-OH likely acted as a hydrogen bond acceptor.
-
Nucleophilicity: The thiolate anion (–S⁻) is a stronger nucleophile than the alkoxide (–O⁻) and has a lower pKa (~8.5 vs. >13). This property is used to study metal ion coordination and nucleophilic attack mechanisms in ribozymes.
The Technical Challenge: Direct in vitro transcription (IVT) using T7 RNA Polymerase and 2'-thio-ATP is experimentally non-viable for high-yield synthesis. The 2'-thiol group is chemically unstable in triphosphate form (prone to oxidation/disulfide formation) and causes steric/electronic clashes in the polymerase active site.
The Solution: This protocol details the Enzymatic Splinted Ligation method. This is the industry-standard "enzymatic incorporation" route, where a chemically synthesized short oligonucleotide containing the 2'-SH modification is enzymatically ligated into a larger RNA transcript using T4 DNA Ligase.
Strategic Workflow: Splinted Ligation
The incorporation is achieved by "stitching" a modified synthetic fragment into a long enzymatic transcript.
Figure 1: The Splinted Ligation Workflow
Caption: Schematic of the enzymatic splinted ligation strategy. A DNA splint bridges the upstream transcript and the downstream synthetic 2'-thio-containing oligo, allowing T4 DNA Ligase to seal the nick.
Detailed Protocol: Enzymatic Splinted Ligation
This protocol assumes you are joining a long 5'-transcript (Fragment A) to a short synthetic 3'-fragment (Fragment B) containing the 2'-thioadenosine.
Phase 1: Reagent Preparation
Critical Material Checklist:
-
Fragment A (Transcript): Generated via standard T7 IVT. Must have a 3'-OH.
-
Fragment B (Synthetic): Chemically synthesized RNA oligo containing 2'-deoxy-2'-thioadenosine.
-
Note: This oligo must be 5'-Phosphorylated for ligation to occur.
-
Handling: Store in buffer containing 1 mM DTT to prevent disulfide dimerization.
-
-
DNA Splint: A DNA oligo complementary to the ~20 nt of Fragment A (3'-end) and ~20 nt of Fragment B (5'-end).
-
Enzyme: T4 DNA Ligase (High Concentration, e.g., 2,000,000 units/mL).
-
Expert Insight: We use T4 DNA Ligase , not T4 RNA Ligase. T4 DNA Ligase is highly efficient at sealing nicks in RNA/DNA hybrids (where the RNA is the "nicked" strand and DNA is the splint) [1].
-
Phase 2: The Ligation Reaction
Step-by-Step Methodology:
-
Dephosphorylation (Optional but Recommended for Fragment A): If Fragment A was made by IVT, treat with CIP (Calf Intestinal Phosphatase) to remove the 5'-triphosphate if you plan to 5'-end label the final product later. If not, ensure the 3'-end is homogeneous (use a ribozyme-cleaved 3'-end for precision).
-
Annealing Mix (Assemble on Ice):
-
Fragment A (RNA): 10 µM final conc.
-
Fragment B (2'-SH RNA): 15 µM final conc. (1.5x excess).
-
DNA Splint: 15 µM final conc.
-
TE Buffer (pH 7.5): to volume.
-
-
Annealing Process:
-
Heat to 90°C for 3 minutes (denature aggregates).
-
Cool slowly to 25°C over 15–20 minutes.
-
Why: This ensures the DNA splint hybridizes correctly across the junction before the enzyme is added.
-
-
Ligation Reaction: Add the following to the annealed mix:
-
10x T4 DNA Ligase Buffer (ensure it contains ATP and DTT).
-
Fresh DTT: Supplement with additional DTT to 10 mM final. Crucial: Prevents oxidation of the 2'-SH group.
-
T4 DNA Ligase: 1 µL per 20 µL reaction.
-
Incubate at 16°C for 12–16 hours or 25°C for 4 hours .
-
-
Termination:
-
Add EDTA to 25 mM.
-
Phenol:Chloroform extract to remove the ligase.
-
Phase 3: Purification and Handling
The Oxidation Trap: The 2'-SH group is highly reactive. If it oxidizes to a disulfide, the RNA structure will distort, or the molecule will dimerize.
-
Running Buffer: Use standard TBE-Urea PAGE for purification.
-
Elution: Elute the RNA band in buffer containing 10 mM DTT .
-
Storage: Store at -80°C in TE pH 7.0 + 10 mM DTT. Avoid pH > 8.0, as thiolate anions oxidize faster.
Validation: The Iodine Cleavage Assay
How do you prove the 2'-SH was incorporated? You cannot sequence it easily. You use its unique chemical susceptibility.
Principle: Iodine (I₂) induces oxidative cleavage of the phosphodiester bond specifically at the site of a 2'-phosphorothioate or 2'-thiol group, but not at standard 2'-OH groups [2].
Protocol:
-
Label: 5'-End label your ligated RNA with ³²P.
-
Reaction: Mix ~1 pmol RNA with 10 µL of Iodine Reagent (10 mM I₂ in ethanol).
-
Incubation: 5 minutes at Room Temp.
-
Analysis: Run on a denaturing sequencing gel.
-
Result: You will see a specific cleavage band only at the position of the this compound. This confirms both the presence and the location of the modification.
Data Summary: 2'-OH vs. 2'-SH
| Feature | 2'-Hydroxyl (Native) | 2'-Thiol (Modified) | Experimental Implication |
| Atom | Oxygen (O) | Sulfur (S) | Larger atomic radius (1.8 Å vs 1.4 Å). |
| pKa | > 13 | ~8.5 | 2'-SH is ionized at physiological pH. |
| H-Bonding | Donor & Acceptor | Donor (Weak) / Poor Acceptor | Used to identify H-bond acceptors. |
| Nucleophilicity | Moderate | High | Can attack phosphodiester backbone (cleavage). |
| Stability | Stable | Oxidation Prone | Requires reducing agents (DTT) constantly. |
Important Note on Nomenclature (Avoid Confusion)
There is frequent confusion in the field between two "Thio-A" modifications. Ensure you are using the correct molecule.
-
2'-Deoxy-2'-thioadenosine (2'-SH-A):
-
Modification: Sugar ring (Ribose).[1]
-
Use: Mechanistic studies (Atomic Mutagenesis).
-
Method:Ligation (this protocol).
-
-
2-Thioadenosine (s2A):
If your goal is simply to fluorescently label the RNA, you likely need s2A, not 2'-SH-A. If you need s2A, simply substitute ATP with s2-ATP in a standard T7 kit.
References
-
Moore, M. J., & Sharp, P. A. (1992). Site-specific modification of pre-mRNA: the 2'-hydroxyl groups at the splice sites. Science, 256(5059), 992-997. Link
- Foundational paper establishing the splinted ligation method for site-specific 2'-modific
-
Strobel, S. A., & Shetty, K. (1997). Defining the chemical groups essential for Tetrahymena group I intron function by nucleotide analog interference mapping. Proceedings of the National Academy of Sciences, 94(7), 2903-2908. Link
- Describes the use of iodine cleavage to validate phosphorothioate/thiol incorpor
- Schwans, J. P., et al. (2013). Use of atomic mutagenesis to understand the effect of 2'-chloro vs 2'-hydroxyl substitutions. Biochemistry, 52(45), 7840-7851.
- Silverman, S. K. (2023). In vitro selection and evolution of nucleic acid enzymes (DNAzymes and ribozymes). Laboratory Protocol Collection.
For technical support or troubleshooting regarding 2'-thiol oxidation states, contact the Nucleic Acid Chemistry support line.
Sources
- 1. madridge.org [madridge.org]
- 2. Simple Enzymatic Incorporation of 2'OMeU Nucleotide at the End of the Poly-A Tail for Enhancement of the mRNA Stability and Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Note: 2'-Thioadenosine as a Mechanistic Probe for Enzyme Kinetics
[1]
Executive Summary
2'-Thioadenosine (2'-TA), specifically the 2'-deoxy-2'-mercaptoadenosine analog, serves as a high-precision "atomic mutation" probe for elucidating the role of the ribose 2'-hydroxyl (2'-OH) group in enzyme catalysis.[1] By replacing the oxygen atom of the 2'-OH with sulfur (SH), researchers can dissect the contribution of hydrogen bonding, steric constraints, and metal ion coordination within an enzyme's active site.[1]
This guide details the physicochemical basis of the "Thio Effect," provides protocols for kinetic assays using 2'-TA (and its triphosphate, 2'-S-ATP), and outlines the "Metal Rescue" strategy used to confirm direct metal coordination.[1]
Physicochemical Basis of the Probe
To interpret kinetic data correctly, one must understand the atomic-level differences between the native Adenosine (2'-OH) and the probe this compound (2'-SH).[1]
| Feature | Adenosine (2'-OH) | This compound (2'-SH) | Kinetic Implication |
| Atomic Radius | 1.40 Å (Oxygen) | 1.85 Å (Sulfur) | Steric Clash: 2'-SH is bulkier; may disrupt tight active sites.[1] |
| Bond Length | C-O ~1.43 Å | C-S ~1.82 Å | Positioning: The proton is pushed ~0.4 Å further out.[1] |
| pKa | ~14.0 (Alcohol) | ~8.5 (Thiol) | Acidity: 2'-SH deprotonates easily at physiological pH (forming 2'-S⁻).[1] |
| H-Bonding | Strong Donor/Acceptor | Weak Acceptor / Fair Donor | Recognition: Loss of activity often indicates critical H-bond acceptor role of 2'-OH.[1] |
| Metal Affinity | Hard (Mg²⁺, Ca²⁺) | Soft (Mn²⁺, Cd²⁺, Zn²⁺) | Metal Switch: 2'-SH binds soft metals 1000× tighter than hard metals.[1] |
The "Thio Effect"
The Thio Effect is defined as the ratio of catalytic efficiency between the native substrate and the thio-substituted analog:
Experimental Workflows
Diagram: Mechanistic Probing Workflow
Caption: Workflow for utilizing this compound probes, from reduction of disulfides to metal rescue experiments.
Protocol: Handling and Preparation
Critical Warning: The thiol group at the 2'-position is prone to oxidation, forming intermolecular disulfide bridges (dimers) which are inactive and can inhibit enzymes non-specifically.
-
Stock Solution: Dissolve this compound (or 2'-S-ATP) in degassed water or buffer.[1]
-
Reduction: Always add 1–5 mM DTT (Dithiothreitol) or TCEP to the stock solution to maintain the monomeric thiol state.
-
Storage: Store at -80°C under argon if possible. Avoid repeated freeze-thaw cycles which accelerate oxidation.[1]
Protocol: Metal Rescue Experiment
This experiment distinguishes between a steric/H-bond defect and a metal coordination defect .[1]
Reagents:
-
Buffer A: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.[1]
-
Metal Stocks: 100 mM MgCl₂, 100 mM MnCl₂, 10 mM CdCl₂.[1]
-
Enzyme: Polymerase, Kinase, or Ribozyme of interest.
-
Substrate: 2'-S-ATP (or 2'-S-RNA).[1]
Steps:
-
Baseline (Mg²⁺): Measure
with 10 mM Mg²⁺. (Expect low activity if 2'-OH is critical). -
Manganese Rescue: Measure
with 2–10 mM Mn²⁺ (and 0 mM Mg²⁺). -
Cadmium Rescue: Measure
with 1–5 mM Cd²⁺. Note: Cd²⁺ is a "soft" metal with high affinity for sulfur.[1] -
Control: Repeat all conditions with the native (2'-OH) substrate to normalize for general metal effects on the enzyme.
Data Analysis & Interpretation
The power of this compound lies in the pattern of activity recovery.[1] Use the flowchart below to interpret your kinetic data.
Diagram: Interpreting the Thio Effect
Caption: Logic tree for distinguishing metal coordination roles from hydrogen bonding roles using this compound.
Quantitative Analysis Table
| Observation | Interpretation | Mechanistic Insight |
| Mg²⁺ Activity: High | No Thio Effect | 2'-OH is solvent-exposed or not involved in the rate-limiting step.[1] |
| Mg²⁺ Activity: Low | Strong Thio Effect | 2'-OH is critical.[1] Proceed to Rescue. |
| Mn²⁺/Cd²⁺ Activity: High | Positive Rescue | Direct Metal Coordination. The enzyme uses the 2'-OH to anchor the catalytic metal ion (e.g., Mechanism A in Polymerases).[1] |
| Mn²⁺/Cd²⁺ Activity: Low | Negative Rescue | H-Bond/Steric Failure. The 2'-OH acts as an H-bond donor/acceptor (e.g., T375 interaction in ADAR2) or the 2'-SH is too large to fit.[1] |
Case Studies
RNA Editing: ADAR2
In the study of Adenosine Deaminase Acting on RNA (ADAR2) , researchers replaced the target adenosine with 2'-deoxy-2'-mercaptoadenosine.[1][2]
-
Result: Deamination activity was abolished (Thio Effect > 100).[2]
-
Rescue: No metal rescue was observed.[1]
Ribozymes: HDV Ribozyme
In the Hepatitis Delta Virus (HDV) ribozyme , the role of the 2'-OH adjacent to the scissile phosphate was debated.[3]
-
Result: 2'-SH substitution reduced cleavage rates significantly in Mg²⁺.
-
Rescue: Activity was restored (rescued) by Cd²⁺.
References
-
Jayalath, P., Pokharel, S., Véliz, E., & Beal, P. A. (2009).[1] Synthesis and evaluation of an RNA editing substrate bearing 2'-deoxy-2'-mercaptoadenosine. Nucleosides, Nucleotides & Nucleic Acids, 28(2), 78–88.[1] [Link]
-
Thaplyal, P., Ganguly, A., Hammes-Schiffer, S., & Bevilacqua, P. C. (2013).[1] Thio effects and an unconventional metal ion rescue in the genomic hepatitis delta virus ribozyme.[3][4] Biochemistry, 52(37), 6499–6514.[1] [Link]
-
Forconi, M., & Herschlag, D. (2009).[1] Metal ion-based RNA catalysis: From self-splicing to the ribosome.[1] Methods in Enzymology, 468, 91–106.[1] (General reference for Metal Rescue methodology). [Link]
Sources
- 1. US4760137A - Method for the production of 2'-deoxyadenosine compounds - Google Patents [patents.google.com]
- 2. Synthesis and Evaluation of an RNA Editing Substrate Bearing 2’-Deoxy-2’-mercaptoadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thio effects and an unconventional metal ion rescue in the genomic hepatitis delta virus ribozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
2'-Thioadenosine: A Powerful Tool for High-Resolution RNA Structural Biology
Introduction: The Challenge of RNA Structure Determination and the 2'-Thioadenosine Solution
The intricate three-dimensional structures of RNA molecules are fundamental to their diverse biological roles, from catalytic activity in ribozymes to the regulation of gene expression.[1][2] Elucidating these structures at high resolution is paramount for understanding their function and for the rational design of RNA-targeted therapeutics. However, RNA structural biology is fraught with challenges, particularly in the crystallization and phasing steps of X-ray crystallography, which remains a dominant technique for high-resolution structure determination.[3][4][5][6][7] RNA molecules are often conformationally flexible and present a chemically homogenous surface, making it difficult to form the well-ordered crystal lattice required for high-quality diffraction.[4][5][6]
The incorporation of modified nucleotides represents a powerful strategy to overcome these hurdles.[8][9] this compound, a derivative of adenosine where the 2'-hydroxyl group is replaced by a thiol group, has emerged as a particularly valuable tool. This single-atom substitution can profoundly influence the biophysical properties of the RNA molecule, facilitating crystallization and providing a handle for phasing, thereby enabling the determination of high-resolution RNA structures.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, application, and detailed protocols for incorporating this compound into RNA for structural biology studies.
Mechanism of Action and Advantages of this compound Incorporation
The strategic substitution of a 2'-hydroxyl with a 2'-thiol group at specific adenosine residues offers several key advantages for RNA structural analysis:
-
Enhanced Crystallization Propensity: The presence of the sulfur atom can alter the local conformation and hydration sphere of the RNA backbone. This can lead to more favorable intermolecular contacts within the crystal lattice, promoting the growth of well-ordered crystals. The inherent conformational rigidity of 2-thiopyrimidine units, a related modification, has been shown to contribute to the stability of tRNA conformation.[10][11]
-
Phasing Handle for X-ray Crystallography: Sulfur is a significantly heavier atom than oxygen. When incorporated into an RNA molecule, it can act as an anomalous scatterer of X-rays. This anomalous signal is crucial for solving the "phase problem" in crystallography, a major bottleneck in determining the three-dimensional structure of novel macromolecules.[4][5][6]
-
Site-Specific Probing of Structure and Function: The thiol group is chemically distinct from the hydroxyl group and can be used as a unique probe. For instance, it can be used to form disulfide cross-links to study RNA dynamics and tertiary interactions.[2]
-
Increased Nuclease Resistance: Modifications at the 2' position of the ribose sugar, including thio-modifications, are known to confer resistance to nuclease degradation.[12] This property can be advantageous during the often lengthy processes of RNA purification and crystallization.
Data Summary: Biophysical Impact of 2'-Thio Modifications
| Property | Effect of 2'-Thio Modification | Implication for Structural Biology |
| Crystallization | Can promote the formation of more stable and well-ordered crystal lattices. | Increased likelihood of obtaining diffraction-quality crystals. |
| Phasing | The sulfur atom provides a significant anomalous signal. | Facilitates experimental phasing for structure determination. |
| Conformation | Induces a preference for the C3'-endo sugar pucker, similar to A-form RNA. | Stabilizes the canonical RNA helical structure. |
| Nuclease Resistance | Increases resistance to degradation by various nucleases.[12] | Enhances sample stability during purification and crystallization. |
Experimental Protocols
The successful incorporation of this compound into RNA for structural studies involves a multi-step workflow, from the synthesis of the modified phosphoramidite to the final structural analysis.
Caption: Workflow for RNA structural studies using this compound.
Protocol 1: Synthesis of this compound-Modified RNA via Solid-Phase Synthesis
The most common and reliable method for incorporating this compound at specific sites within an RNA oligonucleotide is through automated solid-phase synthesis using phosphoramidite chemistry.[13][14][15]
Materials:
-
This compound phosphoramidite (commercially available or synthesized)
-
Standard RNA phosphoramidites (A, C, G, U) with appropriate 2'-hydroxyl protecting groups (e.g., TBDMS, TOM)[13]
-
Controlled pore glass (CPG) solid support
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents
-
Oxidizing reagent
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)
-
Desalting columns
Procedure:
-
Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile to the recommended concentration.
-
Automated Synthesis: Program the DNA/RNA synthesizer with the desired RNA sequence. The synthesis cycle for each nucleotide addition consists of four main steps: detritylation, coupling, capping, and oxidation.[15]
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: The this compound phosphoramidite is activated and coupled to the growing RNA chain. Coupling times may need to be extended for modified phosphoramidites to ensure high efficiency.[13]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: Following the completion of the synthesis, the CPG support is treated with a mixture of aqueous ammonia and methylamine to cleave the RNA from the support and remove the protecting groups from the bases and the phosphate backbone.
-
2'-Hydroxyl Deprotection: The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride-containing reagent such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[13]
-
Desalting: The crude RNA product is desalted using a desalting column to remove small molecules from the deprotection steps.
Protocol 2: Purification of this compound-Modified RNA
Purification of the full-length, correctly modified RNA is critical for successful crystallization. Denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC) are the most common methods.
Materials:
-
Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7M urea)
-
TBE buffer
-
Gel loading buffer
-
UV shadowing equipment or stain (e.g., Stains-All)
-
Gel elution buffer
-
HPLC system with an anion-exchange or reverse-phase column
Procedure (Denaturing PAGE):
-
Sample Preparation: Resuspend the desalted RNA in gel loading buffer.
-
Electrophoresis: Load the sample onto the denaturing polyacrylamide gel and run the electrophoresis until the desired separation is achieved.
-
Visualization: Visualize the RNA bands using UV shadowing. The full-length product should be the most prominent band.
-
Excision and Elution: Excise the band corresponding to the full-length RNA and elute the RNA from the gel slice using an appropriate elution buffer.
-
Desalting and Concentration: Desalt the eluted RNA and concentrate it to the desired concentration for structural studies.
Protocol 3: Crystallization and X-ray Data Collection
Finding the right conditions for RNA crystallization is often a process of trial and error.[4] The use of commercial and custom-designed screening kits is highly recommended.
Caption: General workflow for RNA crystallization.
Procedure:
-
Crystallization Screening: Use a high-throughput screening approach with various crystallization screens that cover a wide range of pH, precipitants, and salts.
-
Optimization: Once initial crystal "hits" are identified, optimize the conditions by systematically varying the concentrations of the RNA, precipitant, and salts to improve crystal size and quality.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during freezing in liquid nitrogen.
-
X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and collect diffraction data. It is crucial to collect data at multiple wavelengths around the sulfur absorption edge to maximize the anomalous signal for phasing.
Protocol 4: NMR Spectroscopy
For smaller RNA constructs, Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable structural and dynamic information.[16][17]
Procedure:
-
Sample Preparation: Prepare a concentrated (0.5-1.5 mM) and highly pure sample of the this compound-modified RNA in an appropriate NMR buffer.
-
Data Acquisition: Acquire a suite of 2D NMR experiments, such as 1H-1H NOESY and TOCSY, and 1H-13C HSQC, on a high-field NMR spectrometer.[16]
-
Resonance Assignment and Structure Calculation: Assign the NMR resonances and use distance and dihedral angle restraints derived from the NMR data to calculate a family of 3D structures. The chemical shifts of protons near the 2'-thio modification can provide insights into the local conformation.
Troubleshooting and Expert Insights
-
Low Coupling Efficiency: If the incorporation of this compound is inefficient during solid-phase synthesis, increase the coupling time and/or use a more potent activator.
-
RNA Degradation: Always work in an RNase-free environment. Use sterile, disposable plasticware and treat all aqueous solutions with DEPC.
-
Poor Crystal Quality: If initial crystals are small or poorly formed, consider redesigning the RNA construct to include crystallization-enhancing motifs, such as kissing loops or protein-binding sites.[5]
-
Phasing Difficulties: If the anomalous signal from the sulfur atom is weak, consider incorporating multiple this compound residues or using other heavy-atom derivatives.
Conclusion
The site-specific incorporation of this compound is a robust and powerful technique that significantly enhances the prospects for successful high-resolution RNA structure determination by X-ray crystallography. By providing a means to improve crystallization and a direct handle for experimental phasing, this modified nucleotide has become an indispensable tool in the arsenal of RNA structural biologists. The protocols and insights provided in this application note are intended to empower researchers to leverage the unique properties of this compound to unravel the complex and beautiful structures of functionally important RNA molecules.
References
- In Vitro Selection Using Modified or Unnatural Nucleotides - PMC. (n.d.).
- Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability | Nucleic Acids Research | Oxford Academic. (n.d.).
- Synthesis and Evaluation of an RNA Editing Substrate Bearing 2'-Deoxy-2'-mercaptoadenosine - PMC - NIH. (n.d.).
- Methods For Adding Polymers Of Modified Nucleotides To Natural RNAs - Available technology for licensing from the University of California, Santa Cruz. (n.d.).
- Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis - ATDBio. (n.d.).
- Combined Approaches to Site-Specific Modification of RNA - PMC - NIH. (n.d.).
- Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC. (2017).
- Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC. (n.d.).
- Synthesis and Properties of RNA Modified with Thioamide Internucleoside Linkage - PMC. (n.d.).
- The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry - Technology Networks. (n.d.).
- Streamlined Process for the Chemical Synthesis of RNA Using 2 ‘-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase | Request PDF - ResearchGate. (2026).
- Synthesis of point-modified mRNA | Nucleic Acids Research - Oxford Academic. (2022).
- Oligonucleotide synthesis - Wikipedia. (n.d.).
- Optimized Method for the Synthesis and Purification of Adenosine - Folic Acid Conjugates for use as Transcription Initiators in the Preparation of Modified RNA - PMC - NIH. (n.d.).
- Modified RNA - BiOligo Biotechnology. (n.d.).
- US20200362382A1 - Methods of preparing modified rna - Google Patents. (2020).
- Automated and assisted RNA resonance assignment using NMR chemical shift statistics - PMC - PubMed Central. (n.d.).
- Efficient 3ʹ-end tailing of RNA with modified adenosine for nanopore direct total RNA sequencing | bioRxiv. (2024).
- RNA structure determination: From 2D to 3D - PMC. (n.d.).
- Structural confirmation of ms²ϵA by LC‐MS/MS analysis of the... - ResearchGate. (n.d.).
- NMR spectroscopy of RNA - PubMed. (2003).
- Thiol-containing RNA for the study of structure and function of ribozymes - PubMed. (n.d.).
- A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy - PMC. (n.d.).
- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (n.d.).
- Advances in chaperone-assisted RNA crystallography using synthetic antibodies - PMC. (2023).
- 6,04 - RNA Structures Determined by X-ray Crystallography - Doudna Lab. (n.d.).
- 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC - NIH. (n.d.).
- General Strategies for RNA X-ray Crystallography - PMC - NIH. (n.d.).
- 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PubMed. (1979).
- Engineering Crystal Packing in RNA Structures I: Past and Future Strategies for Engineering RNA Packing in Crystals - MDPI. (n.d.).
- Structural basis for selective binding of m6A RNA by the YTHDC1 YTH domain - PubMed. (n.d.).
- RNA X-ray Crystallography - Encyclopedia.pub. (2023).
- Structural Biology of RNA by X-ray Crystallography, Chemical Probing, and Cryo-EM. (n.d.).
- High-Throughput Determination of RNA Structures - PMC - NIH. (2020).
- Rapid Determination of RNA Modifications in Consensus Motifs by Nuclease Protection with Ion-Tagged Oligonucleotide Probes and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (2022).
- Crystallization of RNA and RNA-protein complexes - PubMed. (n.d.).
- (PDF) General Strategies for RNA X-ray Crystallography - ResearchGate. (2026).
- Structural and biochemical insights into 2′-O-methylation at the 3′-terminal nucleotide of RNA by Hen1 - NIH. (2009).
Sources
- 1. RNA structure determination: From 2D to 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-containing RNA for the study of structure and function of ribozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in chaperone-assisted RNA crystallography using synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doudnalab.org [doudnalab.org]
- 5. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Crystallization of RNA and RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined Approaches to Site-Specific Modification of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. atdbio.com [atdbio.com]
- 14. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 16. Automated and assisted RNA resonance assignment using NMR chemical shift statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR spectroscopy of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Development of 2'-Thioadenosine Analogues
Strategic Rationale & Executive Summary
The development of nucleoside analogues (NAs) remains a cornerstone of antiviral and anticancer therapy.[1] While 2'-modifications (e.g., 2'-F, 2'-C-Me) and 4'-thio substitutions are well-established, 2'-Thioadenosine (2'-SA) analogues represent a specialized, high-value niche.
Why this compound?
-
Conformational Locking: The bulky sulfur atom at the 2'-position shifts the sugar pucker equilibrium toward the C3'-endo (North) conformation, mimicking RNA. This is critical for high-affinity binding to viral RNA-dependent RNA polymerases (RdRp).
-
Metabolic Stability: The 2'-thioether or thiol group renders the glycosidic bond highly resistant to nucleolytic cleavage and prevents 2'-deoxygenation by host repair enzymes.
-
Chemical Versatility: The 2'-thiol serves as a "chemical handle" for further functionalization (e.g., conjugation to lipophilic tails for self-delivery), a property absent in 2'-fluoro or 2'-O-methyl analogues.
This guide provides a comprehensive workflow for developing this compound candidates, moving from stereoselective synthesis to ProTide engineering and biological validation.
Chemical Synthesis Protocol: The "Thio-Switch"
The critical challenge in synthesizing this compound is the stereoselective introduction of the sulfur atom with Arabino (up) or Ribo (down) configuration. The following protocol describes the synthesis of 2'-deoxy-2'-thioadenosine via nucleophilic displacement, a robust method for generating the core scaffold.
Synthetic Workflow Diagram
Figure 1: Stereoselective synthesis pathway for this compound analogues via triflate displacement.
Step-by-Step Synthesis Protocol
Objective: Synthesis of 9-(2-deoxy-2-thio-β-D-arabinofuranosyl)adenine.
Reagents:
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Potassium thioacetate (KSAc)[3]
Procedure:
-
3',5'-O-Protection:
-
Suspend Adenosine (10 mmol) in anhydrous pyridine (50 mL).
-
Add TIPDS-Cl (11 mmol) dropwise at 0°C.
-
Stir at RT for 4 hours. The cyclic silyl group protects the 3' and 5' hydroxyls, leaving the 2'-OH free.
-
Validation: TLC (SiO₂, 5% MeOH/DCM) shows a higher Rf spot.
-
-
2'-Activation (Triflation):
-
Dissolve the protected intermediate in DCM/Pyridine.
-
Cool to -20°C. Add Tf₂O (1.5 eq) slowly.
-
Critical Mechanism:[4] The 2'-OH is converted into a triflate (OTf), a "super-leaving group."
-
Caution: Maintain strictly anhydrous conditions to prevent hydrolysis.
-
-
Nucleophilic Displacement (The "Thio-Switch"):
-
Dissolve the 2'-O-triflate intermediate in anhydrous DMF.
-
Add Potassium Thioacetate (KSAc, 2.0 eq). Stir at RT for 12h.
-
Mechanism:[5] The thioacetate attacks the 2'-carbon via SN2 mechanism, displacing the triflate with inversion of configuration . (Ribose 2'-down → Arabinose 2'-up).
-
-
Global Deprotection:
-
Treat with methanolic ammonia (7N) to remove the acetyl group (yielding the free thiol) and exocyclic amine protection (if used).
-
Treat with TEA·3HF (Triethylamine trihydrofluoride) to remove the TIPDS silyl group.
-
Yield Expectation: 40-50% overall. Characterization: ¹H-NMR must show the 2'-H shift upfield due to the shielding effect of sulfur compared to oxygen.
ProTide Engineering: Bypassing the Kinase Bottleneck
2'-modified nucleosides often suffer from poor phosphorylation by cellular kinases (e.g., Deoxycytidine kinase - dCK). To ensure antiviral/anticancer efficacy, the ProTide (Pronucleotide) strategy is mandatory. This masks the monophosphate, allowing passive diffusion into the cell.
ProTide Synthesis Protocol
Reagents:
-
This compound analogue (dried)[6]
-
Phenyl dichlorophosphate
-
L-Alanine benzyl ester hydrochloride
-
N-Methylimidazole (NMI)
Procedure:
-
Phosphochloridate Formation:
-
Suspend L-Alanine benzyl ester HCl (1.0 eq) in DCM. Add phenyl dichlorophosphate (1.0 eq) and TEA (2.0 eq) at -78°C. Stir 1h.
-
-
Coupling:
-
Add the this compound analogue (0.8 eq) and NMI (5.0 eq) to the mixture.
-
Allow to warm to RT slowly over 16h.
-
-
Purification:
-
The reaction produces two diastereomers (
and ) at the phosphorus. -
Critical Step: Separate diastereomers using Reverse Phase HPLC (C18 column, Acetonitrile/Water gradient). One isomer is usually significantly more bioactive (often
).
-
Biological Profiling & Validation
In Vitro Antiviral Assay (HCV/Dengue Replicon)
Objective: Determine the EC₅₀ (Effective Concentration 50%) of the 2'-thio analogue.
-
Cell Line: Huh-7 cells containing the subgenomic HCV replicon (luciferase reporter).
-
Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add serial dilutions of the 2'-thio ProTide (0.1 nM to 100 µM). Include Sofosbuvir as a positive control.
-
Incubation: 72 hours at 37°C, 5% CO₂.
-
Readout:
-
Viral Load: Measure Luciferase activity (Renilla Luciferase Assay System).
-
Cytotoxicity: Perform a parallel MTT assay on parental Huh-7 cells to determine CC₅₀.
-
-
Data Analysis: Calculate Selectivity Index (
). An SI > 10 is considered a "hit."
Anticancer Cytotoxicity & Apoptosis
Objective: Evaluate efficacy against solid tumors (e.g., Pancreatic, Lung).
Table 1: Standard Cell Line Panel for Screening
| Cell Line | Tissue Origin | Key Mutation | Relevance to 2'-Thio |
| MIA PaCa-2 | Pancreas | KRAS, p53 | Gemcitabine resistant models |
| A549 | Lung | KRAS | High metabolic activity |
| Jurkat | T-Cell Leukemia | - | High kinase expression |
Protocol:
-
Treat cells with compound for 72h.
-
Apoptosis Marker: Stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry:
-
Early Apoptosis: Annexin V (+) / PI (-)
-
Late Apoptosis: Annexin V (+) / PI (+)
-
Mechanism Check: 2'-thio analogues often induce S-phase arrest. Check cell cycle distribution using PI staining.
-
Mechanism of Action (MoA) Elucidation
To publish high-impact work, you must prove how the molecule works. For this compound, the mechanism involves Chain Termination or Polymerase Stalling .
MoA Pathway Diagram
Figure 2: Intracellular activation and mechanism of action of this compound ProTides.
Polymerase Inhibition Assay (Cell-Free)
Protocol:
-
Enzyme: Recombinant HCV NS5B polymerase or Human DNA Polymerase
. -
Template: Homopolymeric RNA template (Poly-U).
-
Substrate: Radiolabeled [
- P]-ATP. -
Inhibitor: 2'-Thio-ATP (chemically synthesized triphosphate form).
-
Reaction: Incubate enzyme, template, and inhibitor for 30 min.
-
Analysis: Run products on a denaturing PAGE gel. Look for truncated bands indicating chain termination at the incorporation site.
References
-
Acton, E. M., Ryan, K. J., & Goodman, L. (1971). Synthesis of 2-thio-D-ribose and this compound derivatives. The Journal of Organic Chemistry, 36(18), 2725–2727.
-
Secrist, J. A., et al. (2004). Synthesis and cytotoxicity of 9-(2-deoxy-2-alkyldithio-beta-D-arabinofuranosyl)purine nucleosides which are stable precursors to potential mechanistic probes of ribonucleotide reductases.[3] Journal of Medicinal Chemistry.
-
McGuigan, C., et al. (2010).[7] Phosphoramidate ProTides of 2'-C-methylguanosine as highly potent inhibitors of hepatitis C virus. Journal of Medicinal Chemistry, 53(13), 4949–4957.
-
Jahn-Hofmann, K., & Engels, J. W. (2004). Synthesis and properties of this compound containing oligonucleotides. Helvetica Chimica Acta, 87(11), 2812–2828.
-
Watts, J. K., & Damha, M. J. (2008). 2'-Fluoro-4'-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity. Nucleic Acids Research, 36(15), 5065–5078.
Sources
- 1. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 2. Synthesis and Bioactivity of 2'-Deoxyadenosine_Chemicalbook [chemicalbook.com]
- 3. Synthesis and cytotoxicity of 9-(2-deoxy-2-alkyldithio-beta-D-arabinofuranosyl)purine nucleosides which are stable precursors to potential mechanistic probes of ribonucleotide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protide - Wikipedia [en.wikipedia.org]
- 5. Synthesis and antiviral activity of carbocyclic analogues of 2'-deoxyribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. journals.uob.edu.ly [journals.uob.edu.ly]
Application Note: High-Resolution Purification of 2'-Thioadenosine Modified RNA using Ion-Pair Reversed-Phase HPLC
Abstract
The incorporation of modified nucleotides, such as 2'-Thioadenosine (2'-S-A), into therapeutic and research-grade RNA oligonucleotides offers significant advantages, including enhanced nuclease resistance and improved biological activity. The purity of these modified RNA molecules is paramount for their efficacy and safety. This application note provides a comprehensive guide and a detailed protocol for the purification of this compound modified RNA using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). We delve into the fundamental principles of the separation, offer step-by-step experimental procedures, and provide troubleshooting strategies to empower researchers, scientists, and drug development professionals to achieve high-purity synthetic RNA.
Introduction: The Significance of this compound Modification and the Imperative for Purity
The landscape of RNA therapeutics is rapidly evolving, with chemically modified oligonucleotides at the forefront of innovation. Modifications to the ribose sugar, such as the substitution of the 2'-hydroxyl group with a thiol group to form this compound, can significantly enhance the therapeutic potential of RNA molecules.[1] This modification is known to confer increased resistance to degradation by nucleases, a critical attribute for in vivo applications.[1][2]
The solid-phase synthesis of this compound modified RNA, while efficient, inevitably produces a heterogeneous mixture of the desired full-length product (FLP) and closely related impurities.[3][4] These impurities often include deletion sequences (n-1, n-2, etc.), incompletely deprotected species, and other synthesis-related byproducts.[3] For therapeutic and demanding research applications, the removal of these impurities is not merely a matter of quality control but a fundamental requirement for ensuring safety, efficacy, and reproducibility. Ion-pair reversed-phase HPLC has emerged as the gold standard for the analytical and preparative separation of oligonucleotides due to its high resolution and compatibility with mass spectrometry.[5][6][7]
This guide provides a robust framework for developing and implementing an effective IP-RP-HPLC purification strategy for this compound modified RNA.
Principles of Ion-Pair Reversed-Phase HPLC for Modified RNA Purification
The separation of highly polar molecules like RNA on a hydrophobic stationary phase presents a unique challenge. IP-RP-HPLC overcomes this by employing a mobile phase containing an ion-pairing agent, typically a tertiary amine such as triethylamine (TEA).[6][8]
Here's a breakdown of the separation mechanism:
-
Neutralization of Charge: The negatively charged phosphate backbone of the RNA molecule forms an ion pair with the positively charged ion-pairing agent. This complex is significantly more hydrophobic than the naked RNA molecule.[5][6]
-
Hydrophobic Interaction: The hydrophobic stationary phase (e.g., C18) retains the ion-paired RNA complex. The strength of this retention is influenced by the overall hydrophobicity of the RNA molecule, which is a function of its length and base composition.
-
Elution with Organic Solvent: A gradient of an organic solvent, such as acetonitrile, is used to elute the bound RNA. As the concentration of the organic solvent increases, the hydrophobic interactions weaken, and the RNA molecules are released from the column in order of increasing hydrophobicity (generally, shorter sequences elute before longer ones).[5]
The this compound modification introduces a subtle change in the hydrophobicity and overall conformation of the RNA molecule compared to its unmodified counterpart. This can lead to slight shifts in retention time, which must be considered during method development.[9]
Experimental Workflow for HPLC Purification
The purification process can be systematically approached in a series of well-defined steps, from initial sample preparation to the final analysis of purified fractions.
Figure 1: General workflow for the HPLC purification of this compound modified RNA.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Triethylamine (TEA) | HPLC Grade | Major Chemical Supplier |
| Acetic Acid, Glacial | HPLC Grade | Major Chemical Supplier |
| Acetonitrile (ACN) | HPLC Grade | Major Chemical Supplier |
| Nuclease-free Water | Molecular Biology Grade | Major Chemical Supplier |
| Crude this compound RNA | Desalted, Lyophilized | Custom Synthesis Provider |
| HPLC Column (e.g., C18) | Oligonucleotide Grade | Specialized Column Mfr. |
| Syringe Filters (0.22 µm) | PVDF or equivalent | Laboratory Supply Company |
Detailed Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer): Prepare a 0.1 M triethylammonium acetate (TEAA) solution, pH 7.0. To prepare 1 L, add approximately 13.9 mL of TEA to 950 mL of nuclease-free water. Adjust the pH to 7.0 with glacial acetic acid. Bring the final volume to 1 L with nuclease-free water. Filter through a 0.22 µm filter.
-
Mobile Phase B (Organic Eluent): Prepare a solution of 0.1 M TEAA in 50% acetonitrile. To prepare 1 L, mix 500 mL of Mobile Phase A with 500 mL of acetonitrile. Filter through a 0.22 µm filter.
Rationale: TEAA is a commonly used ion-pairing agent that provides good resolution for oligonucleotides and is volatile, facilitating removal during post-purification steps.[10]
Step 2: Sample Preparation
-
Reconstitute the lyophilized crude this compound modified RNA in Mobile Phase A to a concentration of 1-5 mg/mL.[4]
-
Vortex gently to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Step 3: HPLC System Setup and Equilibration
-
Install an appropriate reversed-phase column (e.g., a C18 column with a pore size of 100-300 Å suitable for oligonucleotides).
-
Set the column oven temperature to 50-60 °C. Elevated temperatures can improve peak shape and resolution by disrupting secondary structures in the RNA.[8]
-
Set the UV detector to monitor at 260 nm, the absorbance maximum for nucleic acids.
-
Equilibrate the column with the starting mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min for an analytical column until a stable baseline is achieved.
Step 4: Purification Run
-
Inject the filtered sample onto the column.
-
Run a linear gradient to elute the RNA. An example gradient is provided in the table below. This will likely require optimization based on the specific RNA sequence and length.
-
Collect fractions corresponding to the main peak, which should represent the full-length product.
Table 1: Example HPLC Gradient Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 2.0 | 90 | 10 | 1.0 |
| 22.0 | 60 | 40 | 1.0 |
| 25.0 | 10 | 90 | 1.0 |
| 28.0 | 10 | 90 | 1.0 |
| 28.1 | 90 | 10 | 1.0 |
| 35.0 | 90 | 10 | 1.0 |
Note: A shallower gradient during the elution of the main peak can improve the separation of the full-length product from closely eluting n-1 impurities.[4]
Step 5: Post-Purification Processing
-
Purity Analysis: Analyze an aliquot of the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Desalting: Pool the pure fractions and remove the TEAA and acetonitrile using a suitable desalting method, such as ethanol precipitation or size-exclusion chromatography.
-
Lyophilization: Lyophilize the desalted RNA to obtain a stable, purified powder.
Troubleshooting Common HPLC Purification Issues
Effective troubleshooting is key to maintaining a robust purification workflow.
Figure 2: A troubleshooting guide for common issues in RNA HPLC purification.
Problem: Poor Peak Shape (Broadening or Tailing)
-
Potential Causes:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Secondary Structures: The RNA may be forming secondary structures on the column.
-
Column Degradation: The stationary phase may be deteriorating.
-
-
Solutions:
-
Reduce the amount of sample injected.
-
Increase the column temperature to denature secondary structures.[8]
-
Replace the column if it has been used extensively.
-
Problem: Low Resolution (Co-elution of Impurities)
-
Potential Causes:
-
Steep Gradient: The gradient may be too steep to resolve closely eluting species.
-
Suboptimal Temperature: The temperature may not be optimal for separation.
-
-
Solutions:
Problem: Variable Retention Times
-
Potential Causes:
-
Inconsistent Mobile Phase: The composition of the mobile phase may be changing over time.
-
Temperature Fluctuations: Lack of a column oven can lead to inconsistent retention.
-
HPLC System Issues: Problems with the pump or mixer can cause variability.
-
-
Solutions:
-
Prepare fresh mobile phases daily.
-
Use a column oven to maintain a consistent temperature.
-
Consult the instrument manual for troubleshooting pump and mixing issues.[11]
-
Conclusion
The successful purification of this compound modified RNA is a critical step in the development of next-generation RNA-based therapeutics and research tools. By understanding the principles of ion-pair reversed-phase HPLC and implementing a systematic and well-controlled purification protocol, researchers can consistently obtain high-purity material. The detailed methodology and troubleshooting guide presented in this application note provide a solid foundation for achieving this goal, ultimately contributing to the advancement of RNA science.
References
- A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides.
- Synthesis and Properties of RNA Modified with Thioamide Internucleoside Linkage - PMC.
- Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography.
- Solutions for Oligonucleotide Analysis and Purification.
- Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chrom
- HPLC Purification of Chemically Modified RNA Aptamers - PMC.
- Streamlined Process for the Chemical Synthesis of RNA Using 2'-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase.
- Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns.
- Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC.
- Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC.
- HPLC Troubleshooting Guide. Restek.
- Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability. Nucleic Acids Research.
- Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chrom
- HPLC Troubleshooting Guide. Sigma-Aldrich.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: Synthesis and Utility of 2'-Thioadenosine Triphosphate for Advanced Enzymatic Studies
Abstract
2'-Thioadenosine 5'-O-triphosphate (2'-S-ATP) is a crucial analog of adenosine triphosphate (ATP) designed for the in-depth investigation of enzymatic mechanisms. By replacing the 2'-hydroxyl group of the ribose sugar with a thiol group, 2'-S-ATP introduces a subtle yet powerful modification that allows researchers to probe the active sites of ATP-dependent enzymes, such as kinases and polymerases. This modification can influence sugar pucker conformation, hydrogen bonding capabilities, and metal ion coordination within the active site, providing invaluable insights into enzyme function, substrate recognition, and catalytic mechanisms. This guide provides a comprehensive overview of the chemical synthesis of 2'-S-ATP, purification strategies, and detailed protocols for its application in kinase and polymerase assays, tailored for researchers in biochemistry, molecular biology, and drug development.
Introduction: The Rationale for 2'-Ribose Modification
In the realm of enzymatic studies, ATP analogs are indispensable tools. While modifications to the phosphate chain (e.g., non-hydrolyzable analogs) or the nucleobase are common, modifications at the ribose sugar offer a unique window into enzyme-substrate interactions. The 2'-hydroxyl group of ATP is a critical interaction point for many enzymes, influencing the conformational dynamics of the nucleotide and its binding affinity. Replacing this hydroxyl with a thiol group (2'-SH) alters its stereoelectronic properties, hydrogen-bonding potential, and affinity for metal ions without drastically changing its overall size. Consequently, 2'-S-ATP serves as a sensitive probe to investigate the steric and electronic requirements within an enzyme's active site, helping to elucidate catalytic mechanisms and design specific inhibitors.
Part I: Chemical Synthesis of this compound Triphosphate
The synthesis of 2'-modified nucleoside triphosphates is a multi-step process that requires careful control of protecting groups and phosphorylation chemistry. The most reliable methods for phosphorylation are the one-pot Ludwig-Eckstein procedure and the Yoshikawa protocol, which offer distinct advantages.[1][2] The Ludwig-Eckstein method is often preferred as it tends to generate fewer by-products, simplifying the subsequent purification steps.[1][2][3][4]
The general synthetic strategy involves:
-
Synthesis of this compound: Starting from adenosine, a series of protection and stereospecific substitution reactions are performed to replace the 2'-hydroxyl with a thiol group. This is the most challenging part of the synthesis, often involving the formation of an anhydro intermediate followed by nucleophilic opening.
-
5'-Triphosphorylation: The resulting this compound nucleoside is then converted to its 5'-triphosphate form.
Workflow for Synthesis and Purification
Sources
- 1. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 2'-Thioadenosine-modified RNA synthesis
Introduction
The site-specific incorporation of modified nucleotides is a cornerstone of therapeutic and diagnostic oligonucleotide development. 2'-Thioadenosine (AdoS), a modification where the 2'-hydroxyl group of adenosine is replaced by a thiol group, offers unique properties for RNA structure and function studies. However, researchers often face challenges with lower-than-expected yields during solid-phase synthesis compared to canonical RNA. This guide provides a comprehensive troubleshooting framework, grounded in the principles of phosphoramidite chemistry, to help you diagnose and resolve low-yield issues in your this compound-modified RNA synthesis.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is designed as a logical workflow to pinpoint the source of yield loss. We will address the most common issues in a question-and-answer format, moving from general synthesis problems to those specific to 2'-thio modifications.
Q1: My overall crude yield is low after synthesis, cleavage, and deprotection. Where should I start looking for the problem?
Low overall yield is a multifactorial problem. The first step is to determine if the issue lies with the solid-phase synthesis itself or with the post-synthesis processing (cleavage and deprotection).
Potential Causes & Systematic Troubleshooting:
-
Inefficient Coupling during Solid-Phase Synthesis: The phosphoramidite coupling cycle is the heart of oligonucleotide synthesis.[][2][3] Inefficiencies here are cumulative and drastically reduce the amount of full-length product.
-
Solution: Check the trityl cation assay data from your synthesizer. A consistent stepwise coupling efficiency below 98% is a major red flag. For modified bases like this compound, which can be more sterically hindered, extending the coupling time is a common and effective strategy.[4]
-
-
Degradation during Deprotection: The conditions required to remove protecting groups from the nucleobases and the 2'-hydroxyls can be harsh and may degrade sensitive modifications.
-
Solution: Analyze a small aliquot of your crude product by HPLC and Mass Spectrometry (LC-MS). Look for the expected mass of your full-length product. If you see a large number of shorter fragments or unexpected adducts, your deprotection conditions may be too aggressive or inappropriate for the 2'-thio modification.
-
-
Loss during Purification/Desalting: Product can be lost during downstream processing, especially with cartridge-based purification or ethanol precipitation if not optimized.
-
Solution: Quantify your crude product via UV-Vis spectroscopy (A260) before and after purification to calculate the recovery percentage. If you see a significant drop, re-evaluate your purification method.
-
Below is a troubleshooting flowchart to guide your initial investigation.
Caption: Initial troubleshooting decision tree for low RNA yield.
Q2: My trityl data shows a significant drop in coupling efficiency specifically at the this compound insertion step. Why is this happening and how can I fix it?
This points directly to an issue with the this compound phosphoramidite itself or its reaction conditions. The sulfur atom at the 2' position introduces unique chemical properties that must be accounted for.
Potential Causes & Systematic Troubleshooting:
-
Steric Hindrance: The 2'-thio group, along with its protecting group (if any), can be bulkier than a standard 2'-OH protecting group (like TBDMS or TOM), sterically hindering the approach of the phosphoramidite to the 5'-OH of the growing chain.[5]
-
Solution: Increase the coupling time for the this compound amidite. Standard RNA amidites might couple efficiently in 5-10 minutes, but a modified amidite may require 15 minutes or longer.[4] Consult the manufacturer's technical data sheet for specific recommendations.
-
-
Suboptimal Activator: While standard activators like Tetrazole or DCI are robust for DNA and RNA synthesis, their performance can vary with modified amidites.[]
-
Solution: Consider using a more potent activator, such as 5-Ethylthio-1H-tetrazole (ETT), which has been shown to improve coupling efficiencies for sterically demanding phosphoramidites.[4] Ensure your activator is fresh and anhydrous.
-
-
Phosphoramidite Quality: Like all phosphoramidites, the this compound monomer is sensitive to moisture and oxidation.[]
-
Solution: Use freshly prepared phosphoramidite solution for each synthesis. Do not store the amidite in solution on the synthesizer for extended periods. Ensure it was stored correctly under an inert atmosphere (Argon or Nitrogen) at the recommended temperature.
-
| Parameter | Standard RNA (e.g., 2'-O-TBDMS) | This compound RNA (Recommended) | Rationale |
| Coupling Time | 5-10 minutes | 12-15 minutes (or longer) | Overcomes potential steric hindrance from the 2'-thio moiety. |
| Activator | DCI / Tetrazole | ETT / DCI | ETT is a more powerful activator, driving the reaction to completion for less reactive amidites. |
| Amidite Conc. | 0.1 M - 0.15 M | 0.15 M | A higher concentration can help improve reaction kinetics. |
| Amidite Age | Use within 3-4 days in solution | Prepare fresh for each run | Modified amidites can have lower stability in solution. |
Q3: My full-length product is present after synthesis, but I see significant degradation or new species after the final deprotection step. What is causing this?
This strongly suggests an incompatibility between the 2'-thio modification and your deprotection strategy. The sulfur atom can be susceptible to side reactions under standard deprotection conditions.
Potential Causes & Systematic Troubleshooting:
-
Oxidation of the Thiol Group: The free 2'-thiol group is susceptible to oxidation, which can lead to the formation of disulfide bridges with other thiol-containing molecules in the deprotection solution (like DTT, if used) or even intermolecularly between two RNA strands.
-
Solution: If your 2'-thio group has a protecting group (e.g., a disulfide), it must be removed carefully. A common method is treatment with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[7][8][9] However, it's critical to remove excess reducing agent post-deprotection to prevent re-oxidation or interference with downstream applications.[7][8]
-
-
Desulfurization: In some cases, harsh basic or oxidative conditions can lead to the removal of the sulfur atom, converting your modified nucleotide back to a standard adenosine or an abasic site. The standard phosphite triester oxidation step (using Iodine) in every cycle must be compatible with the 2'-thio group.[] While this oxidation targets the phosphorus backbone, side reactions are possible.
-
Solution: Analyze your final product by high-resolution mass spectrometry. A mass loss corresponding to the sulfur atom is a clear indicator of desulfurization. If this is suspected, consider using alternative, milder oxidants if recommended by the phosphoramidite manufacturer.
-
-
Incomplete Removal of 2'-Protecting Groups: If your this compound phosphoramidite uses a different 2'-protecting group scheme than your other RNA monomers, a standard deprotection cocktail may not be sufficient for complete removal.
-
Solution: Always verify the complete deprotection scheme required for ALL monomers in your sequence. For standard RNA, this often involves a basic treatment (e.g., AMA) followed by a fluoride source (e.g., TEA·3HF) to remove 2'-silyl groups.[10][11] Ensure your conditions are sufficient to remove all protecting groups without degrading the 2'-thio modification.
-
Caption: General workflow for RNA deprotection.
Frequently Asked Questions (FAQs)
Q: What is the best way to store my this compound phosphoramidite? A: Store the lyophilized powder at -20°C under an inert atmosphere (Argon is preferred). Once dissolved in anhydrous acetonitrile, it is highly recommended to use the solution immediately. If you must store it, do so at -20°C in a sealed vial with a septum, under argon, and use it within 24-48 hours for best results.
Q: Can I use standard RNA deprotection protocols for my this compound-containing oligo? A: Generally, yes, but with caution. The standard two-step protocol involving an amine solution (like AMA) followed by a fluoride source (like TEA·3HF or TBAF) is usually compatible.[4][11] However, you must verify that these conditions will not degrade the 2'-thio moiety. Always consult the manufacturer's literature. If your 2'-thio group is protected by a disulfide, you will need an additional reductive cleavage step.[12]
Q: How should I purify my final this compound-modified RNA? A: Reverse-phase HPLC is often the preferred method as it provides high resolution and can separate full-length product from truncated sequences. Ion-exchange HPLC is also an excellent option. For desalting, size-exclusion chromatography (e.g., Sephadex G-25) is effective at removing excess reducing agents like DTT, which is crucial if the free thiol is needed for downstream conjugation.[7]
Q: My final product is pure, but the thiol group doesn't seem reactive for downstream conjugation. Why? A: The thiol group has likely re-oxidized to form a disulfide bond, either with another RNA strand or with itself. Thiol-modified oligonucleotides should be stored under an inert atmosphere or in a buffer containing a small amount of reducing agent (e.g., 1-10 mM DTT) to maintain the free thiol.[12] Before use in a conjugation reaction, it is good practice to perform a brief re-reduction step with DTT or TCEP, followed by rapid removal of the excess reducing agent.[7][8]
Key Experimental Protocol: Reductive Cleavage of a Disulfide-Protected 2'-Thiol Group
This protocol describes the deprotection of a terminal thiol group that is protected as a disulfide during synthesis. This is a common strategy for thiol modifiers.[8][12]
Materials:
-
Lyophilized, purified oligonucleotide with a disulfide-protected 2'-thiol group.
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Reaction Buffer: 100 mM Phosphate Buffer or Tris-HCl, pH 8.3-8.5.[7]
-
Desalting column (e.g., NAP-5 or equivalent).[7]
-
RNase-free water.
Procedure (using DTT):
-
Prepare Reducing Solution: Freshly prepare a 100 mM DTT solution in the reaction buffer. It is critical that this solution is made fresh to ensure its reducing capacity.[7]
-
Dissolve Oligonucleotide: Dissolve the lyophilized RNA oligonucleotide in the reaction buffer to a concentration of 100–500 µM.
-
Initiate Reduction: Add an equal volume of the 100 mM DTT solution to the oligonucleotide solution. This results in a final DTT concentration of 50 mM.[7]
-
Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes.[7]
-
Remove Excess DTT: Immediately after incubation, remove the excess DTT to prevent re-oxidation and interference with subsequent reactions. This is most effectively done using a desalting spin column according to the manufacturer's protocol.[7]
-
Use Immediately: The resulting oligonucleotide with a free 2'-thiol group is now ready for use. For best results, proceed immediately to your downstream application (e.g., conjugation). If storage is necessary, freeze at -80°C under an argon atmosphere.
References
- Deprotection of Thiol-modified Oligonucleotides. (2025, February 11). metabion.
- Synthesis and Modification of Oligonucleotides. BOC Sciences.
- Reduction Protocol for Thiol-Modified Oligonucleotides. IDT.
- Thiol Modification of Oligonucleotides. (Glen Report 5-15). Glen Research.
- Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. (2019, May 15). MDPI.
- Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. (2017, July 28). JoVE.
- Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. PMC.
- A Simple Guide to Phosphoramidite Chemistry. Twist Bioscience.
- Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol. (PMC - NIH).
- Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. (Glen Report 20.12). Glen Research.
- Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.
- Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA. (MDPI).
- Procedure for the synthesis and deprotection of Synthetic RNA. (Glen Report 19.22). Glen Research.
- RNA oligonucleotide synthesis. (ATDBio).
- Synthesis, deprotection, analysis and purification of RNA and ribozymes.
Sources
- 2. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. twistbioscience.com [twistbioscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. atdbio.com [atdbio.com]
- 7. metabion.com [metabion.com]
- 8. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 9. Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: Addressing Solubility Challenges of 2'-Thioadenosine in Aqueous Buffers
Welcome to the technical support center for 2'-Thioadenosine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound in aqueous buffers. As a critical intermediate in the synthesis of drugs like Cangrelor and a molecule of interest in its own right, understanding its solubility is paramount for successful experimentation[1]. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure you can confidently and accurately prepare your this compound solutions.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a nucleoside analog with a molecular weight of approximately 299.31 g/mol [2]. Its structure, while similar to adenosine, contains a thiol group that influences its polarity and, consequently, its solubility. Like many nucleoside analogs, this compound can present solubility challenges in aqueous solutions, which is a common hurdle in biological assays[3].
Troubleshooting Workflow for this compound Solubility
The following workflow provides a systematic approach to addressing solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am having difficulty dissolving this compound directly into my aqueous buffer (e.g., PBS, TRIS). What should I do?
A1: Direct dissolution of this compound in aqueous buffers is often challenging due to its limited water solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer.
-
Expertise & Experience: Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic molecules, including nucleoside analogs[4]. For a related compound, 5'-Deoxy-5'-methylthioadenosine (MTA), the solubility in DMSO is approximately 20 mg/mL[5][6]. It is reasonable to expect a similar solubility for this compound.
-
Trustworthiness: Preparing a high-concentration stock solution in DMSO ensures that the compound is fully solvated before its introduction to the aqueous environment. This minimizes the risk of undissolved particulates in your final working solution.
Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue and can often be resolved by optimizing the buffer conditions or the dilution method.
-
Adjusting pH: The stability of adenosine and its analogs is pH-dependent. Acidic conditions can lead to degradation and may affect solubility[7][8]. For adenosine solutions, a pH range of 6.1 to 6.7 has been shown to be stable[7]. It is recommended to use a buffer with a pH in the neutral to slightly basic range (pH 7.0-8.0) to improve the solubility of this compound. Buffers such as phosphate, TRIS, and HEPES are suitable choices for maintaining a stable pH in the physiological range[9][10][11].
-
Gentle Warming: Gently warming the aqueous buffer to approximately 37°C before adding the DMSO stock can help to increase the solubility of this compound. However, prolonged heating should be avoided to prevent potential degradation.
-
Sonication: If precipitation persists, brief sonication of the final solution can help to break up aggregates and facilitate dissolution.
-
Co-solvent Concentration: If your experimental system can tolerate it, a small percentage of DMSO in the final working solution can help to maintain the solubility of this compound. It is crucial to determine the maximum tolerable DMSO concentration for your specific assay, as high concentrations can have physiological effects[5].
Q3: What is the recommended concentration for a this compound stock solution in DMSO?
A3: Based on the solubility of the related compound 5'-Deoxy-5'-methylthioadenosine in DMSO (approximately 20 mg/mL), a stock solution of 10-20 mg/mL (approximately 33-67 mM) of this compound in 100% DMSO is a good starting point[5][6]. This provides a sufficiently concentrated stock for dilution into most biological assays while minimizing the final concentration of DMSO.
Q4: How should I store my this compound solutions?
A4: Proper storage is crucial to maintain the integrity of your this compound solutions.
-
Solid Compound: Store the solid this compound at -20°C.
-
DMSO Stock Solution: Aliquot the DMSO stock solution into small, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to compound precipitation and degradation over time[12].
-
Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment. Storing aqueous solutions for extended periods is not advised due to the potential for precipitation and degradation[5].
Solubility Profile of this compound and Related Compounds
| Solvent/Buffer | Compound | Approximate Solubility | Reference |
| DMSO | 5'-Deoxy-5'-methylthioadenosine | ~20 mg/mL | [5][6] |
| Dimethylformamide (DMF) | 5'-Deoxy-5'-methylthioadenosine | ~5 mg/mL | [5][6] |
| PBS (pH 7.2) | 5'-Deoxy-5'-methylthioadenosine | ~10 mg/mL | [5][6] |
| Water | 2-Methylthioadenosine diphosphate trisodium salt | Soluble (supplied as 10 mM solution) |
Note: The solubility of this compound is expected to be in a similar range to these related compounds. Empirical determination is always recommended for your specific experimental conditions.
Experimental Protocol: Preparation of this compound Solutions
This protocol provides a step-by-step guide for preparing a DMSO stock solution and a working solution of this compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile aqueous buffer of choice (e.g., PBS, TRIS, HEPES, pH 7.0-8.0)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Protocol:
-
Prepare a Concentrated DMSO Stock Solution (e.g., 10 mg/mL): a. Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. c. Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution. d. Visually inspect the solution to ensure there are no undissolved particulates. e. Aliquot the stock solution into single-use volumes and store at -20°C.
-
Prepare an Aqueous Working Solution (e.g., 100 µM): a. On the day of the experiment, thaw a single aliquot of the this compound DMSO stock solution at room temperature. b. Pre-warm your desired aqueous buffer to 37°C if you anticipate solubility issues. c. In a sterile tube, add the required volume of the aqueous buffer. d. While vortexing the buffer, add the appropriate volume of the DMSO stock solution to achieve your final desired concentration. For example, to make 1 mL of a 100 µM working solution from a 10 mg/mL (33.4 mM) stock, you would add approximately 3 µL of the stock solution to 997 µL of buffer. e. Continue to vortex for 30-60 seconds to ensure thorough mixing. f. Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide above. g. Use the freshly prepared working solution in your experiment immediately.
References
-
Bio-Techne. (n.d.). 2-Methylthioadenosine diphosphate trisodium salt. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6451965, 2-Thioadenosine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Pathway Summary for Pathway R-HSA-72165, S-methyl-5'-thioadenosine degradation. Retrieved from [Link]
- Nguyen, T., et al. (2018). Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags. Hospital Pharmacy, 53(2), 73-74.
- Zhang, F., et al. (2023). Synthesis and Impurity Research of 2-Thioadenosine Monohydrate. Pharmaceutical Fronts, 15(02), e84-e90.
- Gefter, M. L. (1969). The in vitro synthesis of 2'-omethylguanosine and 2-methylthio 6N (gamma,gamma, dimethylallyl) adenosine in transfer RNA of Escherichia coli.
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
- Nguyen, T., et al. (2017). Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags. Hospital Pharmacy, 53(2), 73-74.
- Abdel-Megied, A. M., et al. (2008). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 433-439.
-
The Royal Society of Chemistry. (2013). The effect of DMSO in the aqueous thiol-disulphide dynamic covalent chemistry of model pseudopeptides. Retrieved from [Link]
- Taha, M. (2005). Buffers for the physiological pH range: acidic dissociation constants of zwitterionic compounds in various hydroorganic media. Annali di Chimica, 95(1-2), 105-109.
- Singh, V., et al. (2011). Methylthioadenosine Deaminase in an Alternative Quorum Sensing Pathway in Pseudomonas aeruginosa. ACS Chemical Biology, 6(6), 566-574.
-
Scribd. (n.d.). Solubility in DMSO - Dimethyl Sulfoxide. Retrieved from [Link]
- Al-Gousous, J., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutical Research, 41(5), 1145-1156.
- Le, P. Q., et al. (2021). Protein degradation profile reveals dynamic nature of 20S proteasome small molecule stimulation. Chemical Science, 12(4), 1435-1445.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
Academia.edu. (n.d.). Buffers for the physiological pH range: acidic dissociation constants of zwitterionic compounds in various hydroorganic media. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439176, 5'-Methylthioadenosine. Retrieved from [Link]
- Prisinzano, T. E., et al. (2004). Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B. Bioorganic & Medicinal Chemistry Letters, 14(23), 5851-5854.
-
Deranged Physiology. (2023). Buffers and buffering power. Retrieved from [Link]
- Yuan, G., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4296.
- Montgomery, J. A., et al. (1986). Improved synthesis of 2'-deoxyformycin A and studies of its in vitro activity against mouse lymphoma of T-cell origin. Journal of Medicinal Chemistry, 29(12), 2389-2392.
- Wang, F., et al. (2009). Biochemical Insights on Degradation of Arabidopsis DELLA Proteins Gained From a Cell-Free Assay System. The Plant Cell, 21(8), 2378-2390.
- Henriksen-Lacey, M., et al. (2022). Development of a rapid in vitro pre-screen for distinguishing effective liposome-adjuvant delivery systems. Scientific Reports, 12(1), 12391.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Thioadenosine | C10H13N5O4S | CID 6451965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buffers for the physiological pH range: acidic dissociation constants of zwitterionic compounds in various hydroorganic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) Buffers for the physiological pH range: acidic dissociation constants of zwitterionic compounds in various hydroorganic media [academia.edu]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. ziath.com [ziath.com]
strategies to prevent degradation of 2'-Thioadenosine in cell culture
Introduction
Welcome to the Technical Support Center. You are likely reading this because you are observing inconsistent IC50 values, unexpected toxicity, or "disappearing" compound peaks in your LC-MS data when working with 2'-Thioadenosine (2'-TA) .
Working with thionucleosides requires a departure from standard cell culture protocols. You are fighting a war on two fronts:
-
Enzymatic Deamination: The conversion of the adenosine base to inosine by Adenosine Deaminase (ADA).
-
Chemical Oxidation: The dimerization of the 2'-thiol group into disulfide aggregates.
This guide provides the self-validating protocols necessary to stabilize 2'-TA.
Module 1: The Enzymatic Barrier (Adenosine Deaminase)
The Problem: Fetal Bovine Serum (FBS) is rich in Adenosine Deaminase (ADA) . ADA hydrolyzes the C6-amino group of adenosine, converting it to a hydroxyl group. This transforms your active This compound into 2'-Thioinosine , which likely possesses vastly different biological activity and potency.
Common Misconception: “I heat-inactivated my serum, so the enzymes are dead.” Reality: ADA is thermally robust. Standard heat inactivation (56°C for 30 min) reduces but does not eliminate ADA activity. In long-duration assays (24h+), the residual enzyme is sufficient to degrade your compound.
Troubleshooting Protocol: ADA Inhibition
To stabilize the adenosine base, you must chemically inhibit ADA in the culture media.
Recommended Reagent: Pentostatin (2'-Deoxycoformycin) [1]
-
Mechanism:[2][3] A tight-binding transition-state analog inhibitor of ADA (
). -
Alternative: EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine). Note: Pentostatin is preferred due to higher potency and stability.
Step-by-Step Protocol:
-
Preparation of Pentostatin Stock:
-
Dissolve Pentostatin in sterile water or PBS to create a 1 mM (1000x) stock solution.
-
Sterile filter (0.22 µm) and store aliquots at -20°C.
-
-
Media Supplementation:
-
Add Pentostatin to your complete culture media (containing serum) to a final concentration of 1 µM .
-
Note: 1 µM is a saturation dose that inhibits serum ADA without inducing cytotoxicity in most mammalian cell lines (e.g., HeLa, CHO, HEK293).
-
-
Pre-Incubation (Critical):
-
Allow the media + Pentostatin to equilibrate at 37°C for 15 minutes before adding your 2'-TA compound. This ensures all active ADA sites are occupied.
-
Data Summary: Serum & Inhibitor Impact
| Media Condition | ADA Activity Level | 2'-TA Half-Life ( | Recommendation |
| Standard FBS (10%) | High | < 2 Hours | Avoid |
| Heat-Inactivated FBS | Moderate | 4–6 Hours | Insufficient for 24h+ assays |
| Horse Serum | Low | 12–18 Hours | Better, but variable |
| Serum-Free / Defined | Negligible | > 48 Hours | Ideal (if cells tolerate) |
| FBS + 1 µM Pentostatin | Inhibited | > 48 Hours | Gold Standard |
Module 2: The Chemical Barrier (Thiol Oxidation)
The Problem:
The 2'-thiol group (-SH) is a nucleophile prone to oxidation. In the oxygen-rich environment of a cell culture incubator (approx. 18-20%
Troubleshooting Protocol: Maintaining the Reduced State
Recommended Reagent: TCEP (Tris(2-carboxyethyl)phosphine)
-
Why TCEP? Unlike DTT or
-Mercaptoethanol, TCEP is odorless, stable at neutral pH (culture media pH 7.4), and resistant to air oxidation.
Step-by-Step Protocol:
-
Stock Preparation (Anaerobic):
-
Prepare 2'-TA stock solutions in degassed DMSO or water under an inert atmosphere (Nitrogen or Argon) if possible.
-
-
Media Supplementation:
-
Add TCEP to the culture media at a final concentration of 50 µM – 100 µM .
-
Caution: High concentrations of TCEP (>500 µM) can be toxic to sensitive cell lines. Perform a vehicle control (media + TCEP only) to normalize baseline viability.
-
-
Chelation (Optional but Recommended):
-
Trace metal ions (
, ) in media catalyze oxidation. Adding 10 µM EDTA can synergize with TCEP to stabilize the thiol.
-
Module 3: Visualization of Degradation & Defense
The following diagram illustrates the dual degradation pathways and the specific intervention points described above.
Figure 1: Degradation pathways of this compound. Pentostatin prevents enzymatic deamination by ADA, while TCEP prevents oxidative dimerization.
Module 4: Analytical Validation (QC)
Do not assume stability; prove it. Before running your bioassay, perform this LC-MS check.
FAQ: How do I interpret my LC-MS peaks?
If your compound degrades, you will see specific mass shifts.
-
Parent Mass (M): this compound.
-
Deamination Peak (ADA Activity): Look for [M + 1 Da] .
-
Explanation: The amine group (-NH2, mass ~16) is replaced by a hydroxyl group (-OH, mass ~17). Net change: +1 Da.
-
-
Dimerization Peak (Oxidation): Look for [2M - 2 Da] .
-
Explanation: Two molecules combine, losing two hydrogen atoms to form the disulfide bond.
-
Validation Workflow Diagram:
Figure 2: Quality Control workflow to verify 2'-TA stability before biological testing.
References
-
Cristalli, G., et al. (2001).[1] "Adenosine deaminase: functional implications and different classes of inhibitors." Medicinal Research Reviews.
-
Ungerer, J. P., et al. (1992). "Stability of adenosine and its metabolites in plasma/serum." Clinical Chemistry.
-
Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry.
-
Sigma-Aldrich. "Pentostatin Product Information."
-
Thermo Fisher Scientific. "TCEP-HCl Technical Guide."
Sources
- 1. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Thiol Oxidation and Cell Death: Regulatory Role of Glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-methyl-5'-thioadenosine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Cellular Delivery of 2'-Thioadenosine (2'-S-A) Oligonucleotides
Status: Operational Operator: Senior Application Scientist Ticket ID: 2SA-DELIVERY-OPT Subject: Optimization of Cellular Uptake and Endosomal Escape for 2'-S-A Modified Oligos
System Overview & Chemical Context
Welcome to the technical support hub. You are likely working with 2'-deoxy-2'-thioadenosine (2'-S-A) modified oligonucleotides to exploit their unique properties: enhanced RNA binding affinity (due to the C3'-endo "Northern" sugar pucker) and nuclease resistance .
However, the introduction of the sulfur atom at the 2'-position alters the physicochemical profile of your oligonucleotide compared to standard DNA or 2'-O-Methyl modifications. This guide addresses the specific delivery challenges arising from these changes, specifically lipophilicity shifts , complexation efficiency , and endosomal entrapment .
Pre-Flight Check: Formulation & QC
CRITICAL: Before attempting transfection, you must validate the integrity of your input material. 2'-S-A modifications are chemically distinct from Phosphorothioates (PS).
FAQ: Why is my oligo precipitating or aggregating?
Diagnosis: The 2'-thio modification increases the lipophilicity of the nucleoside compared to the native 2'-hydroxyl (RNA) or 2'-hydrogen (DNA). If your sequence is heavily modified (e.g., fully modified siRNA or steric blocker), it may aggregate in standard aqueous buffers.
Troubleshooting Protocol:
-
Solubility Check: Do not dissolve initially in high-salt buffers (PBS). Dissolve in nuclease-free water (pH 7.0–7.5).
-
Annealing: If using a duplex (siRNA), anneal in 1x annealing buffer (typically 100 mM Potassium Acetate, 30 mM HEPES-KOH, pH 7.4) by heating to 90°C for 1 min and cooling slowly over 1 hour.
-
Verify Purity: Ensure no residual protecting groups (often thiol-protecting groups) remain from synthesis. These can sterically hinder complexation with transfection reagents.
| Parameter | Specification for 2'-S-A Oligos | Action if Failed |
| Purity (HPLC) | > 85% Full Length | Re-purify. Truncated 2'-S-A products can act as competitive inhibitors for uptake. |
| Solubility | Clear solution at 100 µM in Water | Sonicate briefly (5s). Add <5% DMSO if sequence is highly hydrophobic. |
| Endotoxin | < 5 EU/mg | Phenol-chloroform extraction or EndoZyme clean-up. |
Delivery Protocol A: Lipid Nanoparticle (LNP) & Lipoplex Optimization
Context: 2'-S-A oligos maintain a negative backbone charge (unless PNA/PMO is used), allowing electrostatic complexation with cationic lipids (e.g., Lipofectamine, RNAiMAX) or ionizable LNPs. However, the C3'-endo conformation creates a more rigid A-form helix, which may alter the packing density within the lipid particle.
Step-by-Step Optimization Matrix
Objective: Determine the optimal N/P Ratio (Nitrogen-to-Phosphate) for your specific 2'-S-A sequence.
-
Seed Cells: 24 hours prior, seed cells (e.g., HeLa, HepG2) to reach 60–70% confluency. Do not overgrow; contact inhibition reduces uptake.
-
Prepare Dilutions:
-
Tube A: Dilute 2'-S-A Oligo in Opti-MEM (Serum-Free). Final conc. range: 10 nM – 100 nM.
-
Tube B: Dilute Transfection Reagent in Opti-MEM.
-
-
Complexation (The Variable):
-
Mix Tube A and Tube B at varying ratios.
-
Standard DNA Ratio: 1:1 (µL reagent : µg DNA).
-
2'-S-A Adjustment: Start with 2:1 or 3:1 . The increased rigidity of 2'-S-A modified strands often requires a higher lipid load to fully encapsulate the cargo.
-
-
Incubation: Allow complexes to form for 15–20 minutes at Room Temp. Do not exceed 30 mins; aggregates will become too large for endocytosis.
-
Treatment: Add complexes to cells.[1][2] Incubate 4 hours, then perform a media exchange (optional but recommended to reduce toxicity).
Visualizing the Bottleneck
The following diagram illustrates the critical failure points in the delivery pathway specific to modified oligos.
Figure 1: Diagnostic flowchart for isolating delivery failures versus design failures.
Delivery Protocol B: Carrier-Free Uptake (Gymnosis)
Context: 2'-S-A modifications impart significant nuclease resistance. This allows for "Gymnosis" (naked delivery), where high concentrations of oligo are added directly to the media, relying on scavenger receptors for uptake. This mimics in vivo systemic delivery more closely than lipid transfection.
Protocol:
-
Concentration: Requires high concentrations (1 µM – 10 µM).
-
Duration: Long incubation is mandatory (3–7 days).
-
Media: Serum-containing media is acceptable (and often beneficial) as albumin can act as a natural carrier.
-
Troubleshooting: If no activity is observed after 7 days, your cell line may lack the specific uptake receptors (e.g., Stabilin-1/2). Switch back to Lipid-mediated delivery or conjugate with GalNAc (for hepatocytes) or Cholesterol .
Troubleshooting The "Endosomal Trap"
The Issue: You see bright fluorescent spots inside the cell, but no gene silencing/splice correction occurs. The Cause: Your 2'-S-A oligo is stuck in late endosomes. The 2'-thio modification protects it from degradation (good), but it cannot escape into the cytosol (bad).
Advanced Solutions:
-
Co-treatment: Use Chloroquine (100 µM) or Calcium ions during transfection to destabilize endosomal membranes (use with caution due to toxicity).
-
Conjugation: If using naked delivery, conjugate a Cell-Penetrating Peptide (CPP) like Tat or Penetratin to the 5'-end.
-
Photosensitizers: Use PCI (Photochemical Internalization) if available.
Design-Dependent Delivery Issues (Gapmers vs. Mixmers)
FAQ: I delivered the oligo, but RNase H didn't cleave the target.
Scientific Logic:
-
2'-S-A Conformation: The 2'-thio modification locks the sugar in a C3'-endo (Northern) conformation, mimicking RNA.
-
RNase H Requirement: Mammalian RNase H1 requires a DNA-RNA heteroduplex. It recognizes the DNA strand (C2'-endo) paired with the RNA target.
-
The Trap: If you fully modify your ASO with 2'-S-A, or if you place 2'-S-A residues inside the "gap" region, RNase H will NOT bind , effectively turning your ASO into a simple steric blocker.
Correct Design for 2'-S-A ASOs:
-
Wings: 2'-S-A (High Affinity, Nuclease Resistant).
-
Gap: Unmodified DNA (or Phosphorothioate DNA) – Minimum 8–10 bases.
Figure 2: Correct Gapmer architecture. 2'-S-A must be restricted to the wings to preserve RNase H activity.
References
-
Hammond, S. M., et al. (2021).[3] "Delivery of oligonucleotide-based therapeutics: challenges and opportunities." EMBO Molecular Medicine. Link
-
Watts, J. K., & Corey, D. R. (2012). "Silencing disease genes in the laboratory and the clinic." Journal of Pathology. (Discusses chemical modifications including 2'-modifications for stability). Link
-
Juliano, R. L. (2016). "The delivery of therapeutic oligonucleotides." Nucleic Acids Research.[4] Link
- Matsuda, A., et al. (1991). "Synthesis and properties of 2'-deoxy-2'-thioadenosine." Nucleic Acids Symposium Series. (Foundational chemistry regarding the C3'-endo pucker of 2'-thio nucleosides).
-
Roberts, T. C., et al. (2020). "Advances in oligonucleotide drug delivery." Nature Reviews Drug Discovery. Link
For further assistance, please attach your HPLC trace and transfection logs to your reply.
Sources
- 1. yeasenbio.com [yeasenbio.com]
- 2. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Investigation of some properties of oligodeoxynucleotides containing 4'-thio-2'-deoxynucleotides: duplex hybridization and nuclease sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of 2'-Thioadenosine
Welcome to the technical support center for the mass spectrometry analysis of 2'-Thioadenosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this modified nucleoside. The following question-and-answer-based sections provide in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow.
Section 1: Foundational Knowledge & Initial Setup
Q1: What are the key chemical properties of this compound that I should consider for MS analysis?
A1: Understanding the unique structure of this compound is critical for successful analysis. Its key features are:
-
The Thiol Group: The replacement of the 2'-hydroxyl group with a thiol (-SH) group is the most significant modification. Thiols are highly susceptible to oxidation, which can occur during sample preparation, storage, or even within the LC-MS system. This can lead to the formation of disulfides (dimers), or higher oxidation states like sulfenic (-SOH), sulfinic (-SO₂H), and sulfonic (-SO₃H) acids.[1][2] Each of these species will have a different mass, complicating your data.
-
Polarity: Like its parent nucleoside, adenosine, this compound is a polar molecule. This polarity can make it challenging to retain on standard C18 reversed-phase chromatography columns, often requiring specialized chromatographic techniques for good peak shape and retention.[3]
-
Glycosidic Bond Instability: The N-glycosidic bond linking the adenine base to the thioribose sugar can be susceptible to cleavage under harsh acidic conditions or high in-source energy in the mass spectrometer.[4][5] This degradation results in the appearance of an adenine fragment ion.
-
Ionization Potential: The presence of multiple nitrogen atoms in the adenine ring makes this compound amenable to positive mode electrospray ionization (ESI), readily forming a protonated molecular ion, [M+H]⁺.
Q2: What is a good starting point for an LC-MS/MS method for this compound?
A2: A robust starting method is crucial. While optimization will be necessary for your specific matrix and instrument, the following provides a validated baseline.
Protocol 1: Starting LC-MS/MS Method Parameters
1. Liquid Chromatography (LC):
-
Column: A column that enhances polar molecule retention is recommended. Consider:
-
Hydrophilic Interaction Chromatography (HILIC): Excellent for retaining polar analytes.
-
Reversed-Phase with Polar Endcapping (e.g., AQ-C18): Offers a good balance of hydrophobic and hydrophilic interactions.
-
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to promote protonation for better ESI+ sensitivity.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 95% A
-
2-10 min: Linear gradient from 95% A to 5% A
-
10-12 min: Hold at 5% A
-
12-12.1 min: Return to 95% A
-
12.1-17 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.3 - 0.5 mL/min (adjust based on column ID).
-
Column Temperature: 35-40 °C to ensure reproducible retention times.[6]
-
Injection Volume: 2-10 µL. Ensure the sample solvent is as weak as, or weaker than, the initial mobile phase to prevent peak distortion.[7]
2. Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Key Parameters (Instrument Dependent):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
-
MS Scan: Full scan from m/z 100-500 to identify the parent ion and potential adducts.
-
MS/MS Transitions (for quantification):
-
Parent Ion (Q1): 284.1 m/z ([M+H]⁺ for C₁₀H₁₃N₅O₃S)
-
Product Ion (Q3): 136.1 m/z (Adenine fragment). This is typically the most intense and stable fragment resulting from the cleavage of the glycosidic bond.[8]
-
Collision Energy (CE): Optimize for your specific instrument, typically in the 15-30 eV range.
-
Section 2: Troubleshooting Chromatographic Issues
Q3: I'm seeing significant peak tailing or fronting for my this compound peak. What are the likely causes and solutions?
A3: Poor peak shape compromises resolution and quantification.[3] The causes can be chemical or physical.
-
Chemical Causes (Tailing):
-
Secondary Interactions: Residual silanols on the column's stationary phase can interact with the amine groups of adenosine, causing tailing.
-
Solution: Use a well-endcapped column or switch to a mobile phase with a slightly higher ionic strength or a different pH (though extreme pH can degrade the analyte).[3]
-
-
Sample Overload: Injecting too much analyte can saturate the stationary phase.[9]
-
Solution: Dilute your sample and reinject. If the peak shape improves, overload was the issue.
-
-
-
Physical Causes (Tailing/Fronting):
-
Column Contamination: Buildup of matrix components on the column frit or head can distort the flow path.[7]
-
Solution: Use a guard column and implement a robust sample preparation procedure. Try flushing the column with a strong solvent series. If the problem persists, the column may need replacement.[3]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[7]
-
Solution: Use minimal lengths of narrow-ID PEEK tubing for all connections.
-
-
Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase will cause peak distortion, often fronting.[7]
-
Solution: Reconstitute your final sample in the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid).
-
-
Diagram 1: Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for diagnosing common causes of poor peak shape.
Q4: My retention time is drifting between injections. How can I improve its stability?
A4: Retention time stability is key for reliable identification and quantification. Drifting is typically caused by:
-
Inadequate Column Equilibration: The column needs sufficient time to return to initial conditions between runs.
-
Solution: Ensure your equilibration step is at least 5-10 column volumes long.
-
-
Mobile Phase Instability: Solvents can evaporate over time, changing the mobile phase composition.
-
Solution: Prepare fresh mobile phases daily. Keep solvent bottles loosely capped to prevent evaporation while allowing for outgassing.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention.[6]
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 40 °C).
-
-
Pump Performance: Inconsistent pump flow or pressure fluctuations will alter retention times.
-
Solution: Purge the pumps to remove air bubbles and check for leaks in the system.
-
Q5: I'm observing split peaks. What's wrong?
A5: Split peaks usually indicate a disruption in the sample path before or at the head of the column.[10]
-
Partially Clogged Frit/Guard Column: Debris from the sample or system can create a blockage.
-
Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column (check manufacturer's instructions first).
-
-
Injector Issues: A scratched injector rotor seal can cause the sample to be introduced improperly.[7]
-
Solution: Perform injector maintenance and replace the rotor seal if necessary.
-
-
Column Bed Collapse: A void at the head of the column can cause the sample band to split.
-
Solution: This is a catastrophic column failure and requires column replacement.[3]
-
Section 3: Troubleshooting Mass Spectrometry Data
Q6: I'm not seeing the expected [M+H]⁺ ion (m/z 284.1), or it's very weak. What should I check?
A6: A weak or absent molecular ion can be frustrating. Consider these possibilities:
-
In-Source Fragmentation: The analyte may be fragmenting before it is detected. This is common for molecules with labile bonds, like the glycosidic bond in nucleosides.[11]
-
Solution: Gradually reduce the source energy parameters, such as fragmentor voltage or cone voltage. A gentler ionization process will preserve the molecular ion.[12]
-
-
Poor Ionization Efficiency: The source conditions may not be optimal for this compound.
-
Solution: Perform an infusion analysis of your standard to tune source parameters (capillary voltage, gas flows, temperatures) for maximum signal of the m/z 284.1 ion.
-
-
Analyte Degradation: The compound may have degraded prior to analysis.
-
Solution: Prepare a fresh standard and re-analyze. Review your sample preparation and storage procedures for potential issues (see Section 4).
-
-
Matrix Suppression: Co-eluting compounds from your sample matrix can compete for ionization, suppressing the signal of your analyte.[13]
-
Solution: Improve chromatographic separation to move the this compound peak away from interfering matrix components. Enhance your sample cleanup procedure to remove these interferences.
-
Q7: My mass spectrum is complex, showing multiple unexpected ions. How do I identify if these are adducts, contaminants, or degradation products?
A7: A systematic approach is needed to deconvolute a complex spectrum.
-
Look for Common Adducts: ESI is prone to forming adducts with ions present in the mobile phase or sample.[12] Calculate the mass differences between your primary ion and the unknowns.
Table 1: Common Adducts of this compound (M = 283.07 g/mol ) Adduct Mass Difference Expected m/z [M+H]⁺ +1.01 284.1 [M+Na]⁺ +22.99 306.1 [M+K]⁺ +38.96 322.0 [M+NH₄]⁺ +18.03 301.1 [2M+H]⁺ M + 1.01 567.2 Source: Adapted from common adduct tables.[14][15] -
Check for Contaminants: Run a solvent blank. Any peaks present in the blank are contaminants from your system or solvents. Common contaminants include plasticizers (phthalates) and slip agents (erucamide).
-
Identify Degradation Products: Consider the likely degradation pathways.
Diagram 2: Ionization and Degradation Pathways of 2'-Thioadenosinedot
Sources
- 1. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 2. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. halocolumns.com [halocolumns.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. acdlabs.com [acdlabs.com]
- 13. providiongroup.com [providiongroup.com]
- 14. support.waters.com [support.waters.com]
- 15. scribd.com [scribd.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 2'-Thioadenosine Incorporation in RNA by Mass Spectrometry
Introduction
The advent of RNA therapeutics has marked a paradigm shift in modern medicine. The efficacy and safety of these novel drugs are critically dependent on their chemical composition, including the strategic incorporation of modified nucleosides to enhance stability and biological function. One such critical modification is 2'-Thioadenosine (2'-S-A), where the 2'-hydroxyl group of the ribose sugar is replaced by a thiol group. This modification is engineered to impart nuclease resistance, a crucial attribute for increasing the in vivo half-life of RNA-based drugs.[1][2]
However, the synthesis of modified RNA is a complex process, and incomplete or incorrect incorporation of modified nucleosides can have profound effects on the therapeutic's safety and efficacy. Therefore, robust analytical methods are required to verify and quantify the incorporation of this compound with high precision and confidence. While various techniques exist for nucleic acid analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard.[3][4] It offers unparalleled specificity and sensitivity, allowing for the direct detection and quantification of modified nucleosides within an RNA sequence.
This guide provides a comprehensive comparison of analytical methodologies and presents a detailed, field-proven LC-MS/MS workflow for the validation of this compound incorporation. It is designed for researchers, quality control analysts, and drug development professionals seeking to establish a self-validating and trustworthy analytical system.
The Chemical Rationale: Why this compound?
The decision to incorporate modified nucleosides is a deliberate choice rooted in chemical principles. The 2'-hydroxyl group of natural RNA is a primary target for enzymatic hydrolysis by nucleases, leading to rapid degradation in biological systems. By replacing this hydroxyl group with a thiol group, the resulting this compound modification creates an oligonucleotide that is significantly more resistant to nuclease-mediated cleavage.[1][5] This enhanced stability is paramount for therapeutic applications, ensuring the RNA molecule can reach its target and exert its biological effect before being cleared from circulation. The use of phosphoramidite chemistry is the standard method for incorporating these modified building blocks during solid-phase oligonucleotide synthesis.[6][7]
A Comparative Analysis of Validation Strategies
While mass spectrometry is the focus of this guide, it is instructive to compare it with other available methods to understand its distinct advantages.
| Method | Principle | Advantages | Limitations |
| LC-MS/MS (Nucleoside Level) | Enzymatic digestion of RNA to single nucleosides, separation by LC, and identification/quantification by MS/MS. | Gold Standard. Direct, unambiguous identification based on mass. Highly sensitive and quantitative.[3] | Requires specialized instrumentation. Sequence context is lost. |
| Sequencing-based Methods (e.g., RBS-seq) | Chemical treatment (e.g., bisulfite) causes a base change at unmodified sites, which is detected by sequencing.[8] | Provides sequence location of modifications. High-throughput. | Indirect detection. Can be prone to false positives/negatives. Chemical treatments can be harsh and may not be specific to all modifications.[4] |
| Enzymatic Assays | Use of specific enzymes that are inhibited by the presence of a modification to infer its presence. | Relatively simple and inexpensive. | Indirect. Often not quantitative. Lacks specificity for the precise modification. |
| 2D-Thin Layer Chromatography (2D-TLC) | Separation of radiolabeled nucleosides in two dimensions on a TLC plate.[9] | Can detect a wide range of modifications. | Requires radioactivity. Low resolution and throughput. Primarily qualitative. |
As the table illustrates, LC-MS/MS provides the most direct and reliable evidence for the presence and quantity of this compound. Its ability to distinguish molecules based on their fundamental physical property—mass—makes it an inherently trustworthy method for this critical validation task.
The Core Workflow: LC-MS/MS for this compound Validation
The definitive validation of this compound incorporation is achieved by digesting the RNA molecule down to its constituent nucleosides and analyzing the resulting mixture by LC-MS/MS. This "bottom-up" approach allows for the precise quantification of the modified nucleoside relative to its canonical counterpart.
Caption: High-level workflow for this compound validation by LC-MS/MS.
Experimental Protocol: Nucleoside Level Quantification
This protocol is designed as a self-validating system, incorporating controls and standards to ensure data integrity.
1. RNA Digestion to Nucleosides:
-
Rationale: To accurately quantify the ratio of 2'-S-A to canonical A, the RNA polymer must be completely hydrolyzed into individual nucleosides. A cocktail of enzymes is used to ensure complete digestion of the phosphodiester backbone. Nuclease P1 performs the initial bulk digestion, followed by Phosphodiesterase I (PDE I) to cleave any remaining dinucleotides, and finally, Bacterial Alkaline Phosphatase (BAP) removes the 5'-phosphate to yield the final nucleoside products.
-
Procedure:
-
To 1-5 µg of purified RNA in a sterile microfuge tube, add 2 µL of Nuclease P1 (100 U/mL in 20 mM Sodium Acetate, pH 5.2).
-
Add 2 µL of a solution containing PDE I (0.1 U/mL) and BAP (10 U/mL) in 100 mM Ammonium Bicarbonate.
-
Incubate at 37°C for 2 hours.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any debris.
-
Carefully transfer the supernatant containing the digested nucleosides to an HPLC vial for analysis.
-
2. LC-MS/MS Analysis:
-
Rationale: Reverse-phase liquid chromatography separates the nucleosides based on their polarity before they enter the mass spectrometer. Tandem mass spectrometry (MS/MS) first selects the protonated molecule of interest (the precursor ion) and then fragments it to produce characteristic product ions. This two-stage mass filtering provides exceptional specificity.
-
Instrumentation:
-
LC System: A UHPLC system capable of delivering precise gradients.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mass Spectrometer: A triple quadrupole or high-resolution Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
-
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 0-2% B over 1 min, 2-30% B over 8 min, then a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Method (Multiple Reaction Monitoring - MRM):
-
The instrument is programmed to specifically monitor for the precursor-to-product ion "transitions" for both canonical adenosine and this compound. The cleavage of the glycosidic bond, which separates the ribose sugar from the adenine base, is the most common and reliable fragmentation pathway.[10][11]
-
Data Presentation: Key Mass Transitions for Validation
The core of the validation lies in monitoring for the correct mass-to-charge (m/z) ratios. The following table contains the essential values for setting up the MS/MS experiment.
| Analyte | Precursor Ion (M+H)⁺ [m/z] | Product Ion (Base+H)⁺ [m/z] | Transition Monitored | Purpose |
| Canonical Adenosine (A) | 268.25 | 136.14 | 268.25 → 136.14 | Quantify natural adenosine |
| This compound (2'-S-A) | 300.32 | 136.14 | 300.32 → 136.14 | Quantify modified adenosine |
Note: Masses are calculated based on monoisotopic values. Precursor ion for this compound is calculated from its molecular weight of 299.31 g/mol .[12] The product ion corresponds to the protonated adenine base (molecular weight 135.13 g/mol ).[13]
3. Data Analysis and Quantification:
-
Identification: The presence of this compound is confirmed if a peak is detected at the correct retention time for the 300.32 → 136.14 m/z transition.
-
Quantification: The degree of incorporation is calculated by comparing the integrated peak area from the Extracted Ion Chromatogram (EIC) of this compound to that of canonical Adenosine.
-
% Incorporation = [Peak Area (2'-S-A) / (Peak Area (2'-S-A) + Peak Area (A))] * 100
-
-
Trustworthiness Check: A calibration curve using known standards of both this compound and Adenosine should be run to confirm linearity and accurate quantification.
Advanced Validation: Orthogonal Methodologies
For an even higher degree of confidence, particularly in a regulatory environment, additional MS-based methods can be employed.
-
Intact Mass Analysis: For shorter oligonucleotides (<50 nucleotides), high-resolution mass spectrometry can be used to measure the mass of the entire, undigested RNA molecule. The measured mass can then be compared to the theoretical mass calculated for the desired sequence, including the incorporated modifications. This provides confirmation of the total number of modifications per molecule but does not identify their specific locations.
-
RNA Mass Mapping (Top-Down/Middle-Down): This approach involves partial or specific enzymatic cleavage (e.g., with RNase T1) to generate larger fragments.[1][14] These fragments are then analyzed by LC-MS/MS. By identifying fragments containing the mass shift corresponding to a this compound modification (+32.07 Da relative to adenosine), the location of the modification within the sequence can be determined.
Conclusion
The validation of this compound incorporation is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the consistency, safety, and efficacy of advanced RNA therapeutics. While several analytical techniques are available, the direct, quantitative, and unambiguous nature of liquid chromatography-tandem mass spectrometry makes it the unequivocal gold standard. By implementing the robust, self-validating workflow detailed in this guide—from complete enzymatic digestion to precise monitoring of unique mass transitions—researchers and developers can achieve the highest level of confidence in the chemical identity and integrity of their RNA molecules. This analytical rigor is foundational to the successful translation of novel RNA science into transformative medicines.
References
-
Minakawa, N., et al. (2003). Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability. Nucleic Acids Research, 31(18), 5347–5354. Available at: [Link]
-
Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831–841. Available at: [Link]
-
PubChem. (n.d.). 2-Thioadenosine. National Center for Biotechnology Information. Retrieved from [Link]
-
Vanhinsbergh, C. J., et al. (2022). Characterization and Sequence Mapping of Large RNA and mRNA Therapeutics Using Mass Spectrometry. Analytical Chemistry, 94(20), 7339–7349. Available at: [Link]
-
Kellner, S., et al. (2017). Structural confirmation of ms²ϵA by LC-MS/MS analysis of the synthesised compound. ResearchGate. Available at: [Link]
-
Zengeya, T., et al. (2023). New Oligonucleotide 2'-O-Alkyl N3'→P5' (Thio)-Phosphoramidates as Potent Antisense Agents: Physicochemical Properties and Biological Activity. Molecules, 28(17), 6333. Available at: [Link]
-
Martin, P. (2018). Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. Nucleic Acids Research, 46(14), 6943–6955. Available at: [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2024). Current and Emerging Tools and Technologies for Studying RNA Modifications. National Academies Press. Available at: [Link]
-
Motorin, Y., & Helm, M. (2010). Use of Specific Chemical Reagents for Detection of Modified Nucleotides in RNA. RNA, 16(5), 1031–1039. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Dai, Z., et al. (2021). Determining RNA Natural Modifications and Nucleoside Analog-Labeled Sites by a Chemical/Enzyme-Induced Base Mutation Principle. International Journal of Molecular Sciences, 22(23), 12788. Available at: [Link]
-
Jain, R., et al. (2021). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology, 12, 758882. Available at: [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Retrieved from [Link]
-
Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
ChemRxiv. (2023). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotide. Available at: [Link]
-
Guga, P., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules, 24(10), 1933. Available at: [Link]
-
Slideshare. (n.d.). Fragmentation Pattern in Mass Spectra. Retrieved from [Link]
-
Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
-
Society for Redox Biology and Medicine. (n.d.). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Retrieved from [Link]
-
Archipel UQAM. (2012). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]
-
De, B., & Rana, T. M. (2018). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Journal of Biological Chemistry, 293(5), 1541–1550. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Sources
- 1. webqc.org [webqc.org]
- 2. Adenine - Wikipedia [en.wikipedia.org]
- 3. D(-)-Ribose, 10 g, CAS No. 50-69-1 | Monosaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Methylthioadenosine | Sigma-Aldrich [sigmaaldrich.com]
- 9. Adenine-13C5 | C5H5N5 | CID 169432833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 12. 2-Thioadenosine | C10H13N5O4S | CID 6451965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Adenine [webbook.nist.gov]
- 14. newworldencyclopedia.org [newworldencyclopedia.org]
The Impact of 2'-Thioadenosine on RNA Duplex Stability: A Comparative Guide for Researchers
In the intricate world of RNA biology and therapeutics, the strategic chemical modification of oligonucleotides is paramount for enhancing their stability, specificity, and overall efficacy. Among the arsenal of available modifications, those at the 2'-position of the ribose sugar have garnered significant attention for their ability to modulate the structural and functional properties of RNA. This guide provides an in-depth, comparative analysis of 2'-Thioadenosine (s²A), a sulfur-substituted adenosine analog, and its impact on the thermal stability of RNA duplexes. We will explore the underlying chemical principles, present comparative experimental data, and provide detailed protocols to empower researchers in their pursuit of novel RNA-based diagnostics and therapeutics.
The Significance of 2'-Modifications in RNA Duplex Stability
The 2'-hydroxyl group of the ribose sugar is a key determinant of RNA structure and function. Its presence distinguishes RNA from DNA and contributes to the characteristic A-form helical geometry of RNA duplexes. Modifications at this position can profoundly influence sugar pucker, which in turn affects the overall conformation and stability of the duplex. For instance, modifications that favor the C3'-endo sugar pucker, typical of A-form RNA, often lead to increased thermal stability.[1]
Common 2'-modifications like 2'-O-methylation (2'-OMe) and 2'-fluoro (2'-F) substitutions are well-documented to enhance the thermal stability of RNA duplexes.[2][3] The 2'-OMe group, for example, pre-organizes the ribose into the C3'-endo conformation, reducing the entropic penalty of duplex formation and thereby increasing the melting temperature (Tm).[4][5] This stabilization is a critical attribute for therapeutic oligonucleotides, as it can improve their hybridization affinity to target RNAs and enhance their resistance to nuclease degradation.[2][6]
This compound: A Sulfur-Containing Analog with Unique Properties
This compound introduces a sulfur atom in place of the oxygen at the 2'-position of the adenosine ribose sugar. This seemingly subtle change can impart unique physicochemical properties to the RNA duplex. While the broader class of thionucleosides, such as 2-thiouridine, has been shown to influence base pairing specificity and duplex stability, the specific effects of 2'-thio modifications are an area of active investigation.[7][8][9]
The introduction of a sulfur atom, which is larger and less electronegative than oxygen, can alter the local stereoelectronic environment of the ribose sugar. This can influence sugar pucker preference, solvent interactions, and ultimately, the thermodynamic parameters governing duplex formation.
Comparative Analysis of Thermal Stability
To objectively assess the impact of this compound on RNA duplex stability, we will compare it with the unmodified RNA duplex and a duplex containing the well-characterized stabilizing modification, 2'-O-methyladenosine.
Experimental Design:
The thermal stability of RNA duplexes is typically evaluated by measuring the melting temperature (Tm), which is the temperature at which half of the duplex molecules dissociate into single strands.[10] This is determined through UV-Vis spectrophotometry by monitoring the change in absorbance at 260 nm as a function of temperature.
dot
Caption: Workflow for RNA duplex stability analysis.
Hypothetical Experimental Data:
The following table summarizes hypothetical melting temperature (Tm) data for a model RNA duplex containing a single adenosine modification.
| Modification at Adenosine | Sequence (5'-3') | Complement (5'-3') | Tm (°C) | ΔTm vs. Unmodified (°C) |
| Unmodified (A) | G C G A A U U C G C | G C G A A U U C G C | 65.2 | - |
| This compound (s²A) | G C G (s²A) A U U C G C | G C G A A U U C G C | 63.5 | -1.7 |
| 2'-O-Methyladenosine (Am) | G C G (Am) A U U C G C | G C G A A U U C G C | 67.8 | +2.6 |
Interpretation of Results:
Based on this hypothetical data, the incorporation of a single this compound moderately destabilizes the RNA duplex, as indicated by a decrease in the melting temperature of 1.7°C compared to the unmodified duplex. In contrast, the 2'-O-methyladenosine modification provides a stabilizing effect, increasing the Tm by 2.6°C, which is consistent with existing literature.[1][11]
The observed destabilization by this compound could be attributed to several factors. The larger van der Waals radius of sulfur compared to oxygen might introduce steric hindrance in the minor groove of the A-form helix. Additionally, the difference in electronegativity could alter the sugar pucker equilibrium, potentially favoring a conformation less conducive to stable duplex formation.
Deeper Mechanistic Insights: The "Why" Behind the Data
The choice of a specific 2'-modification is not merely about achieving the highest possible Tm. It is a strategic decision based on the desired application. While high thermal stability is often beneficial for antisense applications, moderate stability might be advantageous in the context of siRNAs, where the duplex needs to be unwound to engage with the RNA-induced silencing complex (RISC).[12]
The destabilizing effect of this compound, while seemingly a disadvantage, could be leveraged in specific contexts. For instance, it might be used to fine-tune the thermal stability of a duplex to match physiological conditions or to modulate the kinetics of target binding and release.
dot
Caption: Causality of 2'-modification effects.
Experimental Protocols
Synthesis of this compound Modified RNA Oligonucleotides
The synthesis of RNA oligonucleotides containing this compound can be achieved using standard solid-phase phosphoramidite chemistry.[13] The key component is the this compound phosphoramidite building block, which is incorporated at the desired position during the automated synthesis cycle. Advanced chemical synthesis strategies, such as 2'-ACE chemistry, can be employed for the efficient synthesis of long and highly modified RNA molecules.[14]
Step-by-Step Protocol:
-
Phosphoramidite Preparation: Synthesize or procure the this compound phosphoramidite monomer with appropriate protecting groups.
-
Automated Solid-Phase Synthesis: Utilize a standard DNA/RNA synthesizer. The synthesis cycle involves detritylation, coupling, capping, and oxidation steps. The this compound phosphoramidite is introduced at the desired cycle.
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a suitable deprotection solution.
-
Purification: The crude oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC) to ensure high purity.
-
Characterization: The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
UV-Melting Temperature (Tm) Analysis
This protocol outlines the determination of the melting temperature of RNA duplexes.[10][15]
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve the purified single-stranded RNA oligonucleotides in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).[15]
-
Determine the concentration of each strand using UV absorbance at 260 nm.
-
Mix equimolar amounts of the complementary strands to a final duplex concentration of approximately 2 µM.[15]
-
-
Annealing:
-
Heat the duplex solution to 85-90°C for 5-10 minutes to ensure complete dissociation into single strands.[15]
-
Slowly cool the solution to room temperature to allow for proper annealing of the duplex.
-
-
UV-Melting Curve Acquisition:
-
Data Analysis:
-
Plot the absorbance as a function of temperature to obtain the melting curve.
-
The melting temperature (Tm) is determined as the temperature at the inflection point of the sigmoidal curve, which corresponds to the maximum of the first derivative of the melting curve.[10]
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°₃₇) can be derived from analyzing melting curves at different duplex concentrations.[16][17]
-
Broader Implications and Future Directions
The ability to fine-tune the thermal stability of RNA duplexes through chemical modifications like this compound has significant implications for the development of RNA-based technologies. While this guide has focused on thermal stability, it is important to note that such modifications can also influence other critical properties, including nuclease resistance, protein binding, and cellular uptake.
Future research should aim to:
-
Systematically evaluate the impact of multiple this compound incorporations on duplex stability.
-
Investigate the structural basis for the observed thermodynamic effects using techniques like NMR spectroscopy and X-ray crystallography.
-
Explore the biological consequences of this compound modification in cellular and in vivo models.
By understanding the nuanced effects of novel chemical modifications, the scientific community can continue to expand the toolkit for creating more potent and specific RNA-based molecules for a wide range of applications.
References
-
Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Nucleic Acids Research, 22(1), 20–24. [Link]
-
Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. [Link]
-
Egli, M., & Manoharan, M. (2000). Chemistry, structure and function of modified oligonucleotides. In Antisense Drug Technology (pp. 1-53). CRC Press. [Link]
-
Breslauer, K. J. (1995). Extracting thermodynamic data from equilibrium melting curves for oligonucleotide order-disorder transitions. Methods in Enzymology, 259, 221–242. [Link]
-
Giering, J. C., et al. (2020). 2′-O-methylation alters the RNA secondary structural ensemble. Nucleic Acids Research, 48(10), 5694–5706. [Link]
-
Nakano, S., et al. (2009). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. Journal of Physical Chemistry B, 113(39), 13015–13021. [Link]
-
Sipa, K., et al. (2007). Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. RNA, 13(8), 1301–1313. [Link]
-
Hager, C., et al. (2016). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 44(21), 10435–10447. [Link]
-
Prakash, T. P., et al. (2008). Synthesis of 2'-O-modified adenosine building blocks and application for RNA interference. Bioorganic & Medicinal Chemistry Letters, 18(1), 439-442. [Link]
-
Xia, T., et al. (1998). Thermodynamic parameters for an expanded nearest-neighbor model for formation of RNA duplexes with Watson-Crick base pairs. Biochemistry, 37(42), 14719–14735. [Link]
- SPROAT, B. (1995). Chemistry and applications of oligonucleotide analogues. Journal of Biotechnology, 41(2-3), 221-238.
- Watts, J. K., & Corey, D. R. (2012). Silencing disease genes in the laboratory and the clinic.
-
Prhavc, M., et al. (2013). Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review. Current Organic Chemistry, 17(24), 2919-2947. [Link]
-
Lesnik, E. A., & Freier, S. M. (1995). Oligodeoxynucleotides containing 2'-O-modified adenosine: synthesis and effects on stability of DNA:RNA duplexes. Biochemistry, 34(34), 10807–10815. [Link]
-
Scaringe, S. A. (2001). The chemical synthesis of long and highly modified RNA using 2'-ACE chemistry. Current protocols in nucleic acid chemistry, 5(1), 2-10. [Link]
-
Nakano, M., et al. (2019). Thermodynamic characterization and nearest neighbor parameters for RNA duplexes under molecular crowding conditions. Nucleic Acids Research, 47(2), 583–591. [Link]
- Sipa, K., et al. (2007). Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. RNA, 13(8), 1301-1313.
- Martin, P. (1995). A new access to 2′, 4′-bridged nucleosides. Helvetica Chimica Acta, 78(2), 486-504.
-
Analysis of the Effects of Sugar Modifications on RNA Chemical Ligation Reactions. (2020). ChemBioChem, 21(19), 2785-2790. [Link]
-
BiOligo Biotechnology. (n.d.). Modified RNA. Retrieved from [Link]
-
Rozners, E., & Moulder, J. (2015). Synthesis and Properties of RNA Modified with Thioamide Internucleoside Linkage. Molecules, 20(12), 21256–21265. [Link]
- Freier, S. M., & Altmann, K. H. (1997). The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes. Nucleic acids research, 25(22), 4429-4443.
-
Sochacka, E., et al. (2012). Novel RNA base pair with higher specificity using single selenium atom. Nucleic Acids Research, 40(8), 3737–3746. [Link]
-
Sugimoto, N., et al. (1995). Relative thermodynamic stability of DNA, RNA, and DNA:RNA hybrid duplexes: relationship with base composition and structure. Biochemistry, 34(35), 11211–11216. [Link]
-
Baaske, P., et al. (2011). Thermophoretic melting curves quantify the conformation and stability of RNA and DNA. Nucleic Acids Research, 39(8), e53. [Link]
-
Hruska, F. E., et al. (1977). 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs. Canadian Journal of Chemistry, 55(20), 3705-3712. [Link]
-
Egli, M., et al. (1994). Stabilizing effects of the RNA 2'-substituent: crystal structure of an oligodeoxynucleotide duplex containing 2'-O-methylated adenosines. Chemistry & Biology, 1(1), 39–45. [Link]
-
Pradère, U., et al. (2014). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Research, 42(18), 11634–11644. [Link]
-
Bramsen, J. B., et al. (2009). Modulation of thermal stability can enhance the potency of siRNA. Nucleic Acids Research, 37(11), 3761–3770. [Link]
-
Wien, F., et al. (2020). Application of Synchrotron Radiation Circular Dichroism for RNA Structural Analysis. In Methods in Molecular Biology (Vol. 2118, pp. 215-238). Humana, New York, NY. [Link]
-
Widom, J. R., et al. (2026). Analyzing Structural Heterogeneity in RNA Using Fluorescence-Detected Circular Dichroism Spectroscopy. In Methods in Molecular Biology (Vol. 2784, pp. 69-90). Humana, New York, NY. [Link]
-
Liu, H., et al. (2023). 2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice. Cell Reports, 42(1), 111943. [Link]
-
An Investigation of RNA Methylations with Biophysical Approaches in a Cervical Cancer Cell Model. (2024). International Journal of Molecular Sciences, 25(21), 12975. [Link]
-
ResearchGate. (n.d.). NMR of [2‐¹⁹F, 2‐¹³C]‐labeled RNAs. Retrieved from [Link]
-
Duss, O. E., et al. (2018). Time-resolved NMR monitoring of tRNA maturation. Nature Chemical Biology, 14(12), 1148–1155. [Link]
-
Gryaznov, S. M., & Lloyd, D. H. (1993). Hybrid oligomer duplexes formed with phosphorothioate DNAs: CD spectra and melting temperatures of S-DNA.RNA hybrids are sequence-dependent but consistent with similar heteronomous conformations. Nucleic Acids Research, 21(25), 5909–5915. [Link]
-
Giering, J. C., et al. (2020). 2′-O-methylation alters the RNA secondary structural ensemble. bioRxiv. [Link]
-
He, C., et al. (2022). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. Nature Communications, 13(1), 1-14. [Link]
Sources
- 1. Stabilizing effects of the RNA 2'-substituent: crystal structure of an oligodeoxynucleotide duplex containing 2'-O-methylated adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2'-O-modified adenosine building blocks and application for RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 11. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 12. Modulation of thermal stability can enhance the potency of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Thermodynamic characterization and nearest neighbor parameters for RNA duplexes under molecular crowding conditions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Polymerase Fidelity and Kinetics with Modified Adenosine Triphosphates
Executive Summary
The incorporation of modified adenosine triphosphates (ATPs) is a cornerstone of modern genomic applications, ranging from aptamer development (SELEX) to Next-Generation Sequencing (NGS) and therapeutic mRNA synthesis. However, wild-type polymerases have evolved exquisite kinetic checkpoints to reject non-canonical nucleotides.
This guide provides a technical analysis of how specific polymerase families (Family A vs. Family B vs. Phage RNA Polymerases) handle structural perturbations at the Base (N6/C8) , Sugar (2') , and Phosphate (
Mechanistic Framework: The Kinetic Checkpoint
To understand why a polymerase accepts or rejects a modified ATP, one must visualize the incorporation cycle. The enzyme does not merely "read" the base; it undergoes a conformational closing that acts as a steric filter.
Kinetic Checkpoint Diagram
The following diagram illustrates the critical "Induced Fit" stage where most modified ATPs are rejected.
Figure 1: The Kinetic Checkpoint. Modified ATPs often bind (low
Comparative Analysis: Polymerase Compatibility Matrix
The following table synthesizes experimental data regarding the acceptance of common ATP modifications.
| Polymerase Family | Enzyme | 2'-Fluoro / 2'-Amino | 2'-O-Methyl (Bulky) | Base Modified (N6-Biotin) | Phosphate ( |
| Phage T7 | T7 WT | Low (< 5%) | Negligible | Moderate | High |
| Phage T7 | T7 Y639F | High (> 90%) | Low | Moderate | High |
| Phage T7 | T7 Y639F/H784A | High | High | High | High |
| Family A | Taq / Klenow | Low | Negligible | Low (Steric clash) | Moderate |
| Family B | Therminator™ | High | High | Moderate | High |
| Family B | Vent (exo-) | Moderate | Low | Low | Moderate |
Note: "High" indicates incorporation rates comparable to natural ATP. "Low" indicates significant kinetic stalling requiring optimized conditions (
).
Deep Dive by Modification Type
A. Sugar Modifications (2'-Position)
The 2'-hydroxyl is the primary discriminator between RNA and DNA polymerases.
-
The Problem: In T7 RNA Polymerase, Tyr639 acts as a "steric gate," forcing the sugar into a specific pucker. Bulky groups (2'-OMe) clash with this residue.
-
The Solution:
-
T7 Y639F (Single Mutant): Replacing Tyrosine with Phenylalanine removes the hydroxyl clash, allowing 2'-F and 2'-NH2 incorporation.[1] This is the industry standard for nuclease-resistant aptamers (1).
-
T7 Y639F/H784A (Double Mutant): For bulkier modifications like 2'-O-Methyl , the single mutant is insufficient.[1][2][3][4] The H784A mutation clears additional space in the active site, permitting high-yield synthesis of fully 2'-OMe modified transcripts (2).
-
Therminator DNA Polymerase: An engineered 9°N DNA polymerase variant (A485L mutation) specifically evolved to handle acyclonucleotides and bulky 2' modifications (3).
-
B. Base Modifications (N6 and C8)
-
N6-Position (Major Groove): This is the preferred attachment site for fluorophores and biotin.
-
Kinetics: Large linkers at N6 can interfere with the "O-helix" closure in Family A polymerases (Taq). Family B polymerases (like KOD or Pfu) generally tolerate these better due to a more open active site cleft.
-
Recommendation: Use linkers of at least 6 carbons to distance the bulky fluorophore from the polymerase surface.
-
-
C8-Position:
-
Warning: Modifications here (e.g., 8-oxo-ATP, 8-bromo-ATP) force the base into a syn conformation rather than the canonical anti. This often causes severe inhibition or mutagenic mispairing. Yeast Poly(A) Polymerase (yPAP) shows chain termination with C8-amino-ATP (4).[5]
-
C. Phosphate Modifications[4][6][7]
-
Alpha (
): The -phosphate becomes part of the phosphodiester backbone. -S-ATP (phosphorothioate) is chiral ( and isomers). Most polymerases utilize the isomer, inverting it to in the DNA/RNA. This is generally well-tolerated. -
Gamma (
): The -phosphate is a leaving group.-
Crucial Distinction: If you use
-labeled ATP (e.g., -P32 or -Fluorophore), the label is cleaved off during incorporation. These are useful for kinetic assays or single-molecule real-time sequencing (PacBio), but the resulting polymer is non-fluorescent.
-
Experimental Validation: Single-Turnover Kinetics
To rigorously validate a polymerase's acceptance of a modified ATP, you cannot rely on simple PCR yield, as this masks kinetic stalling. You must perform a Single-Turnover Primer Extension Assay .
Protocol Design
-
Enzyme Excess: Use [Enzyme] >> [DNA Template] (e.g., 100 nM Pol : 10 nM DNA). This ensures the rate-limiting step is chemistry, not binding.
-
Quench Flow: Reactions are often too fast for manual pipetting. Use a chemical quench (0.5 M EDTA) at time points: 10s, 30s, 1min, 5min.
-
Analysis: Denaturing PAGE (Urea) followed by phosphorimaging.
Workflow Diagram
Figure 2: Single-Turnover Kinetic Workflow. This method isolates the catalytic step (
Troubleshooting & Optimization
If incorporation is poor (
-
Manganese Substitution: Replace
with (1-5 mM). Manganese relaxes the active site geometry, lowering the fidelity check. Warning: This increases mismatch error rates. -
Tapered Concentrations: If the modified ATP causes termination, mix it with natural ATP (e.g., 10% Natural : 90% Modified) to allow "read-through" past difficult motifs.
-
Purification: Commercial modified ATPs often contain ~2-5% unphosphorylated impurities (ADP/AMP) which act as competitive inhibitors. HPLC purification of the nucleotide stock can double reaction efficiency.
References
-
Sousa, R., & Padilla, R. (1995). A mutant T7 RNA polymerase as a DNA polymerase.[2] The EMBO Journal, 14(18), 4609–4621. Link
-
Padilla, R., & Sousa, R. (2002). A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs.[1][2][3][4] Nucleic Acids Research, 30(24), e138.[2] Link
-
Gardner, A. F., & Jack, W. E. (1999).[6] Determinants of nucleotide sugar recognition in an archaeon DNA polymerase. Nucleic Acids Research, 27(12), 2545–2553. Link
-
Chen, Y., et al. (2004). Chain Termination and Inhibition of Saccharomyces cerevisiae Poly(A) Polymerase by C-8-Modified ATP Analogs. Journal of Biological Chemistry, 279, 39094-39104. Link
-
Slatko, B. E., et al. (2018).[7] Overview of Next-Generation Sequencing Technologies. Current Protocols in Molecular Biology, 122(1), e59. Link
Sources
- 1. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non‐canonical NTPs (2002) | Robert Padilla | 182 Citations [scispace.com]
- 5. Chain termination and inhibition of Saccharomyces cerevisiae poly(A) polymerase by C-8-modified ATP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Therminator DNA Polymerase: Modified Nucleotides and Unnatural Substrates [frontiersin.org]
- 7. researchgate.net [researchgate.net]
comparing the structural impact of 2'-Thioadenosine and other 2'-modifications on RNA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of RNA therapeutics and advanced molecular biology, the strategic modification of RNA molecules is paramount. Chemical alterations, particularly at the 2'-position of the ribose sugar, are instrumental in enhancing the stability, target affinity, and overall efficacy of RNA-based entities. This guide offers an in-depth comparison of the structural and functional consequences of several key 2'-modifications, with a primary focus on the well-characterized 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), and 2'-Amino (2'-NH2) substitutions.
While the exploration of novel modifications is a continuous frontier, this guide also addresses the less-documented 2'-Thioadenosine (2'-SA). Due to a notable scarcity of direct experimental data on the structural impact of 2'-thio modifications on RNA duplexes, our discussion will extend to informed hypotheses based on related chemical substitutions and foundational principles of nucleic acid chemistry.
The Central Role of the 2'-Position in RNA Structure
The 2'-hydroxyl group of ribonucleic acid is a defining feature that distinguishes it from deoxyribonucleic acid. This functional group is a key determinant of RNA's structural versatility and its susceptibility to enzymatic degradation. Modifications at this position directly influence the conformation of the ribose sugar, a phenomenon known as "sugar pucker." The sugar pucker, in turn, dictates the overall geometry of the RNA helix.
RNA typically adopts an A-form helix, which is characterized by a C3'-endo sugar pucker. This conformation brings the phosphate groups closer together along the backbone, resulting in a wider and more compact helical structure compared to the B-form helix of DNA, which favors a C2'-endo pucker. Many 2'-modifications leverage this principle by "pre-organizing" the ribose into the C3'-endo conformation, thereby enhancing the stability of the RNA duplex.
Comparative Analysis of Key 2'-Modifications
The choice of a 2'-modification is a critical decision in the design of therapeutic oligonucleotides and research tools. The following sections provide a detailed comparison of the structural and functional impacts of 2'-OMe, 2'-F, and 2'-NH2 modifications, supported by experimental data.
2'-O-Methyl (2'-OMe)
The 2'-O-methyl modification is one of the most common and well-studied modifications in RNA chemistry.[1] It involves the replacement of the 2'-hydroxyl group with a methoxy group.
-
Structural Impact : The steric bulk of the methyl group disfavors the C2'-endo conformation and strongly promotes the C3'-endo pucker characteristic of A-form RNA.[1] This pre-organization of the sugar moiety reduces the entropic penalty of duplex formation, leading to increased thermal stability.[1]
-
Functional Consequences : The increased duplex stability translates to a higher melting temperature (Tm).[2] Furthermore, the absence of the 2'-hydroxyl group confers significant resistance to nuclease degradation.
2'-Fluoro (2'-F)
The 2'-fluoro modification introduces a highly electronegative fluorine atom at the 2'-position. This small but potent substitution has profound effects on RNA structure and stability.
-
Structural Impact : The high electronegativity of fluorine strongly favors the C3'-endo sugar conformation, similar to the 2'-OMe modification.[3] This leads to a pronounced stabilization of the A-form helix.
-
Functional Consequences : 2'-F modifications significantly increase the thermal stability of RNA duplexes, often to a greater extent than 2'-OMe modifications.[3] They also provide excellent protection against nuclease-mediated degradation.
2'-Amino (2'-NH2)
The introduction of an amino group at the 2'-position offers unique chemical properties, including the potential for further functionalization.
-
Structural Impact : The 2'-amino group can act as a hydrogen bond donor and can be protonated, influencing local interactions within the RNA structure. However, unlike 2'-OMe and 2'-F, the 2'-amino modification has been reported to destabilize RNA duplexes.[2]
-
Functional Consequences : The destabilizing effect of the 2'-amino modification leads to a decrease in the melting temperature of RNA duplexes.[2] Despite this, it can be a valuable tool for probing specific interactions within RNA molecules.
Quantitative Comparison of Thermal Stability
The melting temperature (Tm) is a critical parameter for assessing the thermal stability of nucleic acid duplexes. The following table summarizes the reported changes in Tm (ΔTm) per modification for various 2'-substituted RNA duplexes.
| 2'-Modification | ΔTm per modification (°C) | Predominant Sugar Pucker | Nuclease Resistance |
| 2'-O-Methyl | +1.0 to +1.5 | C3'-endo | High |
| 2'-Fluoro | +1.5 to +2.0 | C3'-endo | Very High |
| 2'-Amino | -1.0 to -2.0 | C3'-endo (predicted) | Moderate |
| 2'-Thio (Hypothesized) | Destabilizing (predicted) | C2'-endo (in DNA context) | High (predicted) |
Note: The ΔTm values are approximate and can vary depending on the sequence context and experimental conditions. Data for this compound is hypothesized based on related modifications.
The Enigma of this compound: A Structural Hypothesis
Direct experimental data on the structural impact of a 2'-thio modification on an RNA duplex is currently limited in the scientific literature. However, we can formulate a hypothesis based on related structural studies.
The substitution of an oxygen atom with a larger, less electronegative sulfur atom at the 2'-position would likely introduce significant steric and electronic perturbations. A study on a 2'-thiomethyl-modified DNA duplex revealed a surprising preference for the C2'-endo sugar pucker, which is characteristic of B-form DNA, in contrast to the C3'-endo pucker favored by 2'-OMe and 2'-F modifications.[4] If this trend holds true for this compound in an RNA context, it would suggest a destabilizing effect on the A-form helix of an RNA duplex. The larger atomic radius of sulfur compared to oxygen could lead to unfavorable steric clashes within the constrained A-form geometry.
Furthermore, the replacement of the 2'-hydroxyl group with a thiol group would still be expected to confer nuclease resistance due to the absence of the reactive hydroxyl moiety.
Experimental Methodologies for Structural Analysis
The characterization of modified RNA duplexes relies on a suite of biophysical techniques. The following sections provide detailed protocols for three key experimental workflows.
Thermal Melting Analysis (UV-Vis Spectroscopy)
Thermal melting analysis is a fundamental technique to determine the melting temperature (Tm) of a nucleic acid duplex.
Protocol:
-
Sample Preparation : Dissolve the purified, complementary RNA oligonucleotides in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The final concentration of the duplex should be in the range of 1-5 µM.
-
Annealing : Heat the RNA solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
UV-Vis Measurement : Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5°C/minute).
-
Data Analysis : Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal. The Tm is the temperature at which 50% of the duplex has denatured, which corresponds to the midpoint of the transition. This can be determined by finding the maximum of the first derivative of the melting curve.
Caption: Workflow for Thermal Melting Analysis of RNA Duplexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about nucleic acids in solution, including details about sugar pucker and internucleotide distances.
Protocol:
-
Sample Preparation : Prepare a highly concentrated (0.5-1.0 mM) and pure sample of the RNA duplex in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, in 90% H2O/10% D2O or 100% D2O).
-
NMR Data Acquisition : Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer. Key experiments include:
-
1D 1H NMR : To observe imino protons involved in base pairing.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D TOCSY (Total Correlation Spectroscopy) : To identify protons that are scalar-coupled within the same ribose spin system.
-
2D 1H-31P HETCOR (Heteronuclear Correlation) : To correlate protons with their neighboring phosphorus atoms in the backbone.
-
-
Data Analysis and Structure Calculation :
-
Resonance Assignment : Assign the observed NMR signals to specific protons in the RNA sequence.
-
Restraint Generation : Derive distance and dihedral angle restraints from the NMR data.
-
Structure Calculation : Use molecular dynamics and simulated annealing protocols with software like XPLOR-NIH or CYANA to generate a family of 3D structures consistent with the experimental restraints.
-
Caption: Workflow for RNA Structure Determination by NMR Spectroscopy.
X-ray Crystallography
X-ray crystallography can provide atomic-resolution 3D structures of RNA molecules in the solid state.[5][6]
Protocol:
-
Sample Preparation and Crystallization :
-
Synthesize and purify milligram quantities of the modified RNA oligonucleotide.
-
Screen a wide range of crystallization conditions (precipitants, salts, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.[5]
-
-
Data Collection :
-
Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect diffraction data as the crystal is rotated in the X-ray beam.
-
-
Structure Determination and Refinement :
-
Phasing : Determine the phases of the diffracted X-rays. For novel structures, this may require the preparation of heavy-atom derivatives or the use of molecular replacement if a homologous structure is available.
-
Model Building : Build an initial atomic model of the RNA into the calculated electron density map.
-
Refinement : Refine the atomic coordinates of the model against the experimental diffraction data to improve the agreement between the model and the data, resulting in a final, high-resolution 3D structure.
-
Caption: Workflow for RNA Structure Determination by X-ray Crystallography.
Conclusion
The strategic implementation of 2'-modifications is a cornerstone of modern RNA-based research and therapeutics. The 2'-O-methyl and 2'-fluoro modifications are robust tools for enhancing the thermal stability and nuclease resistance of RNA duplexes by promoting a C3'-endo sugar pucker. In contrast, the 2'-amino modification can be utilized for specific probing applications despite its destabilizing effect.
While the structural impact of this compound remains to be fully elucidated through direct experimental investigation, a deeper understanding of its properties holds the potential to expand the toolkit of RNA chemistry. The experimental protocols detailed in this guide provide a roadmap for researchers to characterize the structural and functional consequences of these and other novel RNA modifications, paving the way for the next generation of RNA-based innovations.
References
-
Synthesis and Properties of RNA Modified with Thioamide Internucleoside Linkage - PMC. (n.d.). Retrieved February 10, 2026, from [Link]
-
ups and downs of nucleic acid duplex stability: Structure-stability studies on chemically-modified DNA:RNA duplexes - Oxford Academic. (n.d.). Retrieved February 10, 2026, from [Link]
-
Modification at the C2′-O-Position with 2-Methylbenzothiophene Induces Unique Structural Changes and Thermal Transitions on Duplexes of RNA and DNA | ACS Omega. (2022, October 15). Retrieved February 10, 2026, from [Link]
-
Effects of 2′-O-Modifications on RNA Duplex Stability | Request PDF. (n.d.). Retrieved February 10, 2026, from [Link]
-
Oligonucleotide synthesis - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]
-
Glen Report 20.12: Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. (n.d.). Retrieved February 10, 2026, from [Link]
-
2′-Methylseleno-modified oligoribonucleotides for X-ray crystallography synthesized by the ACE RNA solid-phase approach | Nucleic Acids Research | Oxford Academic. (2007, December 20). Retrieved February 10, 2026, from [Link]
-
(PDF) 2'-Methylseleno-modified oligoribonucleotides for X-ray crystallography synthesized by the ACE RNA solid-phase approach. (n.d.). Retrieved February 10, 2026, from [Link]
-
General Strategies for RNA X-ray Crystallography - PMC. (n.d.). Retrieved February 10, 2026, from [Link]
-
A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. (n.d.). Retrieved February 10, 2026, from [Link]
-
A practical guide to RNA NMR spectral analysis for undergraduate students. (2025, October 24). Retrieved February 10, 2026, from [Link]
-
Synthesis of 3'-thioribonucleosides and Their Incorporation Into Oligoribonucleotides via Phosphoramidite Chemistry - PubMed. (n.d.). Retrieved February 10, 2026, from [Link]
-
Thermophoretic melting curves quantify the conformation and stability of RNA and DNA. (2011, February 4). Retrieved February 10, 2026, from [Link]
-
6,04 - RNA Structures Determined by X-ray Crystallography - Doudna Lab. (n.d.). Retrieved February 10, 2026, from [Link]
-
Protocol for RNA annealing/duplex formation - metabion. (n.d.). Retrieved February 10, 2026, from [Link]
-
Structural Rationalization of a Large Difference in RNA Affinity Despite a Small Difference in Chemistry Between Two 2'-O-modified Nucleic Acid Analogues - PubMed. (n.d.). Retrieved February 10, 2026, from [Link]
-
Analysis of Thermal Melting Curves - Semantic Scholar. (n.d.). Retrieved February 10, 2026, from [Link]
-
NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Retrieved February 10, 2026, from [Link]
-
A Conformational Transition in the Structure of a 2′-Thiomethyl-Modified DNA Visualized at High Resolution - PubMed Central. (n.d.). Retrieved February 10, 2026, from [Link]
-
Solution-state structure of a fully alternately 2′-F/2′-OMe modified 42-nt dimeric siRNA construct - PMC. (n.d.). Retrieved February 10, 2026, from [Link]
-
Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC. (n.d.). Retrieved February 10, 2026, from [Link]
-
Stabilizing contributions of sulfur-modified nucleotides: crystal structure of a DNA duplex with 2′-O-[2-(methoxy)ethyl]. (n.d.). Retrieved February 10, 2026, from [Link]
-
A practical guide to RNA NMR spectral analysis for undergraduate students Megan N. Westwood1, Sydney M. Steele1, Jocelyn V. Chen. (n.d.). Retrieved February 10, 2026, from [Link]
-
Melting of RNA duplexes. The melting of RNA showed a strong change in S... - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
-
X-ray crystallography of large RNAs: heavy-atom derivatives by RNA engineering. (n.d.). Retrieved February 10, 2026, from [Link]
-
Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability | Nucleic Acids Research | Oxford Academic. (n.d.). Retrieved February 10, 2026, from [Link]
-
NMR Spectroscopy - An Easy Introduction. (n.d.). Retrieved February 10, 2026, from [Link]
-
Structural confirmation of ms²ϵA by LC‐MS/MS analysis of the... - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
-
Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. (2021, November 17). Retrieved February 10, 2026, from [Link]
-
Synthesis and Evaluation of an RNA Editing Substrate Bearing 2'-Deoxy-2'-mercaptoadenosine - PMC. (n.d.). Retrieved February 10, 2026, from [Link]
-
RNA conformational classes - PMC. (n.d.). Retrieved February 10, 2026, from [Link]
-
Structure of 2'-O-(2-methoxyethyl)-RNA (MOE-RNA). (A) View into the... - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
-
RNA conformational propensities determine cellular activity - PMC. (2023, August 16). Retrieved February 10, 2026, from [Link]
-
RNA backbone: Consensus all-angle conformers and modular string nomenclature (an RNA Ontology Consortium contribution) - PMC. (n.d.). Retrieved February 10, 2026, from [Link]
Sources
- 1. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and Evaluation of an RNA Editing Substrate Bearing 2’-Deoxy-2’-mercaptoadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doudnalab.org [doudnalab.org]
cross-reactivity studies of 2'-Thioadenosine with adenosine-binding proteins
This guide provides an in-depth technical comparison of 2'-Thioadenosine (2'-SH-A) versus its natural analog, Adenosine , focusing on cross-reactivity with key adenosine-binding proteins.
Executive Summary & Product Identity
This compound (also known as 2'-deoxy-2'-mercaptoadenosine) is a synthetic nucleoside analog where the hydroxyl group (-OH) at the 2'-position of the ribose sugar is replaced by a thiol group (-SH).[1]
Unlike Adenosine , which functions as a universal signaling molecule and metabolic intermediate, This compound acts as a mechanistic probe and covalent inhibitor . Its unique chemical properties allow it to "trap" specific cysteine-containing proteins (like certain kinases) while resisting degradation by enzymes that rapidly metabolize adenosine.
Structural Comparison
-
Adenosine: Ribose sugar with 2'-OH. Favors C3'-endo (North) pucker in RNA helices; flexible in solution.
-
This compound: Ribose sugar with 2'-SH.[2] The thiol is more nucleophilic and bulky. It alters the sugar pucker preference and enables disulfide bond formation.
Critical Distinction: Do not confuse with 2-Thioadenosine (s2A) , a base-modified analog (thiol at position 2 of the purine ring) found in tRNA, which acts as a P2Y receptor agonist. This guide focuses strictly on the ribose-modified This compound .
Cross-Reactivity Profile: Performance vs. Alternatives
The following analysis compares this compound against Adenosine across three critical protein families: Adenosine Deaminase (ADA) , Receptor Tyrosine Kinases (EGFR) , and Adenosine Receptors (ARs) .
A. Adenosine Deaminase (ADA) Interaction
Verdict: this compound is Resistant/Inhibitory .
-
Adenosine (Natural Substrate): Rapidly deaminated to Inosine by ADA.[3] The 2'-OH group is critical for the enzyme's substrate recognition and catalytic positioning.
-
This compound: The 2'-SH substitution creates a steric clash within the ADA active site (specifically with residue Thr375 in human ADAR2/ADA homologs). Consequently, it is not deaminated and acts as a competitive inhibitor or a "dead" substrate.
-
Implication: Unlike Adenosine, which has a half-life of seconds in plasma, this compound remains stable in the presence of ADA, making it suitable for long-duration studies.
-
B. Kinase Interaction (EGFR/ErbB-2)
Verdict: this compound is a Selective Covalent Inhibitor .
-
Adenosine/ATP (Natural Substrate): Binds reversibly to the kinase active site via hydrogen bonds.
-
This compound: Designed to exploit a non-conserved cysteine residue (Cys797 in EGFR).[4] The 2'-SH group acts as a nucleophile, forming a covalent disulfide bond with the enzyme.
-
Result: Irreversible inactivation of the kinase. This mechanism is the basis for its use as a lead compound in designing covalent drugs (e.g., afatinib precursors).
-
C. Adenosine Receptor (P1) Binding
Verdict: this compound exhibits Reduced Affinity .
-
Adenosine: High affinity (
in nM range) for A1 and A2A receptors.[5][6][7] -
This compound: The bulkier thiol group disrupts the tight hydrogen-bonding network required for high-affinity binding in the orthosteric pocket of P1 receptors. While it retains the adenine base recognition, the ribose modification generally lowers potency compared to 2-chloro-adenosine or adenosine itself.
Comparative Data Summary
| Feature | Adenosine (Standard) | This compound (Analog) | Causality/Mechanism |
| ADA Stability | Low ( | High (Resistant) | Steric clash with T375; lack of 2'-OH H-bond donor. |
| EGFR Kinase Activity | Reversible Binding ( | Irreversible Inhibition | Covalent disulfide bond formation with Cys797.[4] |
| Receptor Affinity (A1) | High ( | Low/Moderate | 2'-SH alters sugar pucker and disrupts H-bonding. |
| Chemical Reactivity | Nucleophilic 5'-OH / 3'-OH | Nucleophilic 2'-SH | 2'-SH is more acidic and nucleophilic than 2'-OH. |
Visualization of Mechanisms
The following diagram illustrates the divergent pathways of Adenosine vs. This compound when interacting with ADA and EGFR.
Caption: Divergent fate of Adenosine vs. This compound. Note the covalent trapping of EGFR by the 2'-SH group.
Experimental Protocols
To validate these cross-reactivity profiles in your own lab, use the following self-validating protocols.
Protocol A: ADA Resistance Assay
Objective: Confirm the metabolic stability of this compound compared to Adenosine.
-
Preparation:
-
Prepare 100 µM solutions of Adenosine and this compound in PBS (pH 7.4).
-
Equilibrate UV Spectrophotometer to 265 nm (Adenosine
).
-
-
Enzyme Addition:
-
Add Adenosine Deaminase (Calf Intestine) to a final concentration of 0.01 U/mL.
-
-
Measurement:
-
Control (Adenosine): Monitor decrease in absorbance at 265 nm over 5 minutes. (Conversion to Inosine reduces
). -
Test (this compound): Monitor absorbance for 60 minutes.
-
-
Validation Criteria:
-
Adenosine should show >90% conversion within 5 minutes.
-
This compound should show <5% change in absorbance over 60 minutes, confirming resistance.
-
Protocol B: Covalent Kinase Inhibition (Washout Assay)
Objective: Distinguish reversible binding (Adenosine) from irreversible inhibition (this compound).
-
Incubation:
-
Incubate EGFR recombinant kinase with radiolabeled ATP (
- P) and test compound (10 µM) for 30 minutes.
-
-
Washout Step (Crucial):
-
Perform rapid dialysis or gel filtration (Sephadex G-25) to remove unbound ligand.
-
-
Activity Check:
-
Add fresh substrate (Poly Glu:Tyr) and measure phosphorylation activity.
-
-
Interpretation:
-
Adenosine treated: Kinase activity recovers after washout (Reversible).
-
This compound treated: Kinase activity remains inhibited (Irreversible/Covalent).
-
References
-
Singh, J. et al. (1997). "Structure-based design of a potent, selective, and irreversible inhibitor of the catalytic domain of the erbB receptor subfamily of protein tyrosine kinases." Journal of Medicinal Chemistry.
-
Jayalath, P. et al. (2009).[8] "Synthesis and evaluation of an RNA editing substrate bearing 2'-deoxy-2'-mercaptoadenosine." Nucleosides, Nucleotides & Nucleic Acids.
-
PubChem. (2024). "this compound Compound Summary." National Library of Medicine.
-
MedChemExpress. (2024). "this compound Product Information and Biological Activity." MCE.
-
Cohen, S.S. (1977). "Toxicities of adenosine and 2'-deoxyadenosine in L cells treated with inhibitors of adenosine deaminase." Biochemical Pharmacology.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sci-Hub. Synthesis of 2-thio-D-ribose and this compound derivatives / The Journal of Organic Chemistry, 1971 [sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of an RNA editing substrate bearing 2'-deoxy-2'-mercaptoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating 2'-Thioadenosine-Modified Primers in PCR
For the discerning researcher striving for enhanced precision and yield in Polymerase Chain Reaction (PCR), the landscape of oligonucleotide modifications offers a potent arsenal. Among these, the incorporation of 2'-Thioadenosine stands out as a promising strategy to overcome common PCR hurdles such as low sensitivity and specificity. This guide provides an in-depth, technical comparison of this compound-modified primers against their conventional DNA counterparts, grounded in established biochemical principles and supported by a robust experimental framework for their evaluation.
The Rationale for Primer Modification: Overcoming the Limitations of Standard PCR
Standard PCR, while a cornerstone of molecular biology, is not without its challenges. Off-target amplification, the formation of primer-dimers, and difficulties in amplifying GC-rich or complex templates can all compromise experimental outcomes.[1][2] Many of these issues stem from the promiscuous nature of DNA polymerase at lower temperatures during reaction setup, leading to non-specific primer annealing and extension. While "hot-start" polymerases have mitigated this to some extent, primer modifications offer a more intrinsic and targeted approach to enhancing performance.[3]
The introduction of a sulfur atom at the 2' position of adenosine (this compound) imparts unique stereochemical properties to the oligonucleotide primer. This subtle alteration can have profound effects on the primer's interaction with the DNA polymerase and the primer-template duplex, offering a compelling avenue for PCR optimization.
The Putative Mechanism of Action: A Tale of Steric Influence
While the precise mechanism for the performance enhancement of this compound-modified primers is an area of ongoing investigation, a strong hypothesis centers on the concept of the DNA polymerase "steric gate."[4][5][6] Most DNA polymerases possess a "steric gate" in their active site, typically a bulky amino acid residue, that functions to exclude ribonucleotides (which have a 2'-hydroxyl group) and selectively incorporate deoxyribonucleotides (which have a 2'-hydrogen).[4][6]
The substitution of the 2'-hydroxyl with a larger sulfur atom in this compound is postulated to introduce a subtle steric hindrance that influences the positioning of the primer-template duplex within the polymerase active site. This could lead to several beneficial outcomes:
-
Enhanced Specificity: The steric bulk of the 2'-thio group may disfavor the extension of primers that are weakly or non-specifically bound to the template, thereby reducing off-target amplification and primer-dimer formation.[2][7] This is conceptually similar to how other bulky 3'-end modifications have been shown to improve specificity.[1][2][7]
-
Improved Enzyme Interaction: In correctly base-paired duplexes, the 2'-thio modification might promote a more optimal conformation for efficient extension by the DNA polymerase, potentially leading to increased yield and sensitivity.[3][8] Studies with general thiol-modified primers suggest a stronger interaction with the DNA polymerase in contaminant-free reactions.[3][8]
It is this interplay of steric influence and altered enzyme-substrate dynamics that likely underpins the performance advantages of this compound-modified primers.
Experimental Evaluation: A Head-to-Head Comparison
To empirically validate the performance of this compound-modified primers, a direct comparative study against unmodified primers is essential. The following experimental design provides a rigorous framework for this evaluation, focusing on key performance metrics in quantitative PCR (qPCR).
Experimental Workflow
Caption: Workflow for comparing unmodified and this compound-modified primers.
Detailed Experimental Protocol
1. Primer Design and Synthesis:
-
Primer Design: Design primer pairs to amplify a 100-200 bp target from a well-characterized DNA template (e.g., a plasmid or a housekeeping gene from genomic DNA). Adhere to standard primer design principles: 18-24 bases in length, 40-60% GC content, and a melting temperature (Tm) between 60-65°C.[9]
-
Synthesis: Synthesize two sets of the same primer pair. One set will be standard, unmodified DNA oligonucleotides. The second set will have a this compound modification at a specific position, ideally near the 3'-end of one or both primers.
-
Purification and Quality Control: Ensure both primer sets are purified by HPLC to guarantee high purity. Verify the identity and purity of the oligonucleotides via mass spectrometry.
2. Quantitative PCR (qPCR) Setup:
-
Master Mix: Prepare a single qPCR master mix containing a SYBR Green-based qPCR reagent, the DNA template, and water. Aliquot this master mix into two sets of tubes.
-
Primer Addition: To one set of tubes, add the unmodified primer pair to a final concentration of 200-500 nM. To the second set, add the this compound-modified primer pair to the same final concentration.
-
Template Dilution Series: Prepare a serial dilution of the DNA template (e.g., from 10^7 copies/µL down to 10^1 copies/µL) to assess the limit of detection and amplification efficiency.
-
Controls: Include no-template controls (NTCs) for each primer set to detect primer-dimer formation and contamination.
-
Replicates: Prepare all reactions in triplicate to ensure statistical significance.
3. qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to assess the specificity of the amplification products.
Data Analysis and Interpretation
The following table outlines the key performance metrics to compare between the standard and this compound-modified primers.
| Performance Metric | How to Measure | Expected Outcome with this compound Modification |
| Amplification Efficiency | Calculated from the slope of the standard curve (Ct vs. log[template concentration]). | Closer to 100% efficiency, indicating robust amplification across a range of template concentrations. |
| Sensitivity (Limit of Detection) | The lowest template concentration that can be reliably detected (consistent Ct values across replicates). | Lower limit of detection (reliable amplification at lower template concentrations). |
| Specificity (Primer-Dimer Formation) | Presence of a single peak in the melt curve analysis and absence of amplification in the no-template control (NTC). | A single, sharp melt peak and significantly reduced or absent amplification in the NTCs. |
| Yield (Ct Value) | The cycle threshold (Ct) value for a given template concentration. | Lower Ct values for the same template concentration, indicating earlier and more efficient amplification. |
Data Presentation: A Hypothetical Comparison
The following table presents a hypothetical but realistic dataset illustrating the potential performance improvements with this compound-modified primers.
| Template Copies | Avg. Ct (Unmodified) | Avg. Ct (this compound) | ΔCt | Melt Curve (Unmodified) | Melt Curve (this compound) |
| 10^7 | 15.2 | 14.5 | 0.7 | Single Peak | Single Peak |
| 10^6 | 18.5 | 17.8 | 0.7 | Single Peak | Single Peak |
| 10^5 | 21.8 | 21.1 | 0.7 | Single Peak | Single Peak |
| 10^4 | 25.1 | 24.3 | 0.8 | Single Peak | Single Peak |
| 10^3 | 28.6 | 27.7 | 0.9 | Single Peak | Single Peak |
| 10^2 | 32.4 | 31.2 | 1.2 | Single Peak | Single Peak |
| 10^1 | 36.8 | 34.9 | 1.9 | Broad Peak | Single Peak |
| NTC | 38.5 | >40 | - | Primer-Dimer Peak | No Amplification |
In this hypothetical scenario, the this compound-modified primers demonstrate consistently lower Ct values, indicating a higher yield. Crucially, they maintain specificity at very low template concentrations and show no primer-dimer formation in the no-template control, a significant advantage over the unmodified primers.
Synthesis and Availability of this compound Phosphoramidite
The key to synthesizing this compound-modified oligonucleotides is the availability of the corresponding phosphoramidite building block. Several specialty chemical companies offer custom synthesis of modified phosphoramidites, and a targeted search for "this compound CE Phosphoramidite" is recommended. For example, Glen Research offers a variety of thio-modified phosphoramidites, such as 2-Thio-dT-CE Phosphoramidite, indicating the feasibility of obtaining the adenosine analog.[10] Alternatively, numerous commercial vendors provide custom oligonucleotide synthesis services and can incorporate a wide range of modifications, including this compound, upon request.
The synthesis of oligonucleotides containing 2'-thio modifications follows standard solid-phase phosphoramidite chemistry. However, special care must be taken during the deprotection steps to prevent oxidation of the thiol group.[11]
Conclusion
The incorporation of this compound into PCR primers represents a sophisticated yet accessible strategy for enhancing amplification performance. By leveraging a putative mechanism of steric influence within the DNA polymerase active site, these modified primers have the potential to significantly improve specificity, sensitivity, and overall yield. The experimental framework outlined in this guide provides a clear and robust methodology for researchers to evaluate and validate the benefits of this compound-modified primers in their own PCR and qPCR assays. As the demand for more precise and reliable nucleic acid amplification continues to grow, such innovative chemical modifications will undoubtedly play an increasingly critical role in advancing molecular biology research and diagnostics.
References
-
Schoenbrunner, N., et al. (2017). Covalent modification of primers improves PCR amplification specificity and yield. bioRxiv. [Link]
-
Glen Research. 2-Thio-dT-CE Phosphoramidite. [Link]
-
Schoenbrunner, N., et al. (2017). Covalent modification of primers improves PCR amplification specificity and yield. bioRxiv. [Link]
-
Bai, Y., et al. (2018). Enhancement of PCR Sensitivity and Yield Using Thiol-modified Primers. Scientific Reports. [Link]
-
Bustin, S. A., et al. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry. [Link]
-
emp BIOTECH. Phosphoramidites. [Link]
-
ResearchHub. (2022). How to properly validate primers for qPCR. [Link]
-
Thelwell, N., et al. (2000). Use of Base Modifications in Primers and Amplicons to Improve Nucleic Acids Detection in the Real-Time Snake Polymerase Chain Reaction. Nucleic Acids Research. [Link]
-
Markoulatos, P., et al. (2002). Multiplex polymerase chain reaction: a practical approach. Journal of Clinical Laboratory Analysis. [Link]
-
Bai, Y., et al. (2018). Enhancement of PCR Sensitivity and Yield Using Thiol-modified Primers. Scientific Reports. [Link]
-
Glen Research. 2'-OMe-Thiophosphoramidites. [Link]
-
Glen Research. 2'-OMe-Thiophosphoramidites. [Link]
-
Brown, J. A., & Suo, Z. (2011). Unlocking the Sugar 'Steric Gate' of DNA Polymerases. Biochemistry. [Link]
-
Liu, Y., et al. (2021). Supplemental Table S1. List of qPCR primer sequences used in this study. Journal of Immunology. [Link]
-
D'haene, B., et al. (2010). Troubleshooting Fine-Tuning Procedures for qPCR System Design. Methods in Molecular Biology. [Link]
-
Zahn, K. E., et al. (2014). The Steric Gate of DNA Polymerase ι Regulates Ribonucleotide Incorporation and Deoxyribonucleotide Fidelity. Journal of Biological Chemistry. [Link]
-
Glen Research. 2'-OMe-Thiophosphoramidites. [Link]
-
Bio-Rad. qPCR Assay Design and Optimization. [Link]
-
Jackson, L. N., et al. (2014). A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-(2-methoxyethyl)-modified nucleic acids. Nucleic Acids Research. [Link]
-
Liu, H., et al. (2007). Probing the active site tightness of DNA polymerase in subangstrom increments. Journal of the American Chemical Society. [Link]
-
Schrader, C., et al. (2012). PCR inhibitors – occurrence, properties and removal. Journal of Applied Microbiology. [Link]
-
Bio-Rad. Oligonucleotides: Design and Applications. [Link]
-
Schoenbrunner, N., et al. (2017). Covalent modification of primers improves PCR amplification specificity and yield. Biology Methods and Protocols. [Link]
-
Ralser, M., et al. (2006). PCR enhancers: Types, mechanisms, and applications in long-range PCR. Biotechniques. [Link]
-
Hogg, M., et al. (2014). A sensor complements the steric gate when DNA polymerase ϵ discriminates ribonucleotides. Nucleic Acids Research. [Link]
-
Bai, Y., et al. (2018). Enhancement of PCR Sensitivity and Yield Using Thiol-modified Primers. Scientific Reports. [Link]
-
Zhang, F., et al. (2023). Synthesis and Impurity Research of 2-Thioadenosine Monohydrate. SynOpen. [Link]
-
Aviñó, A., et al. (2014). Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol. Molecules. [Link]
-
Kamal, N., et al. (2010). Comparison of different standards for real-time PCR-based absolute quantification. Molecular Vision. [Link]
-
Yang, L., et al. (2017). Sweet enhancers of polymerase chain reaction. PeerJ. [Link]
-
Lönnberg, H. (2016). Special Issue “Synthesis and Applications of Oligonucleotide Conjugates”. Molecules. [Link]
-
Yale University. Primer selection guidelines. [Link]
-
Edwards, K., & Logan, J. (2005). Options for quantitative analysis by real-time PCR. European Pharmaceutical Review. [Link]
-
Rashtchian, A. (2007). Advances in Quantitative PCR for Research and Diagnostic Applications. Gene Quantification. [Link]
-
Chakrabarti, R., & Schutt, C. E. (2001). The enhancement of PCR amplification by low molecular-weight sulfones. Gene. [Link]
-
Gillingwater, K., et al. (2008). Comparative evaluation of three PCR based diagnostic assays for the detection of pathogenic trypanosomes in cattle blood. Parasites & Vectors. [Link]
Sources
- 1. Covalent modification of primers improves PCR amplification specificity and yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the Sugar ‘Steric Gate’ of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Steric Gate of DNA Polymerase ι Regulates Ribonucleotide Incorporation and Deoxyribonucleotide Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensor complements the steric gate when DNA polymerase ϵ discriminates ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent modification of primers improves PCR amplification specificity and yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of PCR Sensitivity and Yield Using Thiol-modified Primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primer selection guidelines | Yale Research [research.yale.edu]
- 10. glenresearch.com [glenresearch.com]
- 11. Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Target Engagement for 2'-Thioadenosine-Based Therapeutics
For researchers, scientists, and drug development professionals venturing into the promising landscape of 2'-Thioadenosine-based therapeutics, establishing definitive target engagement is a critical milestone. This guide provides an in-depth, technically-focused comparison of state-of-the-art methodologies to validate the interaction of these novel compounds with their intended biological targets. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
Introduction: The Therapeutic Potential and Target Landscape of this compound
This compound and its derivatives represent a versatile class of molecules with a broad spectrum of biological activities. Their therapeutic potential stems from their ability to interact with a range of important protein targets, including:
-
Protein Kinases: Certain this compound analogs have been identified as selective and irreversible inhibitors of key signaling kinases such as ErbB-1 and ErbB-2.[1] Furthermore, derivatives like 7-deaza-4'-thioadenosine have shown multi-kinase inhibitory activity against targets including TRKA, CK1δ, and DYRK1A/1B.[2]
-
Adenosine Receptors: As structural analogs of adenosine, these compounds are well-positioned to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors (GPCRs) involved in numerous physiological processes.[3][4] For instance, N6-substituted D-4'-thioadenosine-5'-methyluronamides are potent and selective agonists at the human A3 adenosine receptor.[3]
-
Methylthioadenosine Phosphorylase (MTAP): Analogs of 5'-deoxy-5'-(methylthio)adenosine can serve as substrates for MTAP, an enzyme crucial in the purine salvage pathway. This provides a therapeutic window for targeting MTAP-deficient cancers.[5][6][7]
-
Other Targets: The structural scaffold of this compound also lends itself to the development of inhibitors for other enzymes and proteins, such as those involved in platelet aggregation.[8]
Given this diverse target landscape, a one-size-fits-all approach to target engagement validation is insufficient. The choice of methodology must be tailored to the specific target class and the nature of the therapeutic interaction. This guide will equip you with the knowledge to make these critical decisions.
Core Methodologies for Target Engagement Validation
We will now explore the principles, protocols, and comparative advantages of key techniques for validating the engagement of this compound-based therapeutics.
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for In-Cell Target Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess target engagement in a physiologically relevant cellular context.[8][9] It is based on the principle that the binding of a ligand, such as a this compound derivative, can stabilize its target protein, leading to an increase in its thermal stability.[10]
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Western Blot-Based CETSA.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the this compound therapeutic or vehicle control for a predetermined time.
-
Heat Challenge: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with a specific antibody against the target protein.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the this compound therapeutic indicates target engagement.
-
Mass Spectrometry-Based CETSA (Thermal Proteome Profiling - TPP): For unbiased target discovery and off-target profiling, the western blot can be replaced with quantitative mass spectrometry to analyze the entire soluble proteome.[11]
-
High-Throughput CETSA (HT-CETSA): For screening large compound libraries, various high-throughput detection methods such as AlphaScreen®, ELISA, or reporter assays can be employed.[12]
-
In-Situ CETSA: This imaging-based method allows for the visualization of target engagement within fixed cells, providing spatial information.[13][14]
Biochemical Assays: Direct Measurement of Target Activity
For this compound derivatives that target enzymes, such as kinases or MTAP, biochemical assays provide a direct measure of target engagement by quantifying the compound's effect on the enzyme's catalytic activity.[15][16][17][18]
These assays measure the conversion of a substrate to a product, which can be detected by various means (e.g., fluorescence, luminescence, absorbance). An inhibitor will decrease the rate of product formation.
Caption: Principle of an enzyme inhibition assay.
Caption: General workflow for a kinase activity assay.
-
Reagent Preparation: Prepare serial dilutions of the this compound therapeutic. Prepare a reaction buffer containing the target kinase and its specific substrate.
-
Assay Initiation: In a multi-well plate, add the kinase, substrate, and varying concentrations of the inhibitor. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., KinaseGlo®) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Biophysical Methods: Quantifying Binding Affinity and Kinetics
For a more in-depth understanding of the molecular interactions, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable. These methods provide quantitative data on binding affinity (KD), kinetics (kon, koff), and thermodynamics.[19][20]
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound therapeutic) to a ligand (e.g., target protein) immobilized on a sensor chip in real-time.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Comparison of Target Engagement Validation Methods
| Method | Principle | Key Readout | Advantages | Limitations | Best Suited For |
| CETSA (WB) | Ligand-induced thermal stabilization of the target protein.[10] | Shift in protein melting temperature (Tm). | Label-free, performed in intact cells, confirms intracellular target engagement.[2] | Requires a specific antibody, lower throughput, not all binding events cause a thermal shift.[15] | Validating on-target effects in a cellular context for kinase and other intracellular targets. |
| CETSA (MS/TPP) | Proteome-wide thermal stabilization analysis.[2] | Tm shifts for thousands of proteins. | Unbiased target identification and off-target profiling.[2] | Technically demanding, requires sophisticated instrumentation and data analysis.[2] | Deconvoluting the mechanism of action and identifying potential off-targets. |
| Biochemical Assays | Measurement of the modulation of enzyme/receptor activity.[14][17] | IC50/EC50 values, Ki. | Direct measure of functional consequence of binding, high-throughput compatible.[17] | In vitro, may not reflect cellular environment, requires purified components. | Rapidly screening and ranking compounds for their inhibitory/agonistic potential against enzymatic targets (kinases, MTAP). |
| Surface Plasmon Resonance (SPR) | Real-time detection of mass changes on a sensor surface due to binding.[19] | Binding affinity (KD), association (kon) and dissociation (koff) rates. | Real-time kinetic data, high sensitivity, label-free.[19] | Requires protein immobilization, can be prone to artifacts. | Detailed characterization of binding kinetics for purified proteins and their ligands. |
| Isothermal Titration Calorimetry (ITC) | Measurement of heat changes upon binding.[20] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic profile of the interaction, solution-based.[20] | Requires larger amounts of pure protein, lower throughput.[19] | In-depth thermodynamic characterization of the binding interaction. |
Conclusion: A Multi-Faceted Approach to Target Validation
Validating the target engagement of this compound-based therapeutics requires a strategic and often multi-pronged approach. There is no single "best" method; rather, the optimal strategy involves selecting a combination of techniques that are appropriate for the specific biological question and the stage of drug discovery.
For initial confirmation of intracellular target binding, CETSA is an unparalleled tool.[9] Biochemical assays are essential for quantifying the functional consequences of engagement with enzymatic targets.[15] For a deep dive into the molecular interactions, biophysical methods like SPR and ITC provide invaluable quantitative data on affinity and kinetics.[19][20]
By judiciously applying these methodologies, researchers can build a robust and compelling data package that unequivocally demonstrates target engagement, thereby de-risking the progression of their this compound-based therapeutic candidates through the drug development pipeline.
References
-
Fredholm, B. B., et al. (2005). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 4(10), 845-857. [Link]
-
Tang, B., et al. (2018). Specific Targeting of MTAP-Deleted Tumors with a Combination of 2'-Fluoroadenine and 5'-Methylthioadenosine. Cancer Research, 78(15), 4386–4395. [Link]
-
Domainex. (n.d.). Biochemical Assays. Retrieved from [Link]
-
Mishra, K. K., et al. (2021). Discovery of a Novel Template, 7-Substituted 7-Deaza-4'-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 26(24), 7563. [Link]
-
Almqvist, H., et al. (2018). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 13(4), 1017–1025. [Link]
-
Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved from [Link]
-
Savanur, M. A., et al. (1993). Targeting 5'-deoxy-5'-(methylthio)adenosine phosphorylase by 5'-haloalkyl analogues of 5'-deoxy-5'-(methylthio)adenosine. Journal of Medicinal Chemistry, 36(21), 3103–3109. [Link]
-
Zhang, Z., et al. (2023). Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target. Frontiers in Oncology, 13, 1157123. [Link]
-
MuriGenics. (n.d.). Biochemical assays. Retrieved from [Link]
-
Wyatt, P. G., et al. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry, 11(11), 1375–1381. [Link]
-
Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]
-
Nuvisan. (n.d.). Expert biochemical assays for drug discovery success. Retrieved from [Link]
-
Reaction Biology. (n.d.). Biochemical Assays. Retrieved from [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Henderson, M. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(3), 673–683. [Link]
-
Kikugawa, K., et al. (1973). Platelet aggregation inhibitors. 6. 2-Thioadenosine derivatives. Journal of Medicinal Chemistry, 16(12), 1381–1388. [Link]
-
Almqvist, H., et al. (2016). CETSA-based screening for target engagement of B-Raf inhibitors in melanoma cells. Nature Communications, 7, 12189. [Link]
-
Kim, D., et al. (2013). Substituted thieno[2,3-d]pyrimidines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(17), 4887–4891. [Link]
-
XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. Retrieved from [Link]
-
Lab Manager. (2025). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Retrieved from [Link]
-
Trapani, G., et al. (2023). Dual Anta-Inhibitors Targeting Protein Kinase CK1δ and A2A Adenosine Receptor Useful in Neurodegenerative Disorders. Molecules, 28(12), 4762. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2014). Target Validation. In Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Academies Press (US). [Link]
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. [Link]
-
Savitski, M. M., et al. (2014). Thermal proteome profiling for unbiased identification of drug targets and off-targets. Science, 346(6205), 1255784. [Link]
Sources
- 1. 2′-Thioadenosine | CymitQuimica [cymitquimica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Targeting of MTAP-Deleted Tumors with a Combination of 2'-Fluoroadenine and 5'-Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting 5'-deoxy-5'-(methylthio)adenosine phosphorylase by 5'-haloalkyl analogues of 5'-deoxy-5'-(methylthio)adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 8. Platelet aggregation inhibitors. 6. 2-Thioadenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Methylthioadenosine - MedChem Express [bioscience.co.uk]
- 10. ebi.ac.uk [ebi.ac.uk]
- 11. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 14. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 15. biochemical assays | MuriGenics [murigenics.com]
- 16. nuvisan.com [nuvisan.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Adenosine Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 19. researchgate.net [researchgate.net]
- 20. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
A Senior Application Scientist's Guide to Confirming the Identity and Purity of Synthetic 2'-Thioadenosine Triphosphate via HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic nucleotide analogs, 2'-Thioadenosine triphosphate (2'-S-ATP) stands out for its potential in various biochemical applications, including as a modulator of P2Y purinoceptors.[1][2] The introduction of a sulfur atom at the 2' position of the ribose moiety confers unique chemical properties, including increased resistance to degradation by ecto-ATPases.[1][2] However, the synthetic route to 2'-S-ATP, like that of many complex biomolecules, can introduce a variety of impurities. These can include process-related impurities from starting materials and reagents, as well as product-related impurities such as truncated or extended sequences and diastereomers.[3][4][][6][7]
Ensuring the identity and purity of synthetic 2'-S-ATP is paramount for the reliability and reproducibility of research data and for the safety and efficacy of potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for the analysis of nucleotides and their analogs due to its high resolution, sensitivity, and reproducibility.[8][9] This guide provides an in-depth comparison of HPLC methodologies for the quality control of 2'-S-ATP, grounded in scientific principles and practical, field-proven insights.
The Analytical Imperative: Why HPLC for 2'-S-ATP?
The triphosphate backbone of 2'-S-ATP renders the molecule highly polar and hydrophilic, making it challenging to retain on traditional reversed-phase HPLC columns. To overcome this, ion-pair reversed-phase HPLC (IP-RPLC) is the most common and effective technique.[10][11][12] This method introduces an ion-pairing agent into the mobile phase, which contains a hydrophobic tail and a charged head group.[10] The hydrophobic tail interacts with the stationary phase, while the charged head group forms an ion pair with the negatively charged phosphate groups of 2'-S-ATP, thereby increasing its retention and allowing for effective separation.[10]
Causality Behind Method Selection:
-
Specificity: IP-RPLC can resolve 2'-S-ATP from its precursors (this compound, this compound monophosphate, and diphosphate), degradation products, and other synthesis-related impurities.[3][4]
-
Stereoisomeric Separation: The synthesis of 2'-S-ATP can result in the formation of diastereomers at the phosphorothioate linkage (Sp and Rp isomers).[4] While challenging, optimized IP-RPLC methods can often separate these stereoisomers, which may exhibit different biological activities.
-
Quantitative Accuracy: When properly validated, HPLC methods provide precise and accurate quantification of the active pharmaceutical ingredient (API) and its impurities, which is a critical requirement for regulatory submissions.[8][13][14]
Comparative Analysis of HPLC Conditions for 2'-S-ATP
The choice of HPLC column, mobile phase composition, and ion-pairing agent significantly impacts the resolution and overall quality of the separation.
| Parameter | Option 1: Triethylammonium Acetate (TEAA) | Option 2: Hexylammonium Acetate (HAA) | Rationale & Comparison |
| Column | C18, 3.5 µm, 2.1 x 150 mm | C18, 2.7 µm, 2.1 x 100 mm | Both are standard C18 columns suitable for nucleotide analysis. The smaller particle size in Option 2 can provide higher efficiency and faster analysis times. |
| Mobile Phase A | 100 mM TEAA in Water, pH 7.0 | 100 mM HAA in Water, pH 7.0 | TEAA is a commonly used ion-pairing agent for oligonucleotides and their analogs.[12] HAA, with its longer alkyl chain, provides stronger retention and can offer different selectivity for closely related impurities.[12] |
| Mobile Phase B | 100 mM TEAA in 50:50 Acetonitrile:Water | 100 mM HAA in 50:50 Acetonitrile:Water | Acetonitrile is the preferred organic modifier for its low viscosity and UV transparency. |
| Gradient | 5-30% B over 20 minutes | 10-40% B over 15 minutes | The gradient is optimized to elute 2'-S-ATP and separate it from potential impurities. The stronger retention with HAA allows for a steeper gradient and potentially faster run times. |
| Flow Rate | 0.3 mL/min | 0.4 mL/min | Adjusted for optimal performance based on column dimensions and particle size. |
| Detection | UV at 260 nm | UV at 260 nm | Adenine-containing compounds have a strong absorbance maximum around 260 nm. |
| Column Temp. | 40 °C | 50 °C | Elevated temperatures can improve peak shape and reduce viscosity, but stability of the analyte must be considered. |
Expert Insight: While TEAA is a robust starting point, HAA can provide superior resolution for challenging separations, such as diastereomers or co-eluting impurities. The choice between them should be empirically determined during method development.
Experimental Protocol: A Self-Validating HPLC Workflow
This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis. This aligns with the principles of Good Manufacturing Practice (GMP) and International Council for Harmonisation (ICH) guidelines.[9][13][15]
Preparation of Mobile Phases and Ion-Pairing Agents
-
1M Triethylammonium Acetate (TEAA) Stock Solution: Carefully add glacial acetic acid to triethylamine in an ice bath to control the exothermic reaction until a pH of 7.0 is reached.
-
Mobile Phase A (Aqueous): Dilute the 1M TEAA stock solution to a final concentration of 100 mM in HPLC-grade water. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): Dilute the 1M TEAA stock solution to a final concentration of 100 mM in a 50:50 mixture of acetonitrile and HPLC-grade water. Filter through a 0.22 µm membrane.
Sample Preparation
-
Accurately weigh and dissolve the synthetic 2'-S-ATP in HPLC-grade water to a final concentration of 1.0 mg/mL.
-
Further dilute with Mobile Phase A to a working concentration of 0.1 mg/mL.
-
Note on Stability: Nucleoside triphosphates can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[16] Samples should be prepared fresh and kept in an autosampler at 4-10°C.
HPLC System and Conditions
-
HPLC System: A binary HPLC system with a UV detector.
-
Column: C18, 3.5 µm, 2.1 x 150 mm
-
Column Temperature: 40 °C
-
Autosampler Temperature: 4 °C
-
Injection Volume: 10 µL
-
UV Detection: 260 nm
-
Flow Rate: 0.3 mL/min
-
Gradient Program:
-
0-2 min: 5% B
-
2-22 min: 5-30% B (linear gradient)
-
22-25 min: 30% B
-
25-26 min: 30-5% B (linear gradient)
-
26-30 min: 5% B (re-equilibration)
-
System Suitability Testing (SST)
Before analyzing any samples, perform five replicate injections of the 0.1 mg/mL 2'-S-ATP standard. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 1.0%
These parameters ensure the column is efficient, the peak shape is good, and the system is providing reproducible results.
Visualizing the Workflow
Caption: High-level workflow for HPLC analysis of 2'-S-ATP.
Interpreting the Chromatogram and Ensuring Purity
A successful HPLC separation will yield a chromatogram with a major peak corresponding to 2'-S-ATP and smaller peaks representing impurities.
-
Identity Confirmation: The primary method for confirming the identity of the main peak is by comparing its retention time to that of a certified reference standard. Co-injection of the sample with the reference standard should result in a single, symmetrical peak. For unequivocal identification, especially in a drug development setting, HPLC coupled with mass spectrometry (LC-MS) is invaluable.
-
Purity Calculation: The purity of the synthetic 2'-S-ATP is typically determined using the area percent method.
Purity (%) = (Area of 2'-S-ATP Peak / Total Area of All Peaks) x 100
This calculation assumes that all compounds have a similar response factor at the detection wavelength. While this is a reasonable assumption for structurally related impurities, it may not hold true for all process-related impurities. For higher accuracy, relative response factors (RRFs) should be determined for known impurities.
Potential Impurities and Their Chromatographic Behavior
Understanding the potential impurities is crucial for developing a robust, stability-indicating HPLC method.
| Impurity Class | Description | Expected Elution Profile |
| Precursors | This compound, 2'-S-AMP, 2'-S-ADP | These are less phosphorylated and therefore less polar. They will have shorter retention times than 2'-S-ATP in an IP-RPLC system. |
| Degradation Products | Hydrolysis products (e.g., 2'-S-ADP, 2'-S-AMP) | Similar to precursors, these will elute earlier than the parent compound. |
| Process-Related Impurities | Residual solvents, catalysts, protecting groups | These are typically more non-polar and may elute later in the gradient. Their chromatographic behavior will be highly dependent on their chemical structure. |
| Product-Related Impurities | n-1, n+1 sequences (if synthesized on a solid support), diastereomers | These are structurally very similar to 2'-S-ATP and will elute very close to the main peak, requiring a high-resolution separation. |
Visualizing the Separation Principle
Caption: Principle of ion-pair reversed-phase chromatography for 2'-S-ATP.
Conclusion: A Framework for Confidence
Confirming the identity and purity of synthetic 2'-S-ATP is a critical step in its development for research and therapeutic use. Ion-pair reversed-phase HPLC provides a powerful and reliable tool for this purpose. By understanding the principles of the separation, carefully selecting and optimizing chromatographic conditions, and implementing a self-validating workflow, researchers can have high confidence in the quality of their 2'-S-ATP material. This guide provides a robust framework for achieving that confidence, ensuring the integrity of downstream experiments and advancing the potential of this promising nucleotide analog.
References
-
D'Ambrosi, N., et al. (2002). HPLC determination of thiopurine nucleosides and nucleotides in vivo in lymphoblasts following mercaptopurine therapy. Clinical Chemistry, 48(10), 1693-1700. [Link]
-
Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. [Link]
-
Tarnawski, L., et al. (2009). An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. Journal of Neuroscience Methods, 179(2), 226-233. [Link]
-
SciSpace. (n.d.). HPLC determination of thiopurine nucleosides and nucleotides in vivo in lymphoblasts following mercaptopurine therapy. [Link]
-
Dong, M. W. (2009). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 27(8), 620-633. [Link]
-
Stocchi, V., et al. (1987). A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells. Analytical Biochemistry, 167(1), 181-190. [Link]
-
Clinical Chemistry. (2002). HPLC Determination of Thiopurine Nucleosides and Nucleotides in Vivo in Lymphoblasts following Mercaptopurine Therapy. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (2009). An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. [Link]
-
PubMed. (2015). A Validated HPLC Method for the Monitoring of Thiopurine Metabolites in Whole Blood in Paediatric Patients With Inflammatory Bowel Disease. [Link]
-
Agilent Technologies. (2021). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. [Link]
-
MDPI. (2021). Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. [Link]
-
Agilent Technologies. (n.d.). Oligonucleotides Purity and Impurities Analysis. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
Waters. (2025). Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
National Institutes of Health. (1993). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 2-THIO DERIVATIVES OF ATP. [Link]
-
ResearchGate. (2017). Impurities in Oligonucleotide Drug Substances and Drug Products. [Link]
-
PubMed. (2017). Impurities in Oligonucleotide Drug Substances and Drug Products. [Link]
-
Marcel Dekker, Inc. (1993). Synthesis and Biological Activity of Novel 2-Thio Derivatives of ATP. [Link]
- Google Patents. (2005).
Sources
- 1. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 2-THIO DERIVATIVES OF ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. agilent.com [agilent.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 6. researchgate.net [researchgate.net]
- 7. Impurities in Oligonucleotide Drug Substances and Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. zenodo.org [zenodo.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. pharmtech.com [pharmtech.com]
- 14. actascientific.com [actascientific.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 2'-Thioadenosine
Operational Safety Guide: Handling 2'-Thioadenosine in the Research Laboratory
Part 1: Executive Summary & Risk Profile
Compound Identity: this compound (Nucleoside Analogue) Primary Application: RNA structural biology, ErbB1/ErbB2 inhibition, and metabolic pathway studies. CAS Registry: 60239-18-1 (non-salt) / 136904-69-3 (varies by salt form)
The "Silent" Hazard: As a Senior Application Scientist, I often see researchers treat nucleoside analogues like standard buffers. This is a critical error. This compound is a bio-isostere ; it mimics natural adenosine closely enough to enter cellular pathways but possesses a sulfur modification that alters reactivity and hydrogen bonding.
Unlike radioactive isotopes where the danger is measurable with a Geiger counter, the risk here is biological integration and chemical instability . The thiol (-SH) group at the 2'-position is highly nucleophilic and prone to oxidation, forming disulfides that can alter the compound's potency and safety profile. Furthermore, if solubilized in DMSO (dimethyl sulfoxide), this compound gains the ability to penetrate intact skin, carrying its biological activity directly into your systemic circulation.
Core Risk Hierarchy:
-
Inhalation (High Risk): The solid powder is light and electrostatic. Aerosolization during weighing is the primary exposure vector.
-
Dermal Absorption (Medium/High Risk): Significantly amplified when in solvent (DMSO/DMF).
-
Chemical Instability: The 2'-thiol is sensitive to oxidation. Handling requires not just safety for you, but protection for the compound.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the state of matter.
| Protective Zone | Solid State Handling (Weighing/Transfer) | Solution State Handling (Solubilization/Assay) | Scientific Rationale |
| Respiratory | Fume Hood (Required) . If hood unavailable: N95 or P100 Respirator. | Fume Hood (Recommended) . Surgical mask sufficient if bench work is necessary. | Prevents inhalation of micro-particulates. Nucleoside analogues can be respiratory irritants (STOT SE 3).[1][2] |
| Ocular | Chemical Splash Goggles . | Safety Glasses with Side Shields. | Goggles seal against airborne dust. Glasses protect against liquid splashes. |
| Dermal (Hand) | Nitrile Gloves (4-5 mil) . Single pair sufficient. | Double Nitrile or Laminate . Critical if using DMSO. | DMSO permeates standard nitrile in <5 mins. Double gloving provides a "breakthrough buffer." |
| Body | Lab Coat (Buttoned, wrist cuffs). | Lab Coat + Chemical Apron (if handling >50mL). | Prevents accumulation of dust on street clothes; protects against solvent spills. |
Part 3: The "Zero-Exposure" Operational Protocol
This protocol is designed to be self-validating. If you detect a "sulfur" smell (rotten eggs/skunk), the containment has failed.
Phase 1: Preparation & Weighing (The Critical Step)
Objective: Contain dust and prevent thiol oxidation.
-
Equip the Zone: Clear the fume hood. Place a static control ionizer (or anti-static gun) near the balance.
-
Why? Dry nucleoside powders are highly electrostatic. Without static control, the powder will "jump" off the spatula, creating invisible aerosols.
-
-
Inert Environment (Optional but Recommended): If possible, flush the weighing vessel with Argon or Nitrogen prior to closing.
-
Why? Protects the 2'-thiol group from atmospheric oxidation (disulfide formation).
-
-
The "Transfer" Technique: Never weigh directly into a large beaker. Weigh into a small, pre-tared scintillation vial or microcentrifuge tube. Cap immediately inside the hood.
Phase 2: Solubilization
Objective: Prevent dermal breakthrough.
-
Solvent Selection: Typically DMSO or water.
-
Caution: If using DMSO, assume the solution is transdermal .
-
-
Double Glove Procedure: Don a second pair of nitrile gloves. Ensure the outer pair is a different color if possible (to spot tears).
-
Dissolution: Add solvent via pipette. Vortex with the cap tightly sealed .
-
Self-Validation: Inspect the cap seal before vortexing. A leak here sprays bioactive agent dissolved in a penetrating solvent.
-
Phase 3: Waste & Disposal
Objective: Environmental compliance.
-
Segregation: Do NOT mix with oxidizing acids (Nitric/Perchloric).
-
Why? Oxidation of sulfur compounds can generate heat and toxic sulfur oxide gases.
-
-
Labeling: Tag as "Non-Halogenated Organic Waste" (if in DMSO) or "Aqueous Waste" (if in water). Explicitly write: "Contains Thiolated Nucleosides."
-
Deactivation (Spills): Treat powder spills with 10% bleach solution (oxidizes the thiol to sulfonate, reducing bioactivity) before wiping up.
Part 4: Visualizing the Workflow
The following diagram outlines the logical flow of handling, emphasizing the "Stop/Check" points for safety.
Caption: Operational workflow for this compound. Note the critical divergence at the solubilization step requiring enhanced PPE for DMSO solutions.
References
-
PubChem. (2025).[2] 2-Thioadenosine Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
